molecular formula C11H10N2O3 B101597 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid CAS No. 16015-48-8

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Cat. No.: B101597
CAS No.: 16015-48-8
M. Wt: 218.21 g/mol
InChI Key: FFEQVFZHBLPYNH-UHFFFAOYSA-N
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Description

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-4-oxophthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O3/c1-2-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEQVFZHBLPYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368413
Record name 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16015-48-8
Record name 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Record name 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis is strategically divided into two principal stages: the formation of the core phthalazinone structure, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, followed by the selective N-alkylation to introduce the ethyl group at the 3-position. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering a robust framework for its laboratory-scale preparation.

Introduction: The Significance of Phthalazinone Scaffolds

Phthalazinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. Their rigid, planar structure serves as a versatile scaffold for the design of molecules with a wide array of biological activities. These compounds have been reported to exhibit a broad spectrum of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects. The target molecule, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, incorporates key functionalities—a carboxylic acid and an N-substituted lactam—that make it an attractive candidate for further chemical modification and biological evaluation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The disconnection of the ethyl group at the N-3 position points to 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid as a key intermediate. This precursor contains the core phthalazinone ring system with the desired carboxylic acid at the 1-position. This intermediate can then be subjected to an N-alkylation reaction to introduce the ethyl group.

The synthesis of the 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid core can be achieved through the cyclocondensation of a suitable phthalic acid derivative with a hydrazine source. This approach is a well-established method for the formation of the phthalazinone ring system.

Retrosynthesis Target 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid Intermediate 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid Target->Intermediate N-Dealkylation Starting_Materials Phthalic Anhydride Derivative + Hydrazine Source Intermediate->Starting_Materials Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway: A Two-Stage Approach

The synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is effectively carried out in two distinct stages:

Stage 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

The foundational step is the creation of the phthalazinone core. This is typically achieved through the reaction of a phthalic anhydride derivative bearing a carboxylic acid or a precursor group with hydrazine.[1]

Stage 2: N-Alkylation to Yield the Final Product

The second stage involves the selective alkylation of the nitrogen atom at the 3-position of the phthalazinone ring with an appropriate ethylating agent.

Synthesis_Pathway cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Alkylation Start_1 Phthalic Anhydride Derivative Intermediate 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid Start_1->Intermediate Cyclocondensation Reagent_1 Hydrazine Hydrate Reagent_1->Intermediate Target 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid Intermediate->Target Alkylation Reagent_2 Ethyl Iodide Reagent_2->Target Base Base (e.g., K2CO3) Base->Target

Caption: Overall synthesis pathway.

Experimental Protocols

Stage 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

The synthesis of the key intermediate, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 3260-44-4), is a critical first step.[2][3] This compound serves as a versatile building block for a variety of phthalazinone derivatives.[2]

Principle:

This synthesis involves the cyclocondensation reaction between a phthalic acid derivative, such as phthalic anhydride, and a hydrazine source, typically hydrazine hydrate. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable phthalazinone ring.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid as a crystalline solid.

Table 1: Reaction Parameters for Stage 1

ParameterRecommended ConditionRationale
Starting Material Phthalic AnhydrideCommercially available and highly reactive towards nucleophiles.
Reagent Hydrazine HydrateA common and effective source of hydrazine for this type of condensation.
Solvent Ethanol or Acetic AcidGood solubility for reactants and facilitates the reaction at reflux temperatures.
Temperature RefluxProvides the necessary activation energy for the cyclodehydration step.
Reaction Time 4-6 hoursTypically sufficient for the reaction to proceed to completion.
Stage 2: Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

The final step in the synthesis is the introduction of the ethyl group onto the nitrogen at the 3-position of the phthalazinone ring.

Principle:

This transformation is an N-alkylation reaction. The nitrogen atom of the phthalazinone ring acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.

Detailed Protocol:

  • Reaction Setup: To a solution of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the corresponding anion. Then, add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., 1M HCl) to a pH of 3-4. The precipitated product is collected by filtration.

  • Purification: The crude 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is washed with water and then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product.

Table 2: Reaction Parameters for Stage 2

ParameterRecommended ConditionRationale
Starting Material 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acidThe synthesized core structure ready for functionalization.
Reagent Ethyl IodideA highly reactive and common ethylating agent.
Base Potassium Carbonate (K₂CO₃)A mild and effective base for deprotonating the phthalazinone nitrogen.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that facilitates SN2 reactions.
Temperature Room Temperature to 60 °CMild conditions are generally sufficient for this alkylation.
Reaction Time 4-8 hoursDependent on the reactivity of the substrate and the reaction temperature.

Causality and Self-Validation in Experimental Design

The choice of reagents and conditions in this synthetic pathway is guided by established principles of organic chemistry to ensure a self-validating system.

  • Stage 1: The use of phthalic anhydride and hydrazine hydrate is a classic and high-yielding method for constructing the phthalazinone core, minimizing the formation of side products. The acidic or neutral conditions of the reaction favor the desired cyclization.

  • Stage 2: The selection of a polar aprotic solvent like DMF for the N-alkylation step is crucial as it solvates the cation of the base, leaving the anion more reactive, thus promoting the desired SN2 reaction. The use of a mild base like potassium carbonate helps to avoid potential side reactions that could occur with stronger bases, such as hydrolysis of the carboxylic acid group. Monitoring the reaction by TLC provides a reliable method to determine the reaction endpoint, preventing over-reaction or incomplete conversion.

Conclusion

This technical guide has outlined a robust and logical two-stage synthesis for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. By first constructing the core phthalazinone ring system and then introducing the ethyl group via N-alkylation, the target molecule can be obtained in a controlled and efficient manner. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to successfully synthesize this and related phthalazinone derivatives for further investigation in various scientific disciplines.

References

  • ResolveMass Laboratories Inc. 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. Available from: [Link]

  • Gouda, M. A., et al. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Heterocyclic Chemistry, 56(11), 2977-3003.
  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Available from: [Link]

Sources

A Guide to the Structural Elucidation of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Phthalazinones in Medicinal Chemistry

The phthalazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1] Derivatives of phthalazin-1(2H)-one are of particular interest due to their established pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties.[2] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of their crystal structure is therefore not merely an academic exercise but a critical component of rational drug design and development.[]

This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of phthalazinone derivatives, with a specific focus on 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. While a published crystal structure for this exact molecule is not available, we will navigate the complete analytical workflow. This will be achieved by referencing the established synthesis of related compounds and drawing upon the detailed crystallographic analysis of a closely related analog, 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate, to illustrate the principles and techniques involved.[4]

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and accuracy of the final structure.[5]

Synthetic Strategy: Building the Phthalazinone Core

The synthesis of 3-substituted-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acids typically follows a multi-step pathway. A common and effective approach involves the cyclization of a hydrazine derivative with a phthalic anhydride derivative.[2]

Conceptual Synthetic Pathway:

G A Phthalic Anhydride Derivative C Cyclization/ Condensation A->C B Ethylhydrazine B->C D Intermediate Phthalazinone C->D Formation of phthalazinone ring E Carboxylation/ Functionalization at C1 D->E F 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid E->F Final Product

Figure 1: A generalized synthetic workflow for the target molecule.

A plausible synthetic route would involve the reaction of a suitably substituted phthalic anhydride with ethylhydrazine to form the core phthalazinone ring. Subsequent functionalization at the 1-position would yield the desired carboxylic acid. The specific reaction conditions, such as solvent, temperature, and catalysts, are critical for optimizing the yield and purity of the final product.[6]

Experimental Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is often the most challenging step in the process.[5] The ideal crystal should be a single, well-ordered lattice, free from significant defects.[7]

Step-by-Step Protocol for Crystal Growth:

  • Purification of the Compound: The starting material must be of the highest possible purity. Techniques such as column chromatography or recrystallization are employed to remove any impurities that could inhibit crystal growth.

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound when heated but allow for slow precipitation of the solid as it cools. A systematic screening of various solvents with different polarities is often necessary.

  • Slow Evaporation Method:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

    • Transfer the solution to a clean vial, covered with a cap that has small perforations to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Slow Cooling Method:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in temperature reduces the solubility of the compound, promoting the formation of well-ordered crystals.

  • Vapor Diffusion Method:

    • This technique involves dissolving the compound in a solvent in which it is highly soluble (the "drop").

    • This drop is then placed in a sealed container with a larger reservoir of a solvent in which the compound is poorly soluble (the "precipitant").

    • Over time, the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

Part 2: Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[8]

Workflow for Single-Crystal X-ray Diffraction Analysis:

G A Crystal Mounting B X-ray Diffraction Data Collection A->B C Data Reduction and Processing B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Structural Analysis and Validation E->F

Figure 2: The sequential process of crystal structure determination using SC-XRD.

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. For small organic molecules, this is often done using a cryoloop and flash-cooling the crystal in a stream of liquid nitrogen to minimize radiation damage.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images at different orientations.

  • Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

Case Study: Crystallographic Data for 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate

To provide a concrete example of the type of data obtained from an SC-XRD experiment, the crystallographic parameters for the closely related 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate are presented below.[4]

Parameter Value
Chemical FormulaC₂₁H₂₂N₂O₃
Formula Weight350.41
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.7974 (2)
b (Å)18.7622 (4)
c (Å)11.7405 (3)
β (°)92.634 (2)
Volume (ų)1935.82 (8)
Z4

Table 1: Crystallographic data for 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate.[4]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the measured diffraction intensities provide the amplitudes of the structure factors, but not their phases. This is overcome using computational methods such as direct methods or Patterson functions to generate an initial model of the crystal structure. This initial model is then refined against the experimental data to improve its accuracy, resulting in a final, detailed three-dimensional model of the molecule's atomic positions.

Part 3: Advanced Structural Analysis: Deeper Insights into Molecular Interactions

Beyond the basic determination of atomic coordinates, a comprehensive crystal structure analysis involves a deeper investigation of the molecule's conformation, intermolecular interactions, and the forces that govern the crystal packing.

Hirshfeld Surface Analysis: Mapping Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[9] It provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the nature and strength of interactions such as hydrogen bonds and van der Waals forces.[1][5]

Conceptual Workflow for Hirshfeld Surface Analysis:

G A Crystallographic Information File (CIF) B Generation of Hirshfeld Surface A->B C Mapping of d_norm, d_e, d_i B->C D 2D Fingerprint Plots C->D E Quantification of Intermolecular Contacts D->E

Figure 3: The process of analyzing intermolecular interactions using Hirshfeld surfaces.

By analyzing the Hirshfeld surface and the associated 2D fingerprint plots, researchers can identify the key intermolecular interactions that stabilize the crystal lattice. For a molecule like 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, one would expect to observe significant hydrogen bonding involving the carboxylic acid group and the keto and amine functionalities of the phthalazinone core.

Quantum Chemical Calculations: A Theoretical Approach to Structural Validation

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure and geometry of molecules.[10] These computational methods can be used to:

  • Optimize the molecular geometry: The calculated lowest-energy conformation can be compared with the experimentally determined crystal structure to assess the effects of crystal packing on the molecular geometry.

  • Calculate spectroscopic properties: Theoretical predictions of NMR and IR spectra can be compared with experimental data to confirm the identity and structure of the synthesized compound.

  • Analyze intermolecular interaction energies: The strength of various intermolecular interactions observed in the crystal structure can be calculated, providing a quantitative measure of their contribution to the overall stability of the crystal lattice.[11]

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive analysis of a crystal structure, as outlined in this guide, is a multi-faceted process that integrates experimental techniques with advanced computational methods. For a molecule of interest in drug development, such as 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, this detailed structural information is invaluable. It provides a fundamental understanding of the molecule's properties and its potential interactions with biological targets, thereby guiding the design of more potent and selective therapeutic agents. The synergy between synthesis, crystallography, and computational chemistry is essential for advancing the field of medicinal chemistry.

References

  • Galal, A. E., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Please note: A full citation would require the journal name and volume/page numbers, which were not available in the provided search results.]
  • Hou, Y., et al. (2007). 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate. Acta Crystallographica Section E: Structure Reports Online, E64, o8.
  • Abdelmajeed, A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Journal, 6(3).
  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantum chemistry. Retrieved from [Link]

  • Oreate AI. (2026). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • ResearchGate. (2019). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • PubMed Central. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Khan, I. A., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425.
  • ChemWhat. (n.d.). 3-ETHYL-4-OXO-3,4-DIHYDRO-PHTHALAZINE-1-CARBOXYLIC ACID CAS#: 16015-48-8. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Using Computational Quantum Chemistry as a Tool to Understand the Structure of Molecular Crystals and the Nature of their Intermolecular Interactions. In [Book Title not fully available in search results].
  • ResearchGate. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]

  • ResearchGate. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • ACS Publications. (2020). Quantum Definition of Molecular Structure. Journal of the American Chemical Society, 142(42), 18073–18081.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Rowan Documentation. (n.d.). Quantum Chemistry. Retrieved from [Link]

  • ACS Publications. (2026). Quantum Machine Learning Is Emerging as a Practical Tool for Drug Discovery. [Please note: A full citation would require the journal name and volume/page numbers, which were not available in the provided search results.]
  • MDPI. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(18), 4235.
  • National Center for Biotechnology Information. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Please note: A full citation would require the journal name and volume/page numbers, which were not available in the provided search results.]
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Spectroscopic Characterization of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. In the absence of published experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside comparative data from structurally related analogs, to present a comprehensive and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this class of molecules.

Introduction and Molecular Overview

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (CAS: 16015-48-8, Molecular Formula: C₁₁H₁₀N₂O₃, Molecular Weight: 218.21 g/mol ) belongs to the phthalazinone class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Accurate structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will detail the predicted spectroscopic signatures of the title compound, offering a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, with a detailed interpretation of the expected chemical shifts, multiplicities, and integration values.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal five distinct signals corresponding to the different proton environments in the molecule. The predicted data is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Singlet, broad1HCarboxylic acid (-COOH)The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet at a very downfield chemical shift.
~8.3 - 8.5Doublet of doublets1HAromatic (H-5)This proton is ortho to the carbonyl group and is expected to be the most deshielded of the aromatic protons.
~7.8 - 8.0Multiplet2HAromatic (H-6, H-7)These protons are in the middle of the aromatic system and are expected to have overlapping signals.
~7.6 - 7.7Doublet of doublets1HAromatic (H-8)This proton is furthest from the electron-withdrawing groups and is expected to be the most upfield of the aromatic protons.
~4.2 - 4.4Quartet2HMethylene (-CH₂)The methylene protons are adjacent to a methyl group and are deshielded by the neighboring nitrogen atom.
~1.3 - 1.5Triplet3HMethyl (-CH₃)The methyl protons are adjacent to a methylene group, resulting in a triplet signal.

Experimental Protocol for ¹H NMR Acquisition:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample concentration of 5-10 mg in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate. The use of DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. The spectral width would be set from 0 to 15 ppm, and a sufficient number of scans (typically 16 or 32) would be averaged to obtain a good signal-to-noise ratio.

DOT Diagram of Predicted ¹H NMR Assignments:

G cluster_0 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid cluster_1 Predicted ¹H NMR Signals mol mol a ~13.5 ppm (s, 1H, -COOH) b ~8.4 ppm (dd, 1H, H-5) c ~7.9 ppm (m, 2H, H-6, H-7) d ~7.6 ppm (dd, 1H, H-8) e ~4.3 ppm (q, 2H, -CH₂-) f ~1.4 ppm (t, 3H, -CH₃)

Caption: Predicted ¹H NMR assignments for the title compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The predicted chemical shifts are tabulated below.

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 168Carboxylic acid (-COOH)The carbonyl carbon of the carboxylic acid is highly deshielded.
~160 - 163Amide carbonyl (C-4)The amide carbonyl carbon is also significantly deshielded.
~145 - 148Aromatic (C-4a)This quaternary carbon is adjacent to the carbonyl group and a nitrogen atom.
~138 - 141Aromatic (C-1)This quaternary carbon is attached to the carboxylic acid and a nitrogen atom.
~133 - 136Aromatic (C-6)Aromatic CH carbon.
~128 - 131Aromatic (C-7)Aromatic CH carbon.
~125 - 128Aromatic (C-8a)This quaternary carbon is part of the fused ring system.
~123 - 126Aromatic (C-5)Aromatic CH carbon.
~120 - 123Aromatic (C-8)Aromatic CH carbon.
~40 - 43Methylene (-CH₂)The methylene carbon is attached to a nitrogen atom.
~13 - 16Methyl (-CH₃)The methyl carbon is at a typical upfield chemical shift.

Experimental Protocol for ¹³C NMR Acquisition:

A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. Due to the lower natural abundance of ¹³C, a more concentrated sample (20-50 mg) and a greater number of scans (typically 1024 or more) would be required. A proton-decoupled experiment would be performed to simplify the spectrum to single lines for each carbon. The spectral width would be set from 0 to 200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid are summarized below.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid)The O-H stretch of a carboxylic acid appears as a very broad band due to hydrogen bonding.[2][3]
~3050MediumC-H stretch (Aromatic)Characteristic C-H stretching vibrations for aromatic rings.
~2980, ~2870MediumC-H stretch (Aliphatic)Asymmetric and symmetric stretching vibrations of the ethyl group.
~1720 - 1700Strong, SharpC=O stretch (Carboxylic acid)The carbonyl stretch of the carboxylic acid is expected to be a strong, sharp band.[4]
~1680 - 1660Strong, SharpC=O stretch (Amide)The amide carbonyl stretch is also a strong and characteristic absorption.
~1600, ~1470MediumC=C stretch (Aromatic)Skeletal vibrations of the aromatic ring.
~1300 - 1200StrongC-O stretch (Carboxylic acid)The C-O single bond stretch of the carboxylic acid is typically strong.[4]
~950 - 900Broad, MediumO-H bend (Carboxylic acid)Out-of-plane bending of the carboxylic acid O-H group.

Experimental Protocol for IR Acquisition:

The IR spectrum would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet could be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹.

DOT Diagram of Key IR Absorptions:

G a O-H Stretch (3300-2500 cm⁻¹) Broad b C=O Stretch (Acid) (~1710 cm⁻¹) Strong c C=O Stretch (Amide) (~1670 cm⁻¹) Strong d C-O Stretch (~1250 cm⁻¹) Strong e Aromatic C=C (~1600, 1470 cm⁻¹) G a [M]⁺ m/z = 218 b [M - COOH]⁺ m/z = 173 a->b - COOH c [M - C₂H₄]⁺ m/z = 190 a->c - C₂H₄ d [M - COOH - C₂H₄]⁺ m/z = 145 b->d - C₂H₄

Sources

The Therapeutic Potential of Phthalazine Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phthalazine Scaffold - A Privileged Structure in Medicinal Chemistry

The phthalazine core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. This inherent promiscuity, coupled with synthetic tractability, has positioned phthalazine derivatives, particularly those bearing a carboxylic acid moiety or its bioisosteres, at the forefront of drug discovery efforts. This technical guide provides an in-depth exploration of the significant biological activities associated with phthalazine carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic landscape of this promising class of compounds. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by experimental evidence and detailed protocols to facilitate further investigation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Phthalazine carboxylic acid derivatives have demonstrated significant potential in oncology, primarily through the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival. Two prominent mechanisms of action have been extensively investigated: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) Polymerase (PARP).

VEGFR-2 Inhibition: Choking Off the Tumor's Blood Supply

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Phthalazine derivatives have been designed to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and downstream signaling.[1] This inhibition of VEGFR-2 leads to a reduction in tumor vascularization, effectively starving the tumor of essential nutrients and oxygen.

Mechanism of Action: VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, including phospholipase Cγ (PLCγ) and the Ras/Raf/MEK/ERK pathway, ultimately leading to cell proliferation and migration. Phthalazine derivatives, by occupying the ATP-binding pocket, prevent this initial phosphorylation event, thus abrogating the entire downstream cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds ATP ATP ATP->VEGFR2 Phosphorylates Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits Proliferation Cell Proliferation & Migration PLCg->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity of Phthalazine Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound 12bVEGFR-2HCT-1160.32[2]
Compound 9cVEGFR-2HCT-1161.58[2]
Compound 13cVEGFR-2HCT-1160.64[2]
Compound 2gVEGFR-2MCF-70.15[3]
Compound 4aVEGFR-2HepG20.09[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Phthalazine derivative compounds

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the phthalazine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

PARP Inhibition: Inducing Synthetic Lethality in Cancer Cells

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway.[6] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are crucial for the homologous recombination (HR) pathway of DNA double-strand break repair, the inhibition of PARP leads to a phenomenon known as "synthetic lethality."[7] When PARP is inhibited, single-strand breaks are not repaired and accumulate, leading to double-strand breaks during DNA replication.[7] In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, resulting in genomic instability and cell death.[7]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Phthalazinone-based PARP inhibitors, such as Olaparib, act as competitive inhibitors at the NAD+ binding site of the PARP enzyme.[8] This prevents the synthesis of poly(ADP-ribose) chains, which are necessary for the recruitment of DNA repair proteins to the site of damage.

PARP_Inhibition cluster_nucleus Nucleus cluster_dna_damage DNA Damage SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARP PARP SSB->PARP Activates HR Homologous Recombination (HR) DSB->HR Repairs Cell_Death Cell Death DSB->Cell_Death Unrepaired BER Base Excision Repair (BER) PARP->BER Recruits BER->SSB Repairs Phthalazinone Phthalazinone (PARP Inhibitor) Phthalazinone->PARP Inhibits

Mechanism of PARP inhibition leading to synthetic lethality.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Phthalazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] While the exact mechanisms are still under investigation for many derivatives, it is believed that their planar structure allows for intercalation into DNA or inhibition of essential enzymes, such as DNA gyrase or topoisomerase.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • Phthalazine derivative compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the phthalazine derivative and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Phthalazine derivatives have been shown to possess anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2).[13] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[14] By selectively inhibiting COX-2 over COX-1 (which is constitutively expressed and has a protective role in the gastrointestinal tract), these derivatives can potentially offer a safer anti-inflammatory therapy with reduced gastrointestinal side effects.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds.[14][15]

Materials:

  • Phthalazine derivative compounds

  • Rodents (rats or mice)

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the phthalazine derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., oral gavage).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group (animals that received only the vehicle and carrageenan).

Anticonvulsant Activity: Targeting Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Some phthalazine derivatives have exhibited anticonvulsant activity, potentially through their interaction with GABA-A receptors.[17] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[18] Positive allosteric modulators of the GABA-A receptor enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure susceptibility.[18]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

The pentylenetetrazole (PTZ) model is a widely used chemoconvulsant model to screen for potential anticonvulsant drugs.[19] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.[20]

Materials:

  • Phthalazine derivative compounds

  • Rodents (mice or rats)

  • Pentylenetetrazole (PTZ) solution

  • Observation cage

Procedure:

  • Compound Administration: Administer the phthalazine derivative or a reference anticonvulsant drug (e.g., diazepam) to the animals.

  • PTZ Injection: After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, intraperitoneally) to the animals.[19]

  • Seizure Observation: Immediately place the animals in individual observation cages and monitor them for the onset and severity of seizures for a specific period (e.g., 30 minutes). Seizure severity can be scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: Record the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures in each group.

Conclusion and Future Directions

Phthalazine carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with key targets in cancer, infectious diseases, inflammation, and neurological disorders underscores their therapeutic potential. The synthetic accessibility of the phthalazine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the precise molecular mechanisms of action for various derivatives, exploring novel therapeutic targets, and advancing the most promising candidates through preclinical and clinical development. This in-depth technical guide serves as a foundational resource to stimulate and guide these future endeavors, ultimately aiming to translate the therapeutic potential of phthalazine carboxylic acid derivatives into novel medicines for the benefit of patients.

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An In-depth Technical Guide to the Putative Mechanism of Action of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] This technical guide provides a comprehensive analysis of the putative mechanism of action of a specific analogue, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. Drawing upon existing research on structurally related phthalazinone derivatives, this document will explore potential molecular targets, downstream signaling pathways, and cellular effects. Furthermore, we will present detailed, field-proven experimental protocols to enable researchers to rigorously test the hypothesized mechanisms. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics based on the phthalazinone framework.

Introduction: The Therapeutic Potential of the Phthalazinone Core

The phthalazinone core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, ranging from oncology to neurodegenerative diseases.[3] Commercially available drugs such as Azelastine (antihistamine) and Hydralazine (antihypertensive) feature the related phthalazine core, highlighting the clinical relevance of this chemical class.[1]

The specific compound, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, belongs to a subset of phthalazinones that have shown promise in preclinical studies. While direct research on this ethyl-substituted analogue is limited, extensive data on related derivatives, particularly those with methyl and phenyl substitutions, provide a strong basis for predicting its mechanism of action. It is plausible that 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid functions as an inhibitor of key cellular signaling pathways implicated in disease pathogenesis.

Postulated Mechanism of Action: A Multi-Targeted Approach

Based on the established activities of analogous compounds, we hypothesize that 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid exerts its biological effects through the modulation of multiple molecular targets. The primary mechanisms are likely to involve the inhibition of specific protein kinases and enzymes that are critical for cell growth, survival, and inflammation.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several phthalazinone derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling and are often dysregulated in cancer.

  • c-Met Kinase: Derivatives of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid have demonstrated antitumor properties through the inhibition of c-Met kinase, a key driver of tumor growth and metastasis.[2]

  • VEGFR2: Phthalazinone-based compounds have shown significant inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a central regulator of angiogenesis.[4] Inhibition of VEGFR2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients.

The ethyl group at the 3-position and the carboxylic acid at the 1-position of the title compound may confer a specific binding affinity for the ATP-binding pocket of these kinases, leading to the disruption of downstream signaling cascades.

RTK_Inhibition_Pathway Growth_Factor Growth Factor (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) Growth_Factor->RTK P P RTK->P Phthalazinone 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid Phthalazinone->RTK Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Response

Caption: Putative inhibition of Receptor Tyrosine Kinase (RTK) signaling by 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Modulation of Other Key Enzymes

Beyond RTKs, the phthalazinone scaffold has been associated with the inhibition of other enzymes implicated in various pathologies:

  • Aldose Reductase: Zopolrestat, a phthalazinone derivative, is an inhibitor of aldose reductase and has been investigated for the prevention of diabetic complications.[4]

  • P-glycoprotein (P-gp): Certain phthalazinone derivatives have been designed as inhibitors of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance in cancer.[5]

Induction of Apoptosis

A logical consequence of inhibiting critical survival pathways is the induction of programmed cell death, or apoptosis. Studies on related phthalazinone compounds have demonstrated their ability to induce apoptosis in cancer cell lines, a hallmark of effective anticancer agents.[4]

Experimental Validation: Protocols and Methodologies

To substantiate the hypothesized mechanisms of action for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, a series of well-defined experiments are necessary. The following protocols provide a robust framework for investigating its biological activity.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases, including c-Met and VEGFR2.

Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents and Materials:

    • Recombinant human kinases (c-Met, VEGFR2)

    • Substrate peptides specific for each kinase

    • ATP

    • Kinase buffer

    • 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In a multi-well plate, add the kinase, substrate, and ATP in kinase buffer.

    • Add the test compound or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Kinase TargetIC50 (µM) of Test Compound
c-MetExperimental Value
VEGFR2Experimental Value
Kinase XExperimental Value
Cellular Proliferation and Viability Assays

Objective: To assess the effect of the compound on the growth and viability of cancer cell lines.

Methodology: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture:

    • Culture relevant cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for 48-72 hours.

    • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the signal and calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Caption: A typical workflow for assessing cell viability after compound treatment.

Apoptosis Assays

Objective: To determine if the compound induces apoptosis in cancer cells.

Methodology: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic or necrotic cells.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells, including any floating cells in the media.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the population of Annexin V-positive cells upon treatment with the compound would indicate the induction of apoptosis.

Concluding Remarks and Future Directions

The available evidence from related phthalazinone derivatives strongly suggests that 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a promising candidate for further investigation as a therapeutic agent, particularly in the context of oncology. Its putative mechanism of action likely involves the inhibition of key signaling kinases such as c-Met and VEGFR2, leading to decreased cell proliferation and the induction of apoptosis.

The experimental protocols outlined in this guide provide a clear path forward for validating these hypotheses and elucidating the precise molecular interactions of this compound. Future research should also focus on in vivo efficacy studies in relevant animal models and comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. A deeper understanding of the structure-activity relationship within this class of compounds will undoubtedly pave the way for the rational design of next-generation phthalazinone-based therapeutics.

References

  • RSC Publishing. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024-04-24). Available from: [Link].

  • National Institutes of Health. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024-04-24). Available from: [Link].

  • PubMed. Mechanism of action of phthalazinone derivatives against rabies virus. Available from: [Link].

  • PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities. Available from: [Link].

  • Biointerface Research in Applied Chemistry. Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024-02-04). Available from: [Link].

  • National Institutes of Health. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022-06-27). Available from: [Link].

  • National Institutes of Health. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023-07-27). Available from: [Link].

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855. Available from: [Link].

  • ResearchGate. Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne. Available from: [Link].

  • PubMed. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Available from: [Link].

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In Silico Modeling of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive, technically detailed framework for the in silico investigation of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. Moving beyond rote protocol, this document is structured to deliver actionable insights into the causal logic behind key computational choices in modern drug discovery. We will dissect the methodologies of ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. Each section is grounded in authoritative scientific principles and is designed to create a self-validating workflow, ensuring that the generated hypotheses are robust, reproducible, and primed for experimental validation.

Strategic Imperative: Why Model 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic Acid?

The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, as a specific analogue, presents a unique chemical architecture whose interactions with biological macromolecules are not yet fully characterized. In silico modeling offers a first-line, resource-efficient strategy to:

  • Hypothesize Biological Targets: Identify potential protein partners through reverse docking or similarity analysis.

  • Elucidate Binding Modes: Predict the specific orientation and conformation of the compound within a protein's binding site.

  • Quantify Interaction Strength: Estimate the binding affinity to rank potential targets or modified ligands.

  • Guide Lead Optimization: Inform the rational design of derivatives with improved potency and selectivity.

This guide will provide the technical means to address these strategic imperatives with scientific rigor.

Foundational Stage: Meticulous System Preparation

The fidelity of any in silico model is contingent upon the accuracy of the initial structures. Garbage in, garbage out is the immutable law of computational science. This phase is arguably the most critical for the entire modeling cascade.

Ligand Preparation: Defining the Small Molecule

The representation of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid must be chemically precise to yield biologically relevant results.

Step-by-Step Ligand Preparation Protocol:

  • Acquire 2D Structure: Obtain the 2D chemical structure, typically as a SMILES string or from a chemical database like PubChem.

  • Generate 3D Conformation: Convert the 2D representation into a three-dimensional structure using a tool like Open Babel or the graphical interface of a molecular modeling suite.

  • Energy Minimization: This is a crucial step to resolve any atomic clashes and to find a low-energy, stable conformation. A molecular mechanics force field, such as MMFF94, is typically employed. The rationale here is to ensure the starting ligand conformation is physically plausible.

  • Determine Protonation State: The carboxylic acid moiety is ionizable. At a physiological pH of 7.4, it is expected to be deprotonated (carboxylate). This must be correctly represented as it governs the ligand's ability to form salt bridges and hydrogen bonds. Tools like PROPKA or MarvinSketch can provide pKa predictions to confirm this.

  • Assign Partial Charges: The distribution of electron density across the molecule dictates its electrostatic interaction potential. A charge model (e.g., Gasteiger or AM1-BCC) must be applied to assign partial charges to each atom.

Target Protein Preparation: Curating the Macromolecule

The protein target's structure, typically sourced from the Protein Data Bank (PDB), is an experimental model and requires careful preparation.

Step-by-Step Protein Preparation Protocol:

  • Structure Selection and Retrieval: Choose a high-resolution X-ray crystal structure (ideally < 2.5 Å resolution) from the PDB. The presence of a co-crystallized ligand is highly advantageous as it validates the binding site's location and conformation.

  • Structural Cleaning: Remove all non-protein atoms that will not be part of the simulation, such as crystallization agents and buffer molecules. Water molecules are a special case; those mediating key interactions in the binding pocket are often retained, while bulk solvent is removed.

  • Protonation and Tautomeric State Assignment: Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added computationally. The protonation states of titratable residues (His, Asp, Glu) must be assigned based on the simulated pH.

  • Repair and Optimization: Some PDB structures may have missing side chains or loops. These must be modeled in. A final, restrained energy minimization is performed to relax the structure and remove any bad contacts introduced during preparation, without significantly deviating from the experimental coordinates.

Logical Workflow: System Preparation

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure (SMILES) l2 3D Conversion l1->l2 l3 Energy Minimization (MMFF94) l2->l3 l4 Protonation (pH 7.4) l3->l4 l5 Charge Assignment (Gasteiger) l4->l5 docking Ready for Docking l5->docking Prepared Ligand p1 Select PDB Structure p2 Clean Structure (Remove Hetatoms) p1->p2 p3 Add Hydrogens & Assign Protonation p2->p3 p4 Repair & Restrained Minimization p3->p4 p4->docking Prepared Protein

Caption: Foundational workflow for ligand and protein preparation.

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking predicts the orientation (pose) and provides a score to estimate the binding affinity of the ligand to the protein. It is a search algorithm coupled with a scoring function.

Causality in Docking: Algorithm and Search Space

The choice of docking software (e.g., AutoDock Vina, GOLD, Glide) depends on the specific goals. AutoDock Vina is widely used due to its balance of speed and accuracy. The core principle is to explore a vast conformational space for the ligand within a defined binding site (the "grid box") and rank the resulting poses using a scoring function. The scoring function approximates the free energy of binding.

Step-by-Step Molecular Docking Protocol (using AutoDock Vina):

  • Define the Binding Site: A 3D grid box is centered on the putative binding pocket. Its size is critical: too small, and it may miss the optimal pose; too large, and the search becomes computationally intractable and non-specific.

  • Execute Docking: The software systematically samples different positions, orientations, and conformations of the ligand within the grid box. The exhaustiveness parameter controls the extent of this search.

  • Analyze Poses and Scores: The output is a set of binding poses ranked by their scores (in kcal/mol). The top-ranked pose is the most probable binding mode according to the scoring function.

  • Visual Inspection: It is imperative to visually inspect the top poses. Look for chemically sensible interactions:

    • Hydrogen Bonds: Are the donor-acceptor geometries correct?

    • Hydrophobic Contacts: Is the ligand making favorable contacts with nonpolar residues?

    • Electrostatic Interactions: Is the carboxylate forming a salt bridge with a positively charged residue?

Data Presentation: Hypothetical Docking Results

Protein TargetVina Score (kcal/mol)Key Predicted Interactions
Kinase X-9.2H-bond with backbone of Asp150; pi-stacking with Phe80
Protease Y-8.5Salt bridge with Arg12; hydrophobic contact with Leu99
GPCR Z-7.8H-bond with side chain of Asn210

Molecular Dynamics (MD) Simulation: From Static Pose to Dynamic Interaction

Docking provides a static picture. MD simulations introduce the dimensions of time and temperature, allowing us to observe the dynamic evolution of the ligand-protein complex in a simulated aqueous environment. This is essential for assessing the stability of the docked pose.

The Rationale for Simulation: Capturing Biological Reality

Proteins are not rigid. Their flexibility can be crucial for ligand binding and function. MD simulations account for the movements of both the protein and the ligand, providing a much more realistic view of the interaction.

Step-by-Step MD Simulation Protocol (using GROMACS):

  • System Solvation: The docked complex is placed in a periodic box filled with explicit water molecules (e.g., TIP3P water model).

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system's net charge and to simulate a physiological salt concentration.

  • Energy Minimization: The entire solvated system is energy minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 bar). This is done in two stages: NVT (constant volume) followed by NPT (constant pressure). This ensures the system is stable before the production run.

  • Production MD: The simulation is run for a set period (e.g., 100 nanoseconds), during which the trajectory (atomic coordinates over time) is saved.

  • Trajectory Analysis: Key metrics are calculated from the trajectory:

    • RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand from the starting structure. A stable RMSD indicates the complex is not unfolding or dissociating.

    • RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds or other interactions over the course of the simulation.

Diagram: MD Simulation and Analysis Workflow

G cluster_analysis Analysis Metrics start Top-Ranked Docked Pose solvate Solvation & Ionization start->solvate minimize System Energy Minimization solvate->minimize equilibrate NVT & NPT Equilibration minimize->equilibrate produce Production MD Run (100 ns) equilibrate->produce analyze Trajectory Analysis produce->analyze rmsd RMSD (Stability) analyze->rmsd rmsf RMSF (Flexibility) analyze->rmsf hbonds Hydrogen Bond Occupancy analyze->hbonds

Caption: The workflow from a static docked pose to dynamic analysis.

Binding Free Energy Calculation: A More Rigorous Quantification

While docking scores are useful for ranking, methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) provide a more accurate estimate of the binding free energy by analyzing snapshots from the MD trajectory.

MM/PBSA Protocol:

  • Extract Snapshots: Select frames from the stable part of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann model), and the non-polar solvation energy (often estimated from the solvent-accessible surface area).

  • Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

This provides a quantitative value that can be more reliably compared with experimental data.

Synthesis and Path Forward

The in silico workflow described provides a multi-layered investigation into the interactions of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. The output is not a final answer but a set of well-founded, data-driven hypotheses. The predicted binding mode, key interacting residues, and estimated affinity form the basis for the next phase of drug discovery: experimental validation through site-directed mutagenesis and biophysical binding assays. This iterative cycle of computational prediction and experimental feedback is the hallmark of modern, efficient drug development.

References

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • MM/PBSA: Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

  • Protein Data Bank (PDB): Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • PubChem: Kim, S., et al. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388-D1395. [Link]

  • Force Fields (AMBER): Cornell, W. D., et al. (1995). A Second Generation Force Field for the Simulation of Proteins, Nucleic Acids, and Organic Molecules. Journal of the American Chemical Society, 117(19), 5179-5197. [Link]

The Phthalazinone Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The phthalazinone core, a fused heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry.[1] Though its presence in natural products is limited, its synthetic accessibility and ability to interact with a diverse range of biological targets have established it as a "privileged scaffold" in drug discovery.[2][3] This guide delves into the discovery and historical development of phthalazinone compounds, tracing their evolution from early synthetic curiosities to blockbuster therapeutics. We will explore the key chemical insights and serendipitous discoveries that have cemented the phthalazinone moiety as a cornerstone of modern drug design, with a focus on its applications in oncology, allergy, and cardiovascular disease.

The journey of phthalazinone-based drugs is a testament to the power of medicinal chemistry in optimizing molecular interactions to achieve therapeutic benefit. From the early antihypertensives to the cutting-edge targeted cancer therapies of today, the phthalazinone scaffold has proven to be remarkably adaptable, underscoring its importance for researchers and drug development professionals.

The Dawn of Phthalazinone Chemistry: Early Syntheses and Biological Investigations

The story of phthalazinone compounds begins in the realm of synthetic organic chemistry. The fundamental phthalazin-1(2H)-one core is a diazaheterobicycle that has been the subject of extensive synthetic exploration.[4] Early methods for constructing this scaffold laid the groundwork for the subsequent explosion in phthalazinone-based drug discovery.

One of the most common and enduring methods for the synthesis of the phthalazinone core involves the condensation of hydrazine or its derivatives with ortho-phthalic acid derivatives, such as phthalic anhydride or 2-aroylbenzoic acids.[5] This straightforward cyclocondensation reaction provides a versatile entry point to a wide array of substituted phthalazinones.

Foundational Synthetic Protocol: Synthesis of the Phthalazin-1(2H)-one Core

The following protocol outlines a classical and widely adopted method for the synthesis of the basic phthalazinone scaffold.

Experimental Protocol: Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Aroylbenzoic Acids

Materials:

  • 2-Aroylbenzoic acid derivative

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid (solvent)

  • Reflux apparatus

  • Standard workup and purification reagents (e.g., water, saturated sodium bicarbonate, ethyl acetate, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aroylbenzoic acid derivative in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the solution, add a molar equivalent of hydrazine hydrate or the desired substituted hydrazine.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., saturated sodium bicarbonate) to remove any unreacted starting material.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired 4-substituted phthalazin-1(2H)-one.

This fundamental synthetic approach has been modified and expanded upon over the decades, allowing for the introduction of a wide variety of substituents at different positions of the phthalazinone ring system, a crucial aspect for modulating the pharmacological properties of these compounds.[4]

From Serendipity to Design: The Rise of Phthalazinone-Based Drugs

The therapeutic potential of phthalazinone derivatives began to be realized in the mid-20th century. Early discoveries were often the result of broad biological screening of novel chemical entities.

Azelastine: An Early Success in Allergy Treatment

One of the earliest and most enduring successes of phthalazinone chemistry is Azelastine . First synthesized in 1971 through a collaboration between Eisai Co., Ltd. and Degussa GmbH, azelastine emerged as a potent antihistamine.[6] Its discovery marked a significant step forward in the treatment of allergic rhinitis and conjunctivitis.[7]

Azelastine's mechanism of action involves the blockade of histamine H1 receptors, thereby preventing the downstream effects of histamine release that lead to allergy symptoms.[7][8] It is considered a second-generation antihistamine, with a more favorable side-effect profile compared to its predecessors.[9] The drug was first approved for medical use in 1986 and has since become a widely prescribed medication, available in both prescription and over-the-counter formulations.[6][10]

Hydralazine: An Early Antihypertensive Agent

Hydralazine, another early phthalazine derivative, found its application as a vasodilator for the treatment of hypertension.[11] Its discovery highlighted the potential of this chemical class to influence the cardiovascular system.

The Modern Era: Phthalazinones in Targeted Cancer Therapy

The true versatility of the phthalazinone scaffold has been most profoundly demonstrated in the field of oncology. The ability to precisely modify the phthalazinone core has allowed for the development of highly potent and selective inhibitors of key cancer-driving proteins.

Olaparib: A Paradigm Shift in PARP Inhibition

The development of Olaparib represents a landmark achievement in the history of phthalazinone-based drugs and personalized medicine.[12] The journey of Olaparib began with the screening of a compound library by KuDOS Pharmaceuticals, which identified 4-arylphthalazinones as inhibitors of poly(ADP-ribose) polymerase (PARP).[2] PARP enzymes play a critical role in DNA repair, and their inhibition was hypothesized to be particularly effective in cancers with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations.[12]

This concept, known as synthetic lethality, was clinically validated in a first-in-man trial in 2009.[13] Subsequent optimization of the initial hits, focusing on improving potency and metabolic stability, led to the discovery of Olaparib.[2] The drug was developed by KuDOS Pharmaceuticals, which was later acquired by AstraZeneca.[14] In 2014, Olaparib received its first approvals from the FDA and EMA for the treatment of BRCA-mutated ovarian cancer.[14][15] It has since been approved for other cancers, including breast, prostate, and pancreatic cancer, and has transformed the treatment landscape for patients with these genetic mutations.[16][17]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA Damage DNA Damage SSB Repair (PARP) SSB Repair (PARP) DNA Damage->SSB Repair (PARP) repaired by DSB Repair (BRCA) DSB Repair (BRCA) DNA Damage->DSB Repair (BRCA) repaired by Cell Survival Cell Survival SSB Repair (PARP)->Cell Survival DSB Repair (BRCA)->Cell Survival DNA Damage_cancer DNA Damage SSB Repair (PARP)_cancer SSB Repair (PARP) DNA Damage_cancer->SSB Repair (PARP)_cancer repaired by DSB Repair (BRCA)_cancer DSB Repair (BRCA) - Defective DNA Damage_cancer->DSB Repair (BRCA)_cancer Cell Death Cell Death SSB Repair (PARP)_cancer->Cell Death blocked by Olaparib

Caption: Synthetic lethality in BRCA-deficient cancers with PARP inhibition.

Phthalazinones as VEGFR Inhibitors

The phthalazinone scaffold has also been successfully employed in the development of inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR).[18] VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[18] Several phthalazinone derivatives have been investigated as potent VEGFR-2 inhibitors, demonstrating the broad utility of this scaffold in targeting different classes of enzymes.[19][20]

Structure-Activity Relationship (SAR) Highlights for Phthalazinone-Based Kinase Inhibitors

The development of potent kinase inhibitors based on the phthalazinone core has been guided by extensive structure-activity relationship studies. Key insights include:

  • The 4-position: Substitution at the 4-position of the phthalazinone ring is crucial for achieving high potency and selectivity. Large, aromatic substituents are often well-tolerated and can form key interactions with the target protein.

  • The 2-position: The nitrogen at the 2-position provides a handle for introducing various side chains that can modulate solubility, metabolic stability, and target engagement.

  • The Phenyl Ring: Modifications to the phenyl ring of the phthalazinone core can influence the overall electronic properties and pharmacokinetic profile of the compound.

These SAR principles have been instrumental in the design of compounds like Vatalanib (PTK787), an inhibitor of both VEGFR-1 and VEGFR-2.[19]

Other Therapeutic Applications and Future Directions

The pharmacological versatility of phthalazinone derivatives extends beyond oncology and allergy.[21] They have been investigated for a wide range of biological activities, including:

  • Antidiabetic: Some phthalazinone derivatives have shown potential as antidiabetic agents.[22]

  • Anti-inflammatory and Analgesic: The anti-inflammatory and analgesic properties of certain phthalazinones have also been explored.[21]

  • Antimicrobial: Antimicrobial activity has been reported for some members of this compound class.[2]

  • Cardiovascular: Beyond early antihypertensives, newer phthalazinone derivatives have been explored for various cardiovascular applications.[11]

The ongoing exploration of the chemical space around the phthalazinone scaffold promises to yield new therapeutic agents for a variety of diseases. The ability to fine-tune the properties of these molecules through synthetic chemistry ensures that they will remain a relevant and important pharmacophore for the foreseeable future.

Zibotentan: An Endothelin A Receptor Antagonist

Zibotentan (ZD4054) is a phthalazinone-based selective endothelin A (ETA) receptor antagonist developed by AstraZeneca.[23][24] It has been investigated in clinical trials for the treatment of various cancers, particularly prostate cancer, and is also being explored in combination with other drugs for chronic kidney disease.[23][25][26][27] While it did not demonstrate efficacy in late-stage oncology trials as a monotherapy, its development highlights the continued efforts to leverage the phthalazinone scaffold against diverse biological targets.[23]

Conclusion

The history of phthalazinone compounds in medicinal chemistry is a compelling narrative of how a simple heterocyclic core can be elaborated into a diverse array of life-changing medicines. From the early discoveries in the mid-20th century to the precision-targeted therapies of the 21st, the phthalazinone scaffold has consistently demonstrated its value. The success of drugs like Azelastine and Olaparib is a direct result of a deep understanding of synthetic chemistry, pharmacology, and the underlying biology of disease. For researchers and drug development professionals, the phthalazinone story serves as a powerful example of the enduring potential of privileged structures in the quest for new and improved therapeutics. The continued exploration of this versatile pharmacophore is certain to lead to further breakthroughs in the years to come.

References

  • Costas-Lago, M. C., Vila, N., Rahman, A., Besada, P., Rozas, I., Brea, P., Loza, M. I., González-Romero, E., & Terán, C. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(15), 3489. [Link]

  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., Dillon, K. J., Drzewiecki, J., Fiumana, A., Golec, J. M., Javaid, M. H., Kaufman, R., Kinchin, E., Lau, A., Martin, N. M., McFarland, H. L., Moore, J. D., O'Connor, M. J., Smith, G. C., ... & Jackson, S. P. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 18(24), 6575–6579. [Link]

  • Li, M., Li, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 24(18), 3326. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Abdel-Aziz, A. M., & El-Sayed, M. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Sciences Journal, 6(3), 1-15. [Link]

  • Muñín, J., et al. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • Abdel-Aziz, A. A., El-Azab, A. S., El-Tahir, K. E., & Al-Obaid, A. M. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13357-13371. [Link]

  • Abdel-Aziz, A. A., El-Azab, A. S., El-Tahir, K. E., & Al-Obaid, A. M. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23456–23471. [Link]

  • Vila, N., Besada, P., Costas-Lago, M. C., & Terán, C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 162, 485-498. [Link]

  • Johannes, J. W., et al. (2016). Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. Bioorganic & Medicinal Chemistry Letters, 26(2), 571-576. [Link]

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  • Unnamed authors. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. National Institutes of Health. [Link]

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  • El-Gamal, M. I., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Scientific Reports, 14(1), 1-18. [Link]

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An In-depth Technical Guide to 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic Acid (CAS 16015-48-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, with the CAS number 16015-48-8, is a heterocyclic organic compound belonging to the phthalazinone class. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and potential therapeutic applications, with a particular focus on its relevance in drug discovery and development. Drawing upon the extensive research into phthalazinone derivatives, this document will explore the compound's likely biological activities and mechanism of action, offering insights for researchers in medicinal chemistry and pharmacology.

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Phthalazinone derivatives have demonstrated clinical and preclinical efficacy as anticancer, anti-inflammatory, antihypertensive, and antidiabetic agents.[1][3] Notably, several phthalazinone-based drugs have been developed, including the antihistamine azelastine and the aldose reductase inhibitor zopolrestat, which has been investigated for the prevention of diabetic complications.[4][5] The versatility of the phthalazinone ring system allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic properties. This guide focuses on the 3-ethyl substituted carboxylic acid derivative, a molecule poised for further investigation within the landscape of modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 16015-48-8ChemWhat
Molecular Formula C₁₁H₁₀N₂O₃ChemWhat
Molecular Weight 218.21 g/mol ChemWhat
IUPAC Name 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid-
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(N=C2C(=O)O)CC-
Appearance Predicted to be a solidGeneral knowledge of similar compounds
Solubility Predicted to be soluble in organic solvents like DMSO and DMFGeneral knowledge of similar compounds

Synthesis and Manufacturing

While a specific protocol for the synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for analogous phthalazinone derivatives. The proposed synthesis involves a two-step process: the formation of the phthalazinone core followed by N-alkylation.

Proposed Synthetic Pathway

Synthesis_Pathway Phthalic_Anhydride Phthalic Anhydride Intermediate_1 4-Oxo-3,4-dihydro- phthalazine-1-carboxylic acid Phthalic_Anhydride->Intermediate_1 Reflux in Ethanol Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Intermediate_1 Final_Product 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid Intermediate_1->Final_Product N-Alkylation Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Final_Product Base Base (e.g., K₂CO₃)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid

This step is based on the well-established reaction of phthalic anhydride with hydrazine hydrate.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in ethanol.

  • Addition of Reagent: Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Step 2: N-Alkylation to yield 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

This step introduces the ethyl group at the N-3 position of the phthalazinone ring.

  • Reaction Setup: Suspend 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the suspension.

  • Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice-water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Analytical Characterization

The structural elucidation and purity assessment of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid would rely on a combination of standard spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the aromatic protons on the phthalazine ring, a quartet and a triplet for the ethyl group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Will display distinct signals for the carbonyl carbons, the carboxylic acid carbon, the aromatic carbons, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be suitable to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, as well as the O-H stretching of the carboxylic acid, would be expected.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Mechanism of Action and Therapeutic Potential

While direct biological data for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is limited, the extensive research on structurally similar phthalazinone derivatives allows for informed predictions regarding its potential mechanism of action and therapeutic applications.

Anticancer Activity

A significant body of research points to the anticancer potential of phthalazinone derivatives.[1][4][7] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][8][9]

Anticancer_Mechanism Phthalazinone 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid EGFR EGFR Phthalazinone->EGFR Inhibition VEGFR2 VEGFR-2 Phthalazinone->VEGFR2 Inhibition Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis->Apoptosis

Caption: Potential anticancer mechanism of action.

The presence of the N-ethyl group and the carboxylic acid moiety could influence the binding affinity and selectivity of the compound for these kinase targets. Structure-activity relationship (SAR) studies on similar phthalazinones suggest that modifications at the N-3 position can significantly impact their anticancer potency.[1]

Other Potential Therapeutic Applications

Beyond oncology, phthalazinone derivatives have shown promise in other therapeutic areas:[1][2][3]

  • Anti-inflammatory: By inhibiting inflammatory mediators.

  • Antihypertensive: Through vasodilation and other cardiovascular effects.

  • Antidiabetic: By targeting enzymes like aldose reductase.[4][5]

Pharmacokinetics and Safety Profile (Predicted)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. While experimental data for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is not available, in silico predictions and data from related compounds can provide initial insights.

Predicted ADMET Properties
ParameterPredictionRationale
Absorption Likely to have moderate oral bioavailability.The molecular weight and predicted logP fall within the range for good absorption.
Distribution Expected to distribute into tissues.The lipophilic nature of the phthalazinone core suggests tissue penetration.
Metabolism The ethyl group may be susceptible to N-dealkylation by cytochrome P450 enzymes. The carboxylic acid may undergo glucuronidation.Common metabolic pathways for similar structures.
Excretion Likely to be excreted renally and/or fecally as metabolites.Typical excretion route for polar metabolites.
Toxicity Potential for hepatotoxicity and off-target kinase inhibition should be evaluated.Common concerns for kinase inhibitors. Some phthalazinone derivatives have shown a favorable safety profile in preclinical studies.[1]

It is crucial to emphasize that these are predicted properties and would require experimental validation.

Conclusion and Future Directions

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid represents a promising, yet underexplored, member of the pharmacologically significant phthalazinone family. Based on the extensive research into this class of compounds, it is reasonable to hypothesize that this molecule may possess valuable therapeutic properties, particularly in the realm of oncology.

Future research should focus on:

  • Optimized Synthesis: Development and validation of an efficient and scalable synthetic route.

  • In Vitro Biological Evaluation: Screening against a panel of cancer cell lines and relevant kinase targets (e.g., EGFR, VEGFR-2).

  • In Vivo Efficacy Studies: Assessment of its therapeutic potential in relevant animal models of disease.

  • Comprehensive ADMET Profiling: Experimental determination of its pharmacokinetic and toxicological properties.

This in-depth technical guide serves as a foundational resource to stimulate and guide further investigation into 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, a compound with the potential to contribute to the development of novel therapeutics.

References

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PubMed Central. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). National Institutes of Health. [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). Royal Society of Chemistry. [Link]

  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2024). PubMed Central. [Link]

  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2024). RSC Publishing. [Link]

  • Methods of preparing phthalic acid derivatives. (1956).
  • Structure of the lead anticancer phthalazin-1(2H)-one derivatives 1–3. (n.d.). ResearchGate. [Link]

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  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2024). ResearchGate. [Link]

  • ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2021). ResearchGate. [Link]

  • SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. (n.d.). Revue Roumaine de Chimie. [Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2024). MDPI. [Link]

  • Vasorelaxant Activity of Phthalazinones and Related Compounds. (2021). ResearchGate. [Link]

  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. (2018). MDPI. [Link]

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A Technical Guide to the Preliminary Cytotoxicity Screening of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of the novel compound, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a wide array of biological activities, including potent anticancer effects.[1][2] Several derivatives of phthalazin-1(2H)-one, the core of our test compound, are recognized for their therapeutic potential, acting as inhibitors of crucial cellular targets like Poly (ADP-ribose) polymerase (PARP).[1] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative built on established scientific principles and field-proven methodologies. We will detail the scientific rationale for this investigation, provide validated, step-by-step protocols for cytotoxicity assessment, and outline the principles of data analysis and interpretation, ensuring a scientifically rigorous preliminary evaluation.

Introduction and Scientific Rationale

The phthalazine scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] These compounds have demonstrated a wide spectrum of activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive effects.[1] Of particular interest to oncology drug discovery is the activity of phthalazinone derivatives as inhibitors of PARP.[1][3]

The Target: 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

The subject of this guide, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, is a novel derivative. While specific data on this molecule is not widely published, its structural similarity to known PARP inhibitors, such as Olaparib, provides a strong rationale for investigating its cytotoxic potential. The core structure, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, serves as a key intermediate in the synthesis of various biologically active molecules.[4][5] The addition of the 3-ethyl group is a strategic modification intended to explore structure-activity relationships and potentially enhance efficacy or selectivity.

The Hypothesis: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) system, primarily involved in the repair of DNA single-strand breaks (SSBs).[6][7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (which are essential for repairing double-strand breaks via homologous recombination), the inhibition of PARP leads to an accumulation of unrepaired SSBs.[6] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[8] The cell's inability to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[6]

This guide proposes to screen 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid for cytotoxicity based on the hypothesis that it may function as a PARP inhibitor, thereby inducing synthetic lethality in cancer cells.

Experimental Design and Methodology

A robust preliminary screening protocol relies on a multi-faceted approach. We will employ a panel of well-characterized human cancer cell lines and utilize two distinct, yet complementary, cytotoxicity assays to ensure the validity of our findings.

Cell Line Selection: A Strategic Panel

The choice of cell lines is critical for obtaining clinically relevant data.[9] We recommend a panel that represents diverse cancer types, as established by large-scale screening programs like the National Cancer Institute's NCI60 panel.[10] For this initial screen, the following cell lines are recommended:

  • MCF-7: A human breast adenocarcinoma cell line. It is one of the most commonly used cell lines in cancer research and is known for its estrogen receptor (ER) positive status.[10][11]

  • A549: A human lung carcinoma cell line. Lung cancer is a leading cause of cancer-related death, making this a crucial model.[12][13]

  • HeLa: A human cervical adenocarcinoma cell line. It is one of the oldest and most commonly used human cell lines.[11]

This panel provides a breadth of tissue origins to identify broad-spectrum cytotoxicity or potential tissue-specific effects. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure identity and purity.

Compound Preparation and Handling

The test compound, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, must be of high purity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Working Solutions: Create a series of working solutions by serially diluting the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response study. The final DMSO concentration in the culture wells should be kept constant and at a non-toxic level (typically ≤ 0.5%).

Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14] The amount of formazan produced is proportional to the number of living cells.[14]

This protocol is adapted for adherent cells in a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells into a 96-well flat-bottomed plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include vehicle-only (e.g., 0.5% DMSO) controls and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[15]

    • Add 10 µL of the MTT stock solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]

    • Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[16] A reference wavelength of 650 nm can be used to subtract background absorbance.

Confirmatory Cytotoxicity Assay: The LDH Assay

To validate the results from the MTT assay and to assess a different cytotoxicity marker, a Lactate Dehydrogenase (LDH) release assay is recommended. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[18] Measuring the amount of LDH in the supernatant provides a quantitative measure of cell lysis.[18]

  • Experimental Setup:

    • Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay (Steps 1 and 2).

    • It is crucial to include the following controls in triplicate:

      • Untreated Control (Spontaneous LDH release): Cells treated with culture medium only.

      • Vehicle Control: Cells treated with the same concentration of DMSO as the test compound wells.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (often provided in commercial kits) 30 minutes before the end of the incubation period.

      • Medium Background Control: Wells containing only culture medium.

  • Sample Collection:

    • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Stopping the Reaction and Data Acquisition:

    • Add the stop solution provided with the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[19]

Data Analysis and Interpretation

Calculating Percentage Viability/Cytotoxicity
  • For the MTT Assay:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • For the LDH Assay:

    • Percentage Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency.

  • Dose-Response Curve: Plot the percentage viability (or inhibition) against the logarithm of the compound concentration.[20]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope).[20]

  • IC₅₀ Calculation: The software will calculate the IC₅₀ value from the fitted curve.[20]

Data Presentation

All quantitative data should be summarized in a clear and concise table for easy comparison of the compound's activity across the different cell lines.

Cell LineAssayExposure Time (h)IC₅₀ (µM) ± SD
MCF-7MTT72Value
LDH72Value
A549MTT72Value
LDH72Value
HeLaMTT72Value
LDH72Value

Table 1: Summary of IC₅₀ values for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Visualizing Workflows and Pathways

Experimental Workflow

The overall experimental process can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound Synthesize & Purify Test Compound Plate Seed Cells in 96-well Plates Compound->Plate Cells Culture Cell Lines (MCF-7, A549, HeLa) Cells->Plate Treat Treat with Compound (Dose-Response) Plate->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT 72h LDH LDH Assay (Membrane Integrity) Treat->LDH 72h Read Measure Absorbance MTT->Read LDH->Read Calculate Calculate % Viability & % Cytotoxicity Read->Calculate IC50 Generate Dose-Response Curves & Calculate IC50 Calculate->IC50 Report Report IC50 Values & Assess Potency IC50->Report

Caption: High-level workflow for preliminary cytotoxicity screening.

Hypothesized Mechanism of Action

The potential mechanism of action involving PARP inhibition and synthetic lethality is illustrated below.

Mechanism_of_Action cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits Replication DNA Replication SSB->Replication unrepaired PARP->SSB repairs DSB Double-Strand Break (DSB) BRCA BRCA1/2 Proteins DSB->BRCA normally repaired by Apoptosis Apoptosis / Cell Death DSB->Apoptosis unrepaired DSBs lead to BRCA->DSB Deficient in some cancers Replication->DSB leads to Test_Compound 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid Test_Compound->PARP inhibits

Caption: Hypothesized synthetic lethality via PARP inhibition.

Conclusion and Future Directions

This guide outlines a rigorous and validated approach for the preliminary cytotoxicity screening of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. By employing a panel of diverse cancer cell lines and two distinct assay methodologies, the resulting data will provide a reliable initial assessment of the compound's anticancer potential. A potent and selective cytotoxic profile would warrant further investigation, including mechanism-of-action studies to confirm PARP inhibition, screening against a broader panel of cell lines (including those with known DNA repair deficiencies), and eventual progression to in vivo models. This structured approach ensures that resources are directed toward the most promising candidates in the drug discovery pipeline.

References

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

  • Guryanova, O. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Acta Naturae, 12(2), 4-15. Retrieved from [Link]

  • Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 563410. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 27(24), 8820. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14089-14112. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. Journal of Applied Pharmaceutical Science, 7(5), 133-137. Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. Retrieved from [Link]

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  • NIH. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(4), 867-877. Retrieved from [Link]

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  • NIH. (2025). Cytotoxic activity of Cyrtostachys renda extracts and fractions against MCF-7 and HeLa cancer cells through cell cycle arrest and apoptosis induction mechanism. Saudi Pharmaceutical Journal, 33(2), 101918. Retrieved from [Link]

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  • MDPI. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIH. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13, 12177. Retrieved from [Link]

  • MDPI. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Molecules, 27(24), 8946. Retrieved from [Link]

  • MDPI. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 23(19), 11468. Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

  • MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of substituted phthalazinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Substituted Phthalazinones for Researchers, Scientists, and Drug Development Professionals.

The phthalazinone nucleus, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its rigid, planar structure provides an ideal framework for the strategic placement of functional groups, enabling fine-tuning of pharmacological activity. This guide offers a deep dive into the structure-activity relationships of substituted phthalazinones, providing field-proven insights and detailed methodologies to empower researchers in the rational design of novel therapeutics.

The Architectural Versatility of the Phthalazinone Scaffold

The phthalazinone core is a privileged structure in drug discovery due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The core itself consists of a fused benzene and pyridazinone ring system. Key positions for substitution, which critically influence the biological activity, are primarily the N-2 and C-4 positions of the phthalazinone ring.

Substitutions at the N-2 position often modulate pharmacokinetic properties, such as solubility and metabolic stability, while modifications at the C-4 position are frequently pivotal for target engagement and potency. This dual-handle approach allows for a modular and highly adaptable drug design strategy.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Phthalazinone derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival.[1][2][3][4] Notably, their inhibitory activity against enzymes like Poly(ADP-ribose)polymerase (PARP) and various kinases has been a major focus of research.[5][6]

PARP Inhibition: A Paradigm of Synthetic Lethality

Poly(ADP-ribose)polymerase (PARP) is a family of enzymes crucial for DNA repair.[6][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethal phenotype, where the combination of two non-lethal defects results in cell death. Olaparib, a landmark PARP inhibitor approved for the treatment of certain cancers, features a phthalazinone core.[7]

SAR Insights for PARP Inhibitors:

The development of potent phthalazinone-based PARP inhibitors hinges on several key structural features:

  • The Phthalazinone Core: Acts as a mimic of the nicotinamide moiety of NAD+, the natural substrate of PARP, by forming a critical hydrogen bond with Gly863 in the enzyme's active site.

  • The C-4 Linker: The nature and length of the substituent at the C-4 position are crucial for activity. A linker, often a benzyl group, positions a terminal functional group to interact with other key residues in the active site.

  • Terminal Functional Group: A terminal piperazine ring, as seen in Olaparib, is a common feature. The basic nitrogen of the piperazine can be further functionalized to optimize properties like solubility and cell permeability. The inhibitory activities of derivatives are often related to the type of substituent and the length of the alkyl chain connecting to an aromatic ring.[7]

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of synthesized phthalazinone derivatives against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compounds (phthalazinone derivatives)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

Procedure:

  • Plate Coating: Coat a 96-well streptavidin plate with biotinylated NAD+.

  • Reaction Mixture Preparation: In a separate plate, prepare a reaction mixture containing assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant PARP1 enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture to allow for PARylation (the addition of poly(ADP-ribose) chains).

  • Transfer to Assay Plate: Transfer the reaction mixture to the washed streptavidin-coated plate. The biotinylated PAR polymers will bind to the streptavidin.

  • Detection: Add an anti-PAR antibody-HRP conjugate, followed by the TMB substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the test compound.

Kinase Inhibition: Halting Aberrant Signaling

Phthalazinone derivatives have also been explored as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often dysregulated in cancer.[1][3]

SAR Insights for Kinase Inhibitors:

  • Scaffold Orientation: The phthalazinone core typically occupies the adenine-binding pocket of the kinase, forming hydrogen bonds with the hinge region.

  • C-4 Substituents: Large, hydrophobic substituents at the C-4 position often extend into a hydrophobic pocket, enhancing binding affinity.

  • N-2 Substituents: Modifications at the N-2 position can be used to improve solubility and pharmacokinetic profiles without significantly impacting kinase inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[1][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[8]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phthalazinone test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the phthalazinone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Modulating Inflammatory and Neurological Pathways

Beyond oncology, the phthalazinone scaffold has shown promise in treating inflammatory diseases and neurological disorders.

Phosphodiesterase (PDE) Inhibition: Combating Inflammation

Phthalazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE4, an enzyme involved in the inflammatory cascade.[1][3] By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP (cAMP), leading to a reduction in the production of pro-inflammatory mediators.

SAR Insights for PDE4 Inhibitors:

  • Core Structure: The phthalazine nucleus serves as a polar scaffold for designing rolipram-like PDE4 inhibitors.

  • Substituent Effects: The introduction of bulky, more lipophilic derivatives can increase affinity for the rolipram-binding site.[9] The nature of the alkoxy substituent is also a known factor in the SAR of rolipram-derived PDE4 inhibitors.[9]

Anticonvulsant Activity: Calming Neuronal Excitability

Certain phthalazinone derivatives have demonstrated anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[2] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter receptors.

SAR Insights for Anticonvulsants:

  • Lipophilicity: A key factor for anticonvulsant activity is the ability of the compound to cross the blood-brain barrier. Therefore, appropriate lipophilicity is a critical design parameter.

  • Specific Substitutions: The presence of certain alkoxy groups, such as in 6-alkoxy-[1][2][7]triazolo[3,4-a]phthalazine derivatives, has been shown to be important for anticonvulsant activity.[2] For example, derivatives with a 6-(4-chlorobenzyloxy) or a 6-heptyloxy group have shown significant activity.[2]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Materials:

  • Rodents (mice or rats)

  • Corneal electrodes

  • An electrical stimulator

  • Phthalazinone test compounds

Procedure:

  • Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • Electrical Stimulation: At the time of predicted peak effect, deliver a brief electrical stimulus through the corneal electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result, indicating potential anticonvulsant activity.

Synthetic Strategies: Building the Phthalazinone Core

A common and efficient method for the synthesis of the phthalazinone core involves the condensation of phthalic anhydrides with hydrazine or its derivatives.[3] This versatile approach allows for the introduction of a wide range of substituents at the N-2 position.

General Synthetic Scheme:

G Phthalic_Anhydride Phthalic Anhydride Friedel_Crafts Friedel-Crafts Acylation Phthalic_Anhydride->Friedel_Crafts Hydrazine Hydrazine Hydrate (R-NHNH2) Cyclization Cyclization Hydrazine->Cyclization Phthalazinone Substituted Phthalazinone Aroylbenzoic_Acid 2-Aroylbenzoic Acid Aroylbenzoic_Acid->Cyclization Friedel_Crafts->Aroylbenzoic_Acid Aromatic_Hydrocarbon Aromatic Hydrocarbon Aromatic_Hydrocarbon->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Cyclization->Phthalazinone

Caption: General synthetic route to substituted phthalazinones.

Step-by-Step Synthesis of a 2-substituted Phthalazinone:

  • Friedel-Crafts Acylation: Phthalic anhydride reacts with an aromatic hydrocarbon in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form a 2-aroylbenzoic acid.[3]

  • Cyclization: The resulting 2-aroylbenzoic acid is then treated with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, and heated to induce cyclization and form the desired phthalazinone derivative.[3]

Conclusion and Future Directions

The phthalazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights into the structure-activity relationships presented in this guide provide a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of multi-target phthalazinone derivatives, the exploration of novel biological targets, and the use of computational methods to accelerate the drug discovery process. The inherent versatility of the phthalazinone core ensures its enduring relevance in the ongoing quest for new medicines to address unmet medical needs.

References

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023-07-27). NIH. Available at: [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. (2019). PharmaInfo. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015-01-01). Longdom Publishing. Available at: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). PubMed. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024-04-24). NIH PMC. Available at: [Link]

  • Pharmacological action and SAR of Phthalazine derivatives-A Review. (2010). ResearchGate. Available at: [Link]

  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019-09-15). PubMed. Available at: [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). PubMed Central. Available at: [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2004). ResearchGate. Available at: [Link]

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2020). PubMed. Available at: [Link]

Sources

Commercial suppliers of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Application of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Introduction: Navigating the Procurement of a Niche Heterocyclic Compound

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its phthalazine core is a structural motif found in various biologically active molecules. For researchers embarking on projects involving this specific molecule, the initial and often critical step is identifying reliable commercial suppliers. This guide provides a comprehensive overview of sourcing this compound, quality control considerations upon receipt, and potential avenues for its research application, grounded in the context of related phthalazine derivatives.

Commercial Availability and Supplier Analysis

The commercial landscape for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is characteristic of a niche research chemical, with limited off-the-shelf availability. However, sourcing options exist, including direct suppliers and providers of key precursors.

A direct listing for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is available through Echemi, a platform that connects buyers with chemical manufacturers.[1] The listed supplier is CHEMLYTE SOLUTIONS CO., LTD, a manufacturer based in China.[1] For researchers, this represents a direct sourcing route, though due diligence in verifying batch-specific purity and specifications is paramount.

An alternative and often more readily available starting material is the corresponding methyl ester, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester . BOC Sciences, a global supplier of research chemicals and pharmaceutical ingredients headquartered in New York, lists this compound (CAS 16015-53-5).[] The availability of this ester provides a straightforward synthetic route to the desired carboxylic acid via hydrolysis.

Below is a comparative table of the identified sourcing options:

Compound Supplier CAS Number Molecular Formula Molecular Weight Notes
3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acidCHEMLYTE SOLUTIONS CO.,LTD (via Echemi)Not specifiedC11H10N2O3218.21 g/mol Direct sourcing of the target compound.
3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl esterBOC Sciences16015-53-5C12H12N2O3232.24 g/mol A key precursor for the synthesis of the target carboxylic acid.[]

It is important to distinguish the target compound from structurally similar analogs that are more widely available, such as 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid (lacking the N-ethyl group), which is offered by suppliers like Simson Pharma Limited.

Chemical Identity and Properties

A clear understanding of the chemical properties of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is essential for its handling, characterization, and application in research.

Property Value Source/Comment
IUPAC Name 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS Number Not explicitly found for the acid. The methyl ester is 16015-53-5.[]Researchers should verify the CAS number with the supplier.
Physical Appearance Likely a solid at room temperature.Based on related phthalazinone structures.
Solubility Expected to be soluble in organic solvents like DMSO and DMF.Common for heterocyclic carboxylic acids.

Quality Control and Verification for In-House Use

Upon receiving a shipment of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid or its precursor, it is imperative to perform in-house quality control to verify its identity and purity.

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet) and the aromatic protons of the phthalazine ring system.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. An isocratic or gradient method with a suitable C18 column can be developed to separate the main compound from any impurities.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Techniques like electrospray ionization (ESI) are well-suited for this type of molecule.

  • Certificate of Analysis (CoA): Always request a detailed Certificate of Analysis from the supplier. This document should provide lot-specific data on purity (e.g., by HPLC), identity (e.g., by NMR), and other relevant physical properties.

Experimental Protocols

Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid from its Methyl Ester

For researchers who procure the methyl ester from suppliers like BOC Sciences[], a straightforward hydrolysis protocol can be employed to obtain the target carboxylic acid.

Objective: To hydrolyze the methyl ester of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid to the corresponding carboxylic acid.

Materials:

  • 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve the methyl ester (1 equivalent) in a mixture of THF (or MeOH) and water (e.g., a 3:1 ratio).

  • Add the base (LiOH or NaOH, typically 1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with 1M HCl.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Diagram of the Synthetic Workflow:

G start Dissolve Methyl Ester in THF/Water add_base Add LiOH or NaOH start->add_base stir Stir at Room Temperature (Monitor by TLC/HPLC) add_base->stir evaporate Remove THF under Reduced Pressure stir->evaporate acidify Acidify with 1M HCl to pH 2-3 evaporate->acidify precipitate Precipitation of Carboxylic Acid acidify->precipitate filter Collect Solid by Filtration precipitate->filter dry Dry Under Vacuum filter->dry product 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid dry->product

Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Potential Research Applications and Signaling Pathways

While specific data on the biological activity of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is not abundant in the public domain, the broader class of phthalazine derivatives has been explored for various therapeutic applications. For instance, related compounds have shown potential as antitumor agents.[3][4] The phthalazine scaffold is a key component in molecules that can inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Derivatives of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid have been investigated for their antitumor properties, potentially through the inhibition of kinases like c-Met.[4] The c-Met pathway is involved in cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers.

Hypothesized Mechanism of Action Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Tyrosine Kinase Signaling_Cascade Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Signaling_Cascade Activation Cell_Cycle Gene Transcription (Proliferation, Survival, Angiogenesis) Signaling_Cascade->Cell_Cycle Signal Transduction Phthalazine_Derivative 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid (Hypothesized Inhibitor) Phthalazine_Derivative->cMet Inhibition

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phthalazinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] Their rigid, planar structure serves as a versatile scaffold for the design of pharmacologically active agents. Notably, these compounds have demonstrated a wide array of biological activities, including but not limited to, potent antitumor and cardiovascular properties. The targeted synthesis of specific phthalazinone analogues, such as 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, is of paramount importance for the exploration of new therapeutic leads and for structure-activity relationship (SAR) studies.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. The described synthetic strategy is designed to be robust and reproducible, providing researchers in both academic and industrial settings with a reliable method to obtain this valuable molecule. The protocol is divided into three main stages: the formation of the core phthalazinone ester, followed by N-alkylation, and concluding with the hydrolysis of the ester to the final carboxylic acid product.

Synthetic Strategy Overview

The synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is accomplished through a three-step sequence, commencing with the formation of an ethyl ester of the phthalazinone core. This intermediate is then subjected to N-ethylation, followed by a final hydrolysis step. This strategic approach allows for the controlled introduction of the desired functional groups onto the phthalazinone scaffold.

Synthesis_Workflow Start Phthalic Anhydride Derivative Step1 Step 1: Phthalazinone Formation & Esterification Start->Step1 Intermediate1 Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate Step1->Intermediate1 Step2 Step 2: N-Ethylation Intermediate1->Step2 Intermediate2 Ethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 FinalProduct 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid Step3->FinalProduct

Figure 1: Overall synthetic workflow for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received from the supplier unless otherwise noted. Solvents should be anhydrous where specified.

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierNotes
2-Carbomethoxybenzoyl chlorideC₉H₇ClO₃198.60Major SupplierStarting Material
Hydrazine hydrateN₂H₄·H₂O50.06Major SupplierCorrosive, handle with care
EthanolC₂H₅OH46.07Major SupplierAnhydrous
Ethyl iodideC₂H₅I155.97Major SupplierLight sensitive
Potassium carbonateK₂CO₃138.21Major SupplierAnhydrous, finely ground
AcetoneC₃H₆O58.08Major SupplierAnhydrous
Sodium hydroxideNaOH40.00Major SupplierPellets or solution
Hydrochloric acidHCl36.46Major SupplierConcentrated (37%)
DichloromethaneCH₂Cl₂84.93Major SupplierFor extraction
Magnesium sulfateMgSO₄120.37Major SupplierAnhydrous
Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

This initial step involves the cyclization reaction between a phthalic anhydride derivative and hydrazine to form the core phthalazinone structure, which is subsequently esterified. The use of 2-carbomethoxybenzoyl chloride as a starting material provides a direct route to the desired esterified phthalazinone.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-carbomethoxybenzoyl chloride (1.0 eq) in anhydrous ethanol (10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting solid is then collected by filtration.

  • The crude product can be purified by recrystallization from ethanol to yield ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a white to off-white solid.

Causality of Experimental Choices: The reaction of an acid chloride with hydrazine is a standard method for the formation of hydrazides, which then undergo intramolecular cyclization to form the phthalazinone ring. Ethanol serves as a suitable solvent for both the reactants and facilitates the reaction upon heating.

Step 2: Synthesis of Ethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

This step focuses on the selective N-alkylation of the phthalazinone intermediate. The nitrogen at the 3-position is sufficiently nucleophilic to react with an alkyl halide in the presence of a mild base.

Protocol:

  • To a stirred suspension of ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone (15 mL per gram of ester), add ethyl iodide (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford ethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate as a pure solid.

Causality of Experimental Choices: Potassium carbonate acts as a base to deprotonate the N-H of the phthalazinone, increasing its nucleophilicity for the subsequent reaction with ethyl iodide.[2] Acetone is an appropriate polar aprotic solvent for this type of SN2 reaction. The chemoselective N-alkylation is favored due to the higher nucleophilicity of the nitrogen atom in the lactam form.[3]

Step 3: Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis, or saponification, is employed for its high efficiency and irreversibility.[4]

Protocol:

  • Dissolve ethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v, 20 mL per gram of ester).

  • Add a solution of sodium hydroxide (2.0 eq) in water and stir the mixture at room temperature.

  • Gently heat the mixture to 50-60 °C and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and then dry in a vacuum oven.

  • The final product, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, is obtained as a solid.

Causality of Experimental Choices: The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[5][6] Basic hydrolysis is often preferred as it is an irreversible process, driving the reaction to completion. The final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.

Conclusion

The protocol detailed in this application note provides a clear and reliable pathway for the synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. By following these step-by-step instructions and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable compound for their drug discovery and development endeavors. The methods employed are based on well-established chemical principles and can be adapted for the synthesis of other related phthalazinone derivatives.

References

  • Asian Publication Corporation. (n.d.). Reaction of Phthalic Anhydride and Ethylenediamine. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Phthalic Anhydride and Ethylenediamine | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a heterocyclic organic compound of significant interest in pharmaceutical research and development. Its structural complexity, featuring a phthalazine core with both carboxylic acid and ketone functionalities, makes it a valuable intermediate in the synthesis of novel therapeutic agents. As with any compound intended for pharmaceutical use, robust and reliable analytical methods are paramount for ensuring its identity, purity, and quantity in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of analytical methodology is dictated by the physicochemical properties of the analyte. While no direct experimental data for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is readily available in the public domain, we can infer its properties from the structurally similar compound, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. This analogue has a molecular weight of 190.16 g/mol , a high boiling point of 591.8°C at 760 mmHg, and a density of 1.56 g/cm³[1][2]. The presence of the carboxylic acid group imparts significant polarity and the ability to form hydrogen bonds, suggesting low volatility. These characteristics make it an ideal candidate for HPLC analysis in its native form and necessitate a derivatization step for successful GC-MS analysis.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the routine analysis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Rationale for Method Development

The selection of a reversed-phase C18 column is based on the anticipated moderate to high polarity of the analyte. The acidic nature of the carboxylic acid group necessitates the use of an acidified mobile phase. By lowering the pH of the mobile phase well below the pKa of the carboxylic acid (typically around 2-3), the analyte will be in its neutral, protonated form. This suppresses its ionization and promotes better retention and peak shape on the non-polar stationary phase[3]. A mixture of acetonitrile and water is chosen as the mobile phase for its excellent solvating properties and UV transparency. UV detection is selected due to the presence of the chromophoric phthalazine ring system, which is expected to exhibit strong absorbance in the UV region.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Analytical standard of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases prior to use.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Gradient20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or optimal wavelength determined by UV scan)

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a working standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The theoretical plates for the analyte peak should be greater than 2000.

  • The tailing factor should be between 0.8 and 1.5.

Data Analysis and Interpretation

The concentration of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) HPLC HPLC System (C18 Column, Gradient Elution) MobilePhase->HPLC Standard Standard Solutions (Calibration Curve) Standard->HPLC Sample Sample Solution (Filtered) Sample->HPLC UV UV Detection (@ 254 nm) HPLC->UV Chromatogram Chromatogram Generation UV->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification

Caption: Workflow for the HPLC-UV analysis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to its low volatility, direct analysis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid by GC-MS is not feasible.[4] A derivatization step is required to convert the polar carboxylic acid group into a less polar and more volatile derivative.[5] Silylation is a common and effective derivatization technique for compounds containing active hydrogens.[6] This protocol outlines a method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent.

Rationale for Method Development

BSTFA is a powerful silylating agent that reacts with the carboxylic acid to form a trimethylsilyl (TMS) ester. This derivatization masks the polar -COOH group, significantly increasing the volatility of the analyte and making it amenable to GC analysis.[7] The resulting TMS derivative will also exhibit improved chromatographic behavior, with sharper peaks and reduced tailing. Mass spectrometry provides high selectivity and sensitivity for detection, and the fragmentation pattern of the TMS derivative can be used for definitive identification.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Materials:

  • GC-MS system with a capillary column, an electron ionization (EI) source, and a quadrupole mass analyzer.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine or acetonitrile as the reaction solvent.

  • Analytical standard of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

  • Heating block or oven.

  • GC vials with inserts.

2. Derivatization Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 1 mg) into a GC vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture will consume the derivatizing reagent.[8]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
GC System
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280 °C
Injection ModeSplit (e.g., 20:1)
Injection Volume1 µL
Oven ProgramInitial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS System
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
MS Transfer Line280 °C
Scan Rangem/z 50-500

4. Data Analysis and Interpretation:

  • The identity of the derivatized analyte is confirmed by its retention time and the mass spectrum of the chromatographic peak.

  • The mass spectrum should be compared to a reference spectrum if available, or the fragmentation pattern should be interpreted to confirm the structure of the TMS derivative.

  • Quantification can be performed using an internal standard and by constructing a calibration curve with derivatized standards.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Dry Sample Reagents Add Pyridine & BSTFA Sample->Reagents Heat Heat at 70°C for 30 min Reagents->Heat GC GC Separation (DB-5ms Column) Heat->GC MS MS Detection (EI, Scan Mode) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Identification Compound Identification MassSpec->Identification

Caption: Workflow for the GC-MS analysis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid following silylation.

Part 3: Method Validation and Trustworthiness

To ensure the reliability and accuracy of these methods, they must be validated according to the guidelines of regulatory bodies such as the United States Food and Drug Administration (FDA).[9][10] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

By thoroughly validating these analytical methods, researchers, scientists, and drug development professionals can have a high degree of confidence in the data generated for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

References

  • Smolecule. (2023, August 15). 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.
  • Benchchem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | 3260-44-4.
  • MDPI. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies.
  • PubMed. (2022, January 6). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies.
  • Simson Pharma Limited. 4-Oxo-3, 4-dihydro-phthalazine-1-carboxylic acid | CAS No.
  • BOC Sciences. CAS 16015-53-5 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester.
  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855.
  • Acids: Derivatization for GC Analysis.
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • International Journal of Research in Ayurveda and Pharmacy. PDF.
  • Bulletin 909A Guide to Derivatization Reagents for GC.
  • ResearchGate. (2025, August 7). Determination of carboxylic acids in apple juice by RP HPLC.
  • Bibel lab update. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj.
  • (PDF) Derivatization reactions and reagents for gas chromatography analysis.
  • Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?.
  • Sigma-Aldrich. Method development & optimization.

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Application Notes and Protocols: Derivatization of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phthalazine Scaffold as a Privileged Structure in Drug Discovery

The phthalazine core is a nitrogen-containing heterocyclic structure that has garnered significant attention from medicinal chemists.[1] This scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Phthalazine derivatives have been successfully developed into drugs with applications ranging from antihypertensive and anti-inflammatory to potent anticancer agents.[1] The versatility of the phthalazine ring system allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for drug discovery campaigns.[1]

One such promising scaffold is 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid . The presence of a carboxylic acid group at the 1-position provides a crucial handle for derivatization, allowing for the exploration of chemical space and the generation of compound libraries for biological screening. This application note provides a detailed guide for the derivatization of this core molecule and its subsequent evaluation in relevant bioassays.

Strategic Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a key functional group for derivatization. The most common and effective strategies for modifying this group are through the formation of amide and ester linkages. These reactions are generally robust and allow for the introduction of a wide variety of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

Rationale for Derivatization
  • Amide Bond Formation: Amide bonds are prevalent in many pharmaceutical products due to their high stability.[2] Introducing diverse amine-containing fragments can lead to new hydrogen bonding interactions with biological targets, potentially enhancing potency and selectivity.

  • Esterification: Esterification can alter the lipophilicity of the molecule, which can in turn affect its cell permeability and pharmacokinetic profile.[3] Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Workflow for Derivatization and Bioassay

The overall workflow for the derivatization of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid and subsequent biological evaluation is depicted below.

Derivatization Workflow Start 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid Activation Carboxylic Acid Activation Start->Activation Amide Amide Synthesis Activation->Amide + Amine Ester Ester Synthesis Activation->Ester + Alcohol Purification Purification (Chromatography/Recrystallization) Amide->Purification Ester->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Bioassay Biological Assay (e.g., Cytotoxicity Assay) Characterization->Bioassay Data Data Analysis Bioassay->Data

Figure 1: General workflow for the derivatization and biological evaluation of the target molecule.

Experimental Protocols

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general method for the synthesis of amide derivatives using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) to minimize racemization and improve reaction efficiency.[4]

Materials:

  • 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

  • Desired amine (e.g., benzylamine, aniline derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 10 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Esterification using DCC and DMAP

This protocol details the esterification of the carboxylic acid with various alcohols using N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[5]

Materials:

  • 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq) in one portion.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Wash the filtrate with 0.5 N HCl (2x) and then with saturated aqueous sodium bicarbonate solution (2x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

  • Characterization: Analyze the purified ester derivative by NMR, MS, and HPLC to confirm its identity and purity.

Data Presentation: Hypothetical Derivatization Yields

The following table summarizes hypothetical yields for a series of amide and ester derivatives prepared using the protocols described above.

Derivative IDR GroupDerivatization MethodYield (%)
Amide-1 BenzylEDC/HOBt Coupling85
Amide-2 4-ChlorophenylEDC/HOBt Coupling78
Amide-3 MorpholinoEDC/HOBt Coupling82
Ester-1 MethylDCC/DMAP Esterification92
Ester-2 EthylDCC/DMAP Esterification89
Ester-3 BenzylDCC/DMAP Esterification86

Bioassay Integration: A Case Study in Anticancer Screening

Phthalazine derivatives have shown significant potential as anticancer agents.[6][7][8] A common initial step in evaluating the potential of new derivatives is to screen them for cytotoxicity against a panel of cancer cell lines.

Protocol 3: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized phthalazine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the complete medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Hypothetical Bioassay Results

The following table presents hypothetical IC₅₀ values for the synthesized derivatives against the MCF-7 breast cancer cell line.

Derivative IDIC₅₀ (µM) against MCF-7
Amide-1 15.2
Amide-2 5.8
Amide-3 22.5
Ester-1 35.1
Ester-2 31.8
Ester-3 18.9
Parent Compound > 50

Conclusion and Future Directions

The derivatization of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid via amide and ester formation is a straightforward and effective strategy for generating a library of compounds for biological screening. The protocols provided herein offer robust methods for synthesizing these derivatives. The hypothetical bioassay data suggests that modification of the carboxylic acid group can lead to a significant increase in cytotoxic activity against cancer cells.

Further studies should focus on expanding the library of derivatives to establish a clear structure-activity relationship (SAR). Promising compounds should be further evaluated in secondary assays to elucidate their mechanism of action, such as kinase inhibition assays, as many phthalazine derivatives are known to target protein kinases.[7][8]

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH. (2024-04-24).
  • Phthalazine containing compounds entered into clinical trials. - ResearchGate.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - NIH.
  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed. (2019-09-15).
  • CAS 16015-53-5 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester.
  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022-08-29).
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - CL.
  • An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence - PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • 4-Oxo-3, 4-dihydro-phthalazine-1-carboxylic acid | CAS No - Simson Pharma Limited.
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure.
  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | 3260-44-4 | Benchchem.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH. (2023-07-27).
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET - RSC Publishing. (2024-07-08).
  • Derivatization of carboxylic groups prior to their LC analysis – A review - ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024-02-04).
  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents.
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The Versatile Phthalazinone Core: Application Notes for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The phthalazinone structural motif is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and anticonvulsant properties.[1] Notably, the phthalazinone core is a key pharmacophore in a number of approved drugs and clinical candidates, particularly in the development of Poly(ADP-ribose)polymerase (PARP) inhibitors for cancer therapy.[2] This guide provides detailed application notes and protocols for the use of a key building block, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid , in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties for the parent compound, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, which are expected to be similar for the 3-ethyl derivative.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₃(Predicted)
Molecular Weight218.21 g/mol (Predicted)
AppearanceOff-white to pale yellow solid(Typical for this class of compounds)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, and poorly soluble in water and non-polar organic solvents.General chemical knowledge
StorageStore in a cool, dry place away from light and moisture.Standard laboratory practice

Safety Precautions: Handle with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

Synthesis of the Building Block

The synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid can be achieved through a multi-step process, leveraging established methods for the formation of the phthalazinone core.[1][4] The general strategy involves the cyclocondensation of a phthalic acid derivative with ethylhydrazine.

Synthesis_Workflow cluster_0 Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid Phthalic_Anhydride Phthalic Anhydride Phthalazinone_Intermediate Intermediate Phthalazinone Phthalic_Anhydride->Phthalazinone_Intermediate 1. Cyclocondensation Ethylhydrazine Ethylhydrazine Sulfate Ethylhydrazine->Phthalazinone_Intermediate Carboxylic_Acid_Product 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid Phthalazinone_Intermediate->Carboxylic_Acid_Product 2. Functional Group Transformation

Caption: Proposed synthetic workflow for the title compound.

Protocol 1: Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

This protocol is based on established literature procedures for analogous compounds.[4]

Step 1: Synthesis of 2-Ethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine

  • Reaction Setup: To a solution of phthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethylhydrazine sulfate (1 equivalent) and a mild base like sodium acetate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate phthalazinone.

Step 2: Introduction of the Carboxylic Acid Moiety

While several methods exist, a common approach involves the functionalization of the phthalazinone core. For the synthesis of the 1-carboxylic acid derivative, a more direct route starting from a functionalized phthalic acid derivative is often preferred. An alternative, though more complex, route could involve a directed metalation-carboxylation sequence on the pre-formed 3-ethyl-phthalazinone.

Causality Behind Experimental Choices: The choice of a protic solvent like ethanol or acetic acid facilitates the dissolution of the starting materials and the cyclization reaction. The use of a base is necessary to neutralize the sulfuric acid from the ethylhydrazine sulfate salt and to facilitate the nucleophilic attack of the hydrazine on the anhydride.

Application as a Synthetic Building Block: Amide Bond Formation

The carboxylic acid functionality of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid makes it an excellent substrate for amide bond formation, a crucial reaction in the synthesis of many pharmaceutical agents.

Amide_Coupling_Workflow cluster_1 Amide Coupling Protocol Carboxylic_Acid 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Amine Primary or Secondary Amine Amide_Product Target Amide Amine->Amide_Product Coupling_Reagents EDC, HOBt, DIEA Coupling_Reagents->Activated_Ester Activated_Ester->Amide_Product Nucleophilic Attack

Caption: General workflow for amide bond formation.

Protocol 2: General Procedure for Amide Coupling

This protocol employs the widely used coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (1 equivalent) in a dry aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

  • Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2-3 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

Mechanistic Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is less prone to side reactions and efficiently undergoes nucleophilic attack by the amine to form the stable amide bond.[5]

Application in the Synthesis of Bioactive Molecules: A Case Study in PARP Inhibitors

The 3-alkyl-4-oxo-3,4-dihydro-phthalazine-1-carboxamide scaffold is a validated pharmacophore for the inhibition of PARP enzymes. The ethyl group at the 3-position can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

PARP_Inhibition_Pathway cluster_2 DNA Damage Response and PARP Inhibition DNA_Damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_Damage->PARP PAR PAR Polymer Synthesis PARP->PAR Apoptosis Cell Death (Apoptosis) PARP->Apoptosis Inhibited Repair Pathway DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Successful Repair Phthalazinone_Inhibitor Phthalazinone-based PARP Inhibitor Phthalazinone_Inhibitor->PARP Inhibition

Caption: Simplified pathway of PARP-mediated DNA repair and its inhibition.

The carboxylic acid of the title compound serves as a convenient handle to introduce various side chains, often designed to interact with specific residues in the active site of the PARP enzyme. For instance, coupling with functionalized anilines or piperazine derivatives can lead to potent inhibitors.[2] The synthesis of such derivatives would follow Protocol 2, using the appropriate amine.

Conclusion

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the facile introduction of diverse functionalities. The protocols and insights provided herein are intended to serve as a practical guide for researchers leveraging this powerful scaffold in their synthetic endeavors.

References

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. (2015-01-01). Available from: [Link]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. (2015-01-01). Available from: [Link]

  • ResearchGate. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2025-08-05). Available from: [Link]

  • Majed, A. A., & Abid, D. S. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available from: [Link]

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Available from: [Link]

  • PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available from: [Link]

  • PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

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Application Notes & Protocols: Characterizing 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid as a Novel PARP Inhibitor in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular activity of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, a compound belonging to the phthalazinone class. Phthalazinone derivatives are a privileged scaffold in medicinal chemistry, famously represented by the FDA-approved PARP inhibitor, Olaparib.[1][2] This document outlines a validated workflow, from confirming direct target engagement in the complex cellular milieu to quantifying the downstream mechanistic consequences of target inhibition. The protocols herein are designed to establish a robust, evidence-based profile of the compound's efficacy and selectivity, grounded in the well-established principle of synthetic lethality.[3]

Scientific Foundation: The Phthalazinone Scaffold and PARP Inhibition

The 4-oxo-3,4-dihydro-phthalazine core is a cornerstone of several potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[4][5] PARP1 is a critical enzyme in the cellular response to DNA damage, primarily involved in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[6][7] Inhibitors like 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid are hypothesized to function via a dual mechanism:

  • Catalytic Inhibition: The compound competitively binds to the NAD+ binding site of the PARP1 enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This disrupts the recruitment of downstream DNA repair factors.[8]

  • PARP Trapping: The inhibitor locks the PARP1 protein onto the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic, as it creates a physical obstruction that stalls replication forks, leading to the formation of lethal double-strand breaks (DSBs).[8][9]

This dual action is particularly effective in tumors with a pre-existing defect in repairing DSBs, a condition known as Homologous Recombination Deficiency (HRD).[10] The most well-known cause of HRD is the mutation of BRCA1 or BRCA2 genes.[11] The targeted killing of HRD-positive cells by PARP inhibitors is a prime example of synthetic lethality : a situation where a defect in either of two genes individually is viable, but the simultaneous loss of both results in cell death.[3][12]

G cluster_0 Healthy Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA1/2 mutant) SSB DNA Single-Strand Break (SSB) PARP PARP-mediated BER Repair SSB->PARP Repaired DSB Replication Fork Stalls -> DSB SSB->DSB Rare PARPi PARP Inhibitor Viable Cell Survival PARP->Viable HR Homologous Recombination (HR) Repair DSB->HR Repaired HR->Viable SSB_C DNA Single-Strand Break (SSB) PARP_C PARP-mediated BER Repair SSB_C->PARP_C Blocked DSB_C Replication Fork Stalls -> DSB SSB_C->DSB_C Unrepaired SSBs lead to DSBs PARPi_C PARP Inhibitor (e.g., Target Compound) PARPi_C->PARP_C Inhibited & Trapped HR_C Homologous Recombination (HR) Repair DSB_C->HR_C Repair Fails Death Synthetic Lethality (Cell Death) DSB_C->Death HR_C->Death

Figure 1: The principle of synthetic lethality with PARP inhibitors.

Experimental Workflow for Compound Characterization

A logical, multi-tiered approach is essential to validate a novel compound. This workflow confirms the compound acts on the intended target and produces the expected biological outcome.

G Start Start: Compound Synthesis & Purification CETSA Assay 1: Target Engagement (CETSA) Start->CETSA Does it bind the target? Viability Assay 2: Phenotypic Screening (Cell Viability) CETSA->Viability Does binding affect phenotype? IF Assay 3: Mechanistic Validation (γH2AX IF) Viability->IF Is the phenotype mechanistically sound? End End: Candidate Profile Established IF->End

Figure 2: A validated workflow for characterizing a novel PARP inhibitor.

Assay 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful biophysical method to verify direct target engagement within an intact cellular environment.[13] It operates on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[14] By heating cell lysates to various temperatures, one can quantify the amount of soluble (non-denatured) PARP1 remaining. An increase in the thermal stability of PARP1 in the presence of the compound is strong evidence of direct binding.[15]

ParameterRecommended SpecificationRationale
Cell Line MDA-MB-436 or other high PARP1-expressing lineEnsures a robust signal for PARP1 detection.
Compound Conc. 10-50 µM (for initial screen)A sufficiently high concentration to maximize the stabilization effect.
Temperature Range 40°C to 65°C, in 2-3°C incrementsTo capture the full melting curve of the PARP1 protein.
Detection Method Western Blot or AlphaLISAWestern blot is a standard method; AlphaLISA offers higher throughput.[16]
Protocol 3.1: CETSA using Western Blot Detection
  • Cell Culture & Treatment:

    • Culture MDA-MB-436 cells to ~80% confluency.

    • Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of ~10^7 cells/mL.

    • Aliquot cell suspension into two tubes: one for vehicle control (e.g., 0.1% DMSO) and one for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (e.g., 20 µM final concentration).

    • Incubate at 37°C for 1 hour.[16]

  • Thermal Challenge:

    • Divide each treatment group (vehicle and compound) into multiple PCR tubes, one for each temperature point.

    • Place tubes in a thermal cycler and heat for 3 minutes at the designated temperatures (e.g., 40, 43, 46...64°C).

    • Include one unheated control (RT) for each group.

    • Immediately cool tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new, pre-chilled tubes.

  • Detection:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for PARP1. An antibody for a loading control (e.g., GAPDH) should also be used.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Data Analysis & Interpretation:

    • For each treatment group, plot the relative band intensity of PARP1 (normalized to the unheated control) against the temperature.

    • A rightward shift in the melting curve for the compound-treated group compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Assay 2: Cell Viability Assays for Phenotypic Screening

Principle: Cell viability assays are fundamental for determining a compound's cytotoxic or cytostatic effects.[17][18] To demonstrate the synthetic lethal effect of a PARP inhibitor, it is crucial to compare its activity in a matched pair of cell lines: one that is HR-deficient (e.g., BRCA1 mutant) and one that is HR-proficient (e.g., BRCA1 wild-type). A successful PARP inhibitor will show significantly greater potency in the HR-deficient line.

ParameterHR-Deficient (HRD) ModelHR-Proficient (HRP) Model
Recommended Cell Lines CAPAN-1 (pancreatic, BRCA2 mutant)[2]BxPC-3 (pancreatic, BRCA2 WT)
MDA-MB-436 (breast, BRCA1 mutant)[5]MCF-7 (breast, BRCA1 WT)
Assay Readout Resazurin (metabolic activity) or CellTiter-Glo® (ATP levels)Resazurin is cost-effective; CellTiter-Glo offers high sensitivity.[19]
Treatment Duration 72 - 120 hoursAllows for multiple cell divisions, which is necessary for the synthetic lethal phenotype to manifest.
Protocol 4.1: Resazurin-Based Cell Viability Assay
  • Cell Seeding:

    • Seed both the HRD and HRP cell lines into 96-well, black-walled, clear-bottom plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid in culture medium. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

    • Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Olaparib).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours.

  • Resazurin Addition & Readout:

    • Prepare a working solution of Resazurin (e.g., AlamarBlue™) in culture medium according to the manufacturer's instructions.

    • Add 10 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours, or until a sufficient color change is observed.

    • Measure fluorescence on a plate reader (e.g., Ex/Em 560/590 nm).

  • Data Analysis & Interpretation:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each cell line.

    • A significantly lower IC50 value in the HRD cell line compared to the HRP cell line validates the compound's selective, synthetic lethal activity.

Assay 3: Immunofluorescence for γH2AX Foci Formation

Principle: This assay provides direct, visual evidence of the compound's mechanism of action. The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is one of the earliest events in the cellular response to DSBs.[20][21] The formation of distinct nuclear foci, detectable by immunofluorescence, is a widely accepted biomarker for DSBs. Treatment with a PARP inhibitor is expected to cause a significant accumulation of these foci, particularly in HRD cells that cannot repair the resulting DSBs.

ParameterRecommended SpecificationRationale
Cell Lines Paired HRD and HRP lines (e.g., CAPAN-1 / BxPC-3)To directly compare the level of irreparable DNA damage.
Treatment Time 24 - 48 hoursSufficient time for stalled replication forks to collapse into DSBs.
Compound Conc. 1x to 10x the IC50 value determined in the viability assayTo ensure a robust and mechanistically relevant response.
Imaging Confocal or high-content fluorescence microscopyAllows for clear visualization and automated quantification of nuclear foci.
Protocol 5.1: γH2AX Immunofluorescence Staining
  • Cell Culture and Treatment:

    • Seed HRD and HRP cells onto glass coverslips or in imaging-quality multi-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with the vehicle control and the test compound at the desired concentration for 24 hours. A positive control for DNA damage (e.g., Etoposide) is recommended.

  • Fixation and Permeabilization:

    • Gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[20]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[20]

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[20]

    • Incubate with a primary antibody against γH2AX (e.g., Millipore, clone JBW301) diluted in blocking buffer, typically overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips onto slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope. Capture both the DAPI (blue) and γH2AX (green) channels.

    • Quantify the number of γH2AX foci per nucleus using automated analysis software (e.g., Fiji/ImageJ with appropriate plugins, CellProfiler).[21]

    • A statistically significant increase in the average number of foci per cell in the compound-treated HRD cells compared to both treated HRP cells and vehicle-treated controls confirms the proposed mechanism of action.

References
  • Elmaaty, A. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules. Available at: [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. Available at: [Link]

  • Pospisil, J., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. Available at: [Link]

  • O'Brien, J. M., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Available at: [Link]

  • Crowther, M. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]

  • El Sayed, N. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]

  • Pilie, P. G., et al. (2020). Homologous recombination deficiency real-time clinical assays, ready or not?. Cancer. Available at: [Link]

  • Yap, T. A., & Sandhu, S. K. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Cancer Therapeutics. Available at: [Link]

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  • Charrier, J. D., et al. (2011). Phthalazinone compound as parp inhibitor. Google Patents.
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  • Pospisil, J., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. Available at: [Link]

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Application of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phthalazinone Scaffold as a Privileged Structure in Oncology

The phthalazinone core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its rigid structure provides a versatile scaffold for the synthesis of potent and selective inhibitors of various key enzymes implicated in cancer progression.[1][2] Notably, derivatives of phthalazinone have led to the development of clinically approved drugs and numerous promising drug candidates.[2][3] This technical guide focuses on the potential applications of a specific derivative, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, in cancer research, drawing upon the established mechanisms of action of the broader phthalazinone class.

The core hypothesis for the anticancer potential of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is rooted in its structural similarity to known inhibitors of two critical enzyme families in oncology: Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

  • PARP Inhibition: PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality. The phthalazinone scaffold is a key pharmacophore in several potent PARP inhibitors, including the FDA-approved drug Olaparib.[2][4][6]

  • VEGFR Inhibition: VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][5][7] Several phthalazinone-containing molecules have been identified as potent inhibitors of VEGFR-2, highlighting the scaffold's potential in developing anti-angiogenic therapies.[1][5]

This guide will provide a comprehensive overview of the potential mechanisms of action, detailed experimental protocols for in vitro evaluation, and a framework for advancing the study of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid as a novel anticancer agent.

Physicochemical Properties and Synthesis Outline

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O₃Derived from structure
Molecular Weight218.21 g/mol Derived from structure
IUPAC Name3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acidPubChem CID 776855 (for the parent compound)[8]
SMILESCCC1N(C(=O)C2=CC=CC=C2C1=O)C(=O)ODerived from structure

The synthesis of the phthalazinone core typically involves the cyclization of a hydrazine derivative with phthalic anhydride or a related precursor.[9] The introduction of the ethyl group at the N-3 position and the carboxylic acid at the C-1 position can be achieved through various synthetic routes, often involving alkylation and oxidation steps.[9][10]

Proposed Mechanisms of Action and Investigational Pathways

Based on the established activities of the phthalazinone class, two primary signaling pathways are proposed as the main targets for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

DNA Damage Response Pathway via PARP Inhibition

The central hypothesis is that the compound binds to the catalytic domain of PARP-1, inhibiting its ability to synthesize poly(ADP-ribose) chains and recruit other DNA repair proteins. This leads to the trapping of PARP-1 on DNA, causing replication fork collapse and the formation of double-strand breaks, which are highly toxic to cancer cells with homologous recombination deficiencies.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes Replication_Fork Replication Fork PARP1->Replication_Fork trapped at Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits Repair_Factors->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses to Apoptosis Apoptosis DSB->Apoptosis leads to Compound 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid Compound->PARP1 inhibits

Caption: Proposed PARP inhibition pathway.

Anti-Angiogenic Pathway via VEGFR-2 Inhibition

The second proposed mechanism involves the inhibition of VEGFR-2, a receptor tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, the compound would block its autophosphorylation and downstream signaling cascades, ultimately inhibiting endothelial cell proliferation, migration, and new blood vessel formation.

VEGFR2_Inhibition_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis promotes Compound 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid Compound->Autophosphorylation inhibits

Caption: Proposed VEGFR-2 inhibition pathway.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the initial in vitro characterization of the anticancer activity of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration-dependent effect of the compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA-deficient Capan-1 for PARP inhibition, HCT-116 for general cytotoxicity).[4]

  • 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (dissolved in DMSO to create a stock solution).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro PARP-1 Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on PARP-1 enzymatic activity.

Materials:

  • Recombinant human PARP-1 enzyme.

  • Histones (as a substrate for PARP-1).

  • NAD⁺ (biotinylated).

  • Activated DNA (to stimulate PARP-1 activity).

  • Streptavidin-coated plates.

  • Anti-PAR antibody conjugated to HRP.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Microplate reader.

Procedure:

  • Plate Coating: Coat a streptavidin plate with histones and incubate overnight. Wash the plate to remove unbound histones.

  • Reaction Setup: In each well, add PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation of Reaction: Add biotinylated NAD⁺ to each well to start the PARP-1 reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add anti-PAR antibody-HRP conjugate. Incubate for 1 hour.

  • Substrate Addition: Wash the plate and add TMB substrate. Allow the color to develop.

  • Stopping the Reaction: Add stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of the compound to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Poly(Glu, Tyr) 4:1 as a substrate.

  • ATP.

  • Kinase buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate in kinase buffer.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. Incubate for 1 hour at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase inhibition. Calculate the percentage of VEGFR-2 inhibition and determine the IC₅₀ value.

Data Interpretation and Next Steps

The results from these initial in vitro assays will provide crucial information about the anticancer potential of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

AssayPrimary OutcomeInterpretation of Positive ResultNext Steps
MTT Assay IC₅₀ valuePotent cytotoxicity against cancer cell lines, particularly those with known DNA repair deficiencies.Cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and further testing in a broader panel of cell lines.
PARP-1 Inhibition Assay IC₅₀ valueDirect inhibition of PARP-1 enzymatic activity.Western blot analysis for PARP cleavage and γH2AX (a marker of DNA double-strand breaks) in treated cells.
VEGFR-2 Kinase Assay IC₅₀ valueDirect inhibition of VEGFR-2 kinase activity.Endothelial cell tube formation assay, cell migration assay.

A promising compound would exhibit low micromolar or nanomolar IC₅₀ values in these assays. Positive results would warrant further investigation, including in vivo studies in xenograft models to assess anti-tumor efficacy and pharmacokinetic properties. Molecular docking studies can also provide insights into the binding mode of the compound with its target enzymes.[11]

Conclusion

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, by virtue of its phthalazinone core, represents a promising scaffold for the development of a novel anticancer agent. The protocols and investigational pathways outlined in this guide provide a robust framework for its initial evaluation. By systematically assessing its effects on cell viability and its inhibitory potential against key cancer targets like PARP-1 and VEGFR-2, researchers can elucidate its mechanism of action and determine its potential for further preclinical and clinical development.

References

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Application Note: A Comprehensive Guide to Investigating the Antibacterial Activity of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This application note provides a comprehensive, in-depth guide for the systematic investigation of the antibacterial activity of a novel phthalazine derivative, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. We present a suite of detailed protocols, from initial screening using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays to more advanced mechanistic studies exploring effects on bacterial membrane permeability, DNA gyrase, and protein synthesis. This guide is designed to be a self-validating system, emphasizing scientific integrity, experimental causality, and robust data interpretation to empower researchers in the evaluation of this and other potential antibacterial candidates.

Introduction: The Rationale for Investigating Novel Phthalazine Derivatives

The phthalazine core is a key pharmacophore found in numerous medicinally important compounds.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and, critically, antimicrobial effects.[1][2] The structural versatility of the phthalazine nucleus allows for chemical modifications that can modulate its biological activity, making it an attractive starting point for the design of new drugs. 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a novel analogue designed to explore new chemical space within this privileged scaffold. The introduction of the 3-ethyl group and the carboxylic acid at position 1 are hypothesized to influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced antibacterial efficacy.

This document serves as a practical guide for the comprehensive evaluation of this compound's antibacterial potential, grounded in established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]

Compound Handling and Preparation

Prior to initiating any biological assays, it is imperative to understand the physicochemical properties of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid and to prepare stock solutions accurately.

Chemical and Physical Properties:

PropertyValue
IUPAC Name 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
CAS Number 16015-48-8
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol

Data sourced from ChemWhat.[8]

Protocol 2.1: Preparation of Stock Solutions

The causality behind preparing a high-concentration, sterile stock solution is to ensure that the volume of solvent added to the assays is minimal, thereby preventing any potential inhibitory or confounding effects of the solvent on bacterial growth. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity at the concentrations that will be used in the final assays.

  • Aseptic Technique: All manipulations must be performed in a laminar flow hood to maintain sterility.

  • Solvent Selection: Use sterile, molecular biology grade DMSO.

  • Stock Concentration: Accurately weigh a precise amount of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric for assessing a compound's antibacterial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[9][10][11] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[1]

Protocol 3.1: Broth Microdilution MIC Assay

This protocol follows the principle of exposing a standardized bacterial inoculum to serial dilutions of the test compound in a 96-well microtiter plate format.

Materials:

  • Sterile 96-well, round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted for certain antibiotics

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[12]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of the compound in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C Inoculation B Prepare a standardized bacterial inoculum (0.5 McFarland). B->C D Incubate at 37°C for 16-24 hours. C->D Incubation E Visually inspect for turbidity or use a plate reader. D->E Observation F Determine the lowest concentration with no visible growth (MIC). E->F Interpretation

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound solution (at twice the desired highest concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[10]

  • Inoculation: Inoculate each well (1-11) with 50 µL of the standardized bacterial suspension. Well 11 (no compound) is the growth control. Well 12 (no compound, no bacteria) is the sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acidS. aureus ATCC 29213
"E. coli ATCC 25922
"[Other Strains]
Positive Control (e.g., Ciprofloxacin) S. aureus ATCC 29213
"E. coli ATCC 25922

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15][16] This assay is a crucial next step after determining the MIC to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Protocol 4.1: MBC Assay

This protocol is a continuation of the MIC assay.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[15]

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acidS. aureus ATCC 29213
"E. coli ATCC 25922
Positive Control (e.g., Ciprofloxacin) S. aureus ATCC 29213
"E. coli ATCC 25922

An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.

Investigating the Mechanism of Action

Understanding how a novel compound exerts its antibacterial effect is critical for its development. The following protocols outline assays to investigate common antibacterial targets.[17]

Bacterial Membrane Permeability Assays

These assays determine if the compound disrupts the integrity of the bacterial cell membrane.[18]

Protocol 5.1.1: Outer Membrane Permeability (for Gram-negative bacteria)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to enter and fluoresce.[19][20]

Protocol 5.1.2: Inner Membrane Permeability

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the inner membrane is compromised, PI enters the cell, binds to DNA, and fluoresces.[20]

Membrane_Permeability cluster_prep Preparation cluster_treatment Treatment & Staining cluster_analysis Analysis A Grow bacteria to mid-log phase. B Wash and resuspend cells in buffer. A->B Centrifugation C Treat cells with the compound. B->C Treatment D Add fluorescent probe (NPN or PI). C->D Staining E Measure fluorescence intensity. D->E Measurement F Compare to controls to determine permeability. E->F Data Analysis

Caption: General workflow for membrane permeability assays.

DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated antibacterial target. This assay measures the inhibition of gyrase-mediated DNA supercoiling.[2][21][22][23]

Protocol 5.2.1: In Vitro DNA Gyrase Supercoiling Assay

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed plasmid DNA (substrate), purified E. coli DNA gyrase, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS).

  • Gel Electrophoresis: Resolve the DNA topoisomers on an agarose gel. Supercoiled and relaxed DNA will migrate at different rates.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling will result in a higher proportion of relaxed DNA compared to the no-compound control.

Protein Synthesis Inhibition Assay

Inhibition of protein synthesis is a common mechanism of action for many antibiotics.[24] This can be assessed using an in vitro transcription/translation system.[3][25][26][27]

Protocol 5.3.1: Cell-Free Protein Synthesis Assay

  • System: Utilize a commercially available E. coli S30 extract system for coupled transcription and translation.

  • Reporter Gene: Use a plasmid containing a reporter gene, such as β-galactosidase or luciferase.

  • Reaction: Combine the S30 extract, the reporter plasmid, amino acids, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Detection: Measure the activity of the expressed reporter protein (e.g., colorimetric assay for β-galactosidase or luminescence assay for luciferase). A decrease in reporter activity indicates inhibition of protein synthesis.

Conclusion and Future Directions

This application note provides a robust framework for the initial and in-depth characterization of the antibacterial properties of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. By systematically determining its MIC and MBC against a panel of relevant bacterial strains and subsequently investigating its potential mechanism of action, researchers can build a comprehensive profile of this novel compound. Positive results from these assays would warrant further investigation, including time-kill kinetics, resistance development studies, and in vivo efficacy models, to fully assess its potential as a future therapeutic agent.

References

  • Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience. Available at: [Link]

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Application Note: Solubilization of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective solubilization of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (Compound 1) for use in in vitro studies. The presence of a carboxylic acid moiety alongside a heterocyclic core presents specific challenges and opportunities for dissolution. This note outlines two primary, validated protocols: one utilizing an organic co-solvent (DMSO) and another employing pH-mediated dissolution to generate an aqueous stock. We will explore the underlying chemical principles, provide step-by-step instructions, and discuss critical considerations for maintaining compound integrity and avoiding experimental artifacts.

Part 1: Compound Characterization and Strategic Overview

A thorough understanding of the physicochemical properties of a compound is the cornerstone of developing a robust solubilization strategy.[1] The structural features of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid dictate the optimal approach for achieving a stable, homogenous solution suitable for biological testing.

Physicochemical Properties

The key structural features of the target compound are its phthalazinone core and, most importantly, the carboxylic acid group at position 1. This acidic functional group is the primary determinant of its pH-dependent solubility.

PropertyValueSource / Comment
IUPAC Name 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acidChemWhat[2]
CAS Number 16015-48-8ChemWhat[2]
Molecular Formula C₁₁H₁₀N₂O₃ChemWhat[2]
Molecular Weight 218.21 g/mol ChemWhat[2]
Key Functional Group Carboxylic AcidThis group can be deprotonated to form a highly polar and water-soluble carboxylate salt.[3]
Predicted Solubility Poorly soluble in neutral aqueous media; soluble in organic solvents.Based on structurally similar compounds and general principles for molecules with significant nonpolar ring structures.[4]
The Causality Behind Solubilization Choices

The challenge with compounds like this is to overcome the low aqueous solubility of the neutral molecule to prepare a concentrated stock solution, which can then be diluted into aqueous assay buffers without precipitation.[5] The two most effective strategies leverage distinct chemical principles:

  • Disruption of the Crystal Lattice with an Organic Solvent: Using a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to dissolve the compound. DMSO is a powerful solvent capable of dissolving a wide array of both polar and non-polar compounds, making it a common first choice in drug discovery.[6][7]

  • Conversion to a More Soluble Form via pH Modification: The carboxylic acid group is a weak acid. By treating it with a base, such as sodium hydroxide (NaOH), the acidic proton is removed. This converts the neutral, poorly soluble acid into its corresponding sodium salt (a carboxylate), which is an ionic species with significantly higher aqueous solubility.[8][9]

The choice between these methods depends on the specific requirements of the in vitro assay, particularly its tolerance to organic solvents and pH changes.

Solubilization_Decision_Workflow start Start: Solubilize Compound 1 check_assay Is the assay sensitive to DMSO? start->check_assay protocol_dmso Protocol 1: Use DMSO (Primary Method) check_assay->protocol_dmso No protocol_ph Protocol 2: Use pH Modification (NaOH) (Alternative Method) check_assay->protocol_ph Yes validate_dmso Validate: Determine max final DMSO concentration (e.g., <0.5%) protocol_dmso->validate_dmso validate_ph Validate: Ensure final pH of assay medium is buffered and stable protocol_ph->validate_ph end_point Proceed to In Vitro Assay validate_dmso->end_point validate_ph->end_point

Caption: Decision workflow for selecting a solubilization protocol.

Part 2: Experimental Protocols

Safety Precaution: Always handle unknown compounds with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a chemical fume hood.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This is the most common and straightforward method for initial screening purposes.

Materials:

  • 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (MW: 218.21 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula and weighing paper/boat

  • Amber glass vial or microcentrifuge tube with a secure cap

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 218.21 g/mol × 1000 mg/g = 2.18 mg

  • Weighing: Carefully weigh out approximately 2.18 mg of the compound onto a weighing boat and record the exact mass.[1] Transfer the powder to a clean, labeled amber vial.

  • Solubilization: Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, if you weighed exactly 2.18 mg, add 1.0 mL of DMSO.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any remaining solid particles. If particulates are visible, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is completely clear.[10] Gentle warming (to 30-37°C) can be applied if necessary, but check for compound stability first.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric water by the hygroscopic DMSO.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution via pH Modification

This method is ideal for assays where DMSO may cause interference or toxicity. It involves creating the sodium salt of the carboxylic acid in situ.

Materials:

  • 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (MW: 218.21 g/mol )

  • 0.1 M Sodium Hydroxide (NaOH) solution, sterile-filtered

  • Nuclease-free water

  • Analytical balance and weighing supplies

  • Sterile conical tube or vial

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or sonicator

  • pH meter or pH strips (for verification)

Procedure:

  • Calculation: Weigh out the required mass of the compound as described in Protocol 1 (e.g., 2.18 mg for 1 mL of 10 mM solution) and place it in a sterile tube.

  • Initial Solubilization:

    • Add approximately 70% of the final desired volume of nuclease-free water (e.g., 700 µL for a final volume of 1 mL). The compound will likely not dissolve at this stage.

    • Vortex the suspension.

  • pH Adjustment:

    • Add the 0.1 M NaOH solution dropwise (e.g., 5-10 µL at a time) to the suspension while vortexing.

    • Continue adding NaOH incrementally until the solid material completely dissolves. The solution should become clear as the deprotonation of the carboxylic acid to the soluble carboxylate salt is completed.

    • Causality: The addition of hydroxide ions (OH⁻) from NaOH removes the acidic proton from the carboxylic acid (-COOH), forming a negatively charged carboxylate (-COO⁻) and water. The resulting ionic salt is readily soluble in water.[8][11]

Deprotonation compound R-COOH (Poorly Soluble Acid) base + NaOH (Base) compound->base products <=> R-COO⁻Na⁺ (Soluble Salt) + H₂O base->products

Caption: pH-mediated conversion to a soluble salt.

  • Final Volume Adjustment: Once the compound is fully dissolved, add nuclease-free water to reach the final calculated volume (e.g., bring the total volume to 1.0 mL). Mix thoroughly.

  • pH Verification (Optional but Recommended): Check the pH of the final stock solution. It will be alkaline. This is important to know, as you must ensure the buffering capacity of your final assay medium can accommodate this without a significant pH shift.

  • Storage: Store the aqueous stock solution at 4°C for short-term use or, for long-term storage, aliquot and freeze at -20°C or -80°C. Be sure to check for stability upon thawing.

Part 3: Validation and Best Practices

A prepared stock solution is only useful if it performs correctly in the downstream assay. The following steps are critical for self-validation and ensuring trustworthy results.

Solvent Selection and Assay Compatibility

While DMSO and basic water are primary choices, other solvents could be considered if necessary.

SolventProsConsFinal Conc. Limit in Assays
DMSO Excellent solubilizing power for a wide range of compounds.[7]Can be cytotoxic at >1%; may interfere with some enzyme or cell-based assays.[6][12]Typically <0.5%, must be determined empirically.[13]
Ethanol Good solvent, less toxic than DMSO for some cell lines.Less powerful than DMSO; volatile.Typically <1%.
NaOH (aq.) Avoids organic solvents entirely; ideal for sensitive assays.Creates an alkaline stock; potential for compound hydrolysis over time.Final pH must be controlled by assay buffer.
The Critical Importance of the Vehicle Control

For every experiment, a "vehicle control" is mandatory. This is a sample that contains the same final concentration of the solubilization solvent (e.g., 0.1% DMSO or the equivalent dilution of the NaOH solution) but lacks the compound. This control establishes the baseline and ensures that any observed effects are due to the compound itself and not the solvent system.

Managing Precipitation Upon Dilution

A common failure point is the precipitation of the compound when the concentrated stock is diluted into the aqueous assay buffer.

  • Problem: The solvent concentration drops sharply upon dilution, and if the final concentration of the compound exceeds its aqueous solubility limit, it will crash out of solution.

  • Mitigation Strategies:

    • Dilute into a solution containing protein: If your assay buffer contains serum (e.g., FBS) or albumin, these proteins can bind to the compound and help keep it in solution.

    • Increase the final solvent concentration: If possible for your assay, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient.

    • Use the pH-modified stock: The salt form of the compound is inherently more water-soluble and less likely to precipitate upon dilution into a well-buffered physiological solution (pH ~7.4).

    • Serial Dilutions: Perform serial dilutions in the solvent (e.g., 100% DMSO) before the final dilution into the aqueous buffer.

Conclusion

The successful solubilization of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid for in vitro studies is readily achievable through a strategic approach based on its chemical structure. For most applications, preparing a concentrated stock solution in DMSO is efficient and effective. However, for assays sensitive to organic solvents, leveraging the acidic nature of the molecule to create a water-soluble sodium salt via pH modification is a superior alternative. In all cases, careful validation, including the use of appropriate vehicle controls and monitoring for precipitation, is essential to generate reliable and reproducible biological data.

References

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Application Notes and Protocols for the Preclinical Evaluation of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Phthalazine Derivative with Therapeutic Potential

The phthalazine core is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document outlines a comprehensive experimental design for the preclinical evaluation of a novel compound, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. While limited specific data exists for this particular ethyl-substituted molecule, its structural similarity to other phthalazine derivatives, such as 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, suggests potential therapeutic applications, including as an antitumor agent.[1]

This guide provides a strategic and detailed framework for investigating the pharmacokinetic (PK), pharmacodynamic (PD), toxicological, and efficacy profiles of this new chemical entity (NCE) in animal models. The protocols herein are designed to be robust, reproducible, and in alignment with international guidelines for preclinical research, such as those from the FDA and the principles of the ARRIVE guidelines.[2][3][4][5][6][7]

Guiding Principles for Experimental Design

The successful preclinical development of any NCE hinges on a meticulously planned experimental strategy.[8][9][10][11] The overarching goal is to build a comprehensive data package that informs the potential for clinical translation. Key considerations include:

  • Ethical Considerations and Animal Welfare: All animal studies must be conducted in accordance with the highest ethical standards, including adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and rigor.[3][4][5][6][7]

  • Selection of Animal Models: The choice of animal species should be scientifically justified, considering factors such as metabolic similarity to humans and the availability of validated disease models.[8]

  • Dose Selection and Formulation: Initial dose ranges should be determined through in vitro cytotoxicity assays and preliminary dose-ranging studies in animals. The formulation of the test article is critical for ensuring appropriate bioavailability.

  • Statistical Power: Studies must be designed with sufficient statistical power to detect meaningful biological effects, which involves careful consideration of sample size.[9]

Phase 1: Physicochemical Characterization and Formulation

Prior to in vivo testing, a thorough understanding of the compound's physical and chemical properties is essential.

PropertyImportance
Molecular Formula & Weight C11H10N2O3; 218.21 g/mol (based on structure)
Solubility Determines appropriate vehicle for administration.
pKa Influences absorption and distribution.
LogP Predicts lipophilicity and membrane permeability.
Purity Must be >95% for all in vivo studies.
Stability Ensures integrity of the compound in the dosing formulation.

Protocol 1: Formulation Development

  • Solubility Screening: Assess the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, polyethylene glycol, carboxymethylcellulose).

  • Vehicle Selection: Choose a vehicle that provides a stable and homogenous formulation at the required concentrations.

  • Stability Testing: Confirm the stability of the formulation under the conditions of the planned animal studies (e.g., room temperature for the duration of dosing).

Phase 2: Pharmacokinetic (PK) Profiling

Understanding how the animal body processes the compound is a cornerstone of preclinical evaluation.[12][13][14][15][16] The primary objective is to characterize its absorption, distribution, metabolism, and excretion (ADME).

Experimental Design: Single-Dose PK in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (n=3-4 per sex per time point).

  • Routes of Administration:

    • Intravenous (IV) bolus (e.g., 1-2 mg/kg) to determine fundamental PK parameters.

    • Oral (PO) gavage (e.g., 10-20 mg/kg) to assess oral bioavailability.

  • Sampling: Serial blood samples collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Urine and feces may also be collected.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound in biological matrices.[17]

Table of Key Pharmacokinetic Parameters to be Determined:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Workflow for a Typical PK Study:

PK_Workflow cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Analysis Formulation Formulation Preparation Dosing IV and PO Dosing Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Sampling Blood/Tissue Collection Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis PK Modeling Bioanalysis->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study.

Phase 3: Toxicology and Safety Pharmacology

The primary goal of toxicology studies is to identify potential adverse effects and to determine a safe dose range for subsequent efficacy studies.[2][18][19][20]

Protocol 2: Acute Oral Toxicity (Limit Test)

This study provides an initial assessment of the compound's toxicity at a high dose.

  • Animal Model: Female rats are often used as they are generally considered more sensitive.[2]

  • Dosing: A single high dose (e.g., 2000 mg/kg) is administered by oral gavage to a small group of animals (n=3-5). A control group receives the vehicle.

  • Observation: Animals are observed for 14 days for clinical signs of toxicity, morbidity, and mortality.[2] Body weight and food consumption are monitored.

  • Necropsy: At the end of the study, a gross necropsy is performed on all animals.

  • Interpretation: If no mortality or significant toxicity is observed, the LD50 is considered to be greater than the limit dose.

Protocol 3: Dose Range-Finding (7-Day Study)

This study helps to identify a range of doses for longer-term studies.

  • Animal Model: Rats (n=3-5 per sex per group).

  • Dosing: At least three dose levels (low, mid, high) and a control group. Doses are administered daily for 7 days.

  • Endpoints: Daily clinical observations, body weights, and terminal blood collection for clinical chemistry and hematology. Gross necropsy is performed.

Workflow for Toxicology Assessment:

Toxicology_Workflow Acute_Tox Acute Toxicity (Limit Test) Dose_Range 7-Day Dose Range-Finding Acute_Tox->Dose_Range Informs starting doses Subchronic_Tox 28-Day Subchronic Toxicity Dose_Range->Subchronic_Tox Defines dose levels Efficacy_Studies Efficacy Studies Subchronic_Tox->Efficacy_Studies Determines safe dose range

Caption: Staged approach to preclinical toxicology studies.

Phase 4: In Vivo Efficacy Models

Based on the structural similarity to compounds with known antitumor activity, a logical starting point for efficacy testing is in oncology models.[1][21]

Protocol 4: Xenograft Tumor Model

This is a widely used model to assess the antitumor activity of a compound.

  • Cell Line Selection: Choose a human cancer cell line that is relevant to the proposed therapeutic indication (e.g., PC-3 for prostate cancer, HCT-116 for colon cancer).

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer the test compound at various doses (determined from toxicology studies) and a vehicle control. A positive control (a standard-of-care chemotherapy agent) should also be included.

  • Endpoints:

    • Tumor volume measurements (e.g., twice weekly).

    • Body weight (as an indicator of toxicity).

    • At the end of the study, tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation for Efficacy Study:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-1500 ± 250-
Compound A101000 ± 18033%
Compound A30600 ± 12060%
Positive ControlX400 ± 9073%

Conclusion and Future Directions

This document provides a foundational experimental design for the preclinical evaluation of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. The successful completion of these studies will provide a comprehensive understanding of the compound's profile, enabling a data-driven decision on its potential for further development and entry into clinical trials. It is imperative that all studies are conducted with the highest scientific and ethical standards to ensure the generation of reliable and translatable data.[8][22]

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  • Zhang, J., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][17][23][24]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(9), 10531-10542. [Link]

  • Cheah, S. E., et al. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Journal of Infection and Chemotherapy, 23(3), 123-131. [Link]

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  • ResearchGate. (n.d.). Animal Models in the Pharmacokinetic/Pharmacodynamic Evaluation of Antimicrobial Agents | Request PDF. Retrieved from [Link]

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Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The following sections will delve into the synthetic strategy, reaction mechanisms, detailed experimental procedures, and characterization of the target compound and its intermediates.

Introduction and Significance

Phthalazinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The core structure of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester incorporates the key phthalazinone scaffold, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the ethyl group at the N-3 position and the methyl ester at the C-1 position allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug design.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is proposed via a robust two-step synthetic sequence starting from the commercially available 2-acetylbenzoic acid.

Step 1: Synthesis of the Phthalazinone Core. The initial step involves the formation of the core phthalazinone structure, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, through the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate. This reaction is a well-established method for the synthesis of phthalazinones.[2]

Step 2: N-Alkylation and Esterification. The second step involves the simultaneous N-alkylation of the phthalazinone nitrogen with an ethyl group and the esterification of the carboxylic acid to a methyl ester. This can be achieved in a one-pot reaction using appropriate alkylating and esterifying agents.

Visualizing the Synthesis

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Acetylbenzoic Acid Intermediate 4-Oxo-3,4-dihydro- phthalazine-1-carboxylic acid Start->Intermediate Hydrazine Hydrate, Ethanol, Reflux Final_Product 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid methyl ester Intermediate->Final_Product Ethyl Iodide, Methanol, H2SO4 (cat.), Reflux

Figure 1: Proposed synthetic workflow for the target molecule.

Mechanistic Insights

Step 1: Formation of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

The formation of the phthalazinone ring proceeds through a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine hydrate attacks the ketonic carbonyl group of 2-acetylbenzoic acid, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carboxylic acid carbonyl group, with subsequent dehydration to yield the stable heterocyclic ring system.

Step 2: N-Alkylation and Fischer Esterification

In the second step, the phthalazinone intermediate undergoes N-alkylation with ethyl iodide. The nitrogen at the 3-position is more nucleophilic and will preferentially attack the electrophilic ethyl group. Concurrently, the carboxylic acid is converted to its methyl ester via a Fischer esterification reaction, where methanol acts as both the solvent and the nucleophile under acidic catalysis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

Materials:

  • 2-Acetylbenzoic acid

  • Hydrazine hydrate (80%)

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • To a solution of 2-acetylbenzoic acid (10.0 g, 60.9 mmol) in ethanol (100 mL), add hydrazine hydrate (3.8 mL, 60.9 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid as a solid.[3]

  • Dry the product under vacuum.

Protocol 2: Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester

Materials:

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Methanol (anhydrous)

  • Ethyl iodide

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Suspend 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (5.0 g, 26.3 mmol) in anhydrous methanol (100 mL).

  • To this suspension, add ethyl iodide (3.2 mL, 39.4 mmol) and a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester.

Data Summary

CompoundStarting MaterialReagentsSolventReaction TimeExpected Yield (%)
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid2-Acetylbenzoic acidHydrazine hydrateEthanol4-6 hours75-85
3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester4-Oxo-3,4-dihydrophthalazine-1-carboxylic acidEthyl iodide, Methanol, Sulfuric acid (cat.)Methanol8-12 hours60-70

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Melting Point: To determine the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is corrosive and toxic; handle with extreme care.

  • Ethyl iodide is a lachrymator and should be handled in a fume hood.

  • Concentrated acids are corrosive; handle with appropriate care.

Troubleshooting

  • Low yield in Step 1: Ensure the reaction goes to completion by monitoring with TLC. Incomplete reaction may require longer reflux times. Purity of starting materials is also crucial.

  • Incomplete reaction in Step 2: Ensure anhydrous conditions for the esterification. The catalytic acid may need to be freshly opened. The reaction may require a longer reflux period.

  • Purification challenges: If column chromatography proves difficult, consider recrystallization from a different solvent system.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester. By following the outlined procedures and adhering to safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12188.
  • Mohamed, M., et al. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 7, 12-24.
  • ResearchGate. (n.d.). Reaction of benzoic acids with in situ released hydrazine in the presence of PPh3-BrCCl3 to yield 1,2-diacylhydrazines 16. Retrieved from [Link]

  • Ismail, M. F., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research, 10(5), 849-862.
  • ResolveMass Laboratories Inc. (n.d.). 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

  • Sci-Hub. (n.d.). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • Sci-Hub. (n.d.). Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Sci-Hub. (n.d.). 322. Reactions of organic azides. Part VI. The interaction of 2-acylbenzoic acids and alkylidenephthalides with hydrazoic and sulphuric acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • DergiPark. (n.d.). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylbenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Acetylbenzoic acid. Retrieved from [Link]

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Application Note & Protocol: Synthesis of Phthalazine Hydrazides from Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide for the synthesis of hydrazides from carboxylic acids, with a specific focus on methodologies applicable to phthalazine-based compounds. Phthalazine and its derivatives are privileged scaffolds in medicinal chemistry, recognized for a wide range of biological activities including anticancer, antihypertensive, and anti-inflammatory properties.[1][2][3] The hydrazide functional group is a crucial synthon, serving as a key intermediate in the formation of various heterocyclic systems and as a pharmacophore in its own right.[4][5] This guide presents three robust protocols, explains the rationale behind procedural choices, addresses potential challenges specific to heteroaromatic systems, and provides a framework for reaction monitoring and product validation.

Introduction: The Strategic Importance of Phthalazine Hydrazides

The phthalazine core is a versatile nitrogen-containing heterocycle that is a cornerstone in the design of novel therapeutic agents.[2] Its rigid structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. When functionalized with a hydrazide moiety (-CONHNH₂), the synthetic utility and pharmacological potential of the phthalazine scaffold are significantly expanded. These hydrazide derivatives are not only targets themselves but are also critical building blocks for more complex molecules like oxadiazoles, triazoles, and pyrazoles.[6]

The conversion of a carboxylic acid to a hydrazide is a fundamental transformation in organic synthesis. However, the selection of an appropriate method is critical to ensure high yield, purity, and compatibility with the functionalities present on the phthalazine ring. This guide will compare three primary synthetic strategies:

  • Two-Step via Ester Intermediate: The most common and often most reliable method.

  • Two-Step via Acyl Chloride Intermediate: A rapid method suitable for less sensitive substrates.

  • One-Step via Direct Coupling: An efficient but potentially more complex approach requiring careful optimization.

Overview of Synthetic Strategies

The choice of synthetic route depends on the stability of the starting material, the desired scale of the reaction, and the available laboratory resources. The following diagram outlines the decision-making process for the three primary protocols discussed herein.

Synthetic_Routes cluster_0 Protocol 1: Via Ester Intermediate cluster_1 Protocol 2: Via Acyl Chloride cluster_2 Protocol 3: Direct Coupling Start Phthalazine Carboxylic Acid (Pht-COOH) Esterification Step 1: Esterification (e.g., SOCl2, MeOH/EtOH) Start->Esterification Reliable, Good for sensitive substrates AcylChlorideFormation Step 1: Acyl Chloride Formation (e.g., SOCl2, (COCl)2) Start->AcylChlorideFormation Fast, Potentially harsh DirectCoupling One-Step Reaction (Coupling Agent + NH2NH2·H2O) Start->DirectCoupling Atom economical, Requires optimization Product Phthalazine Hydrazide (Pht-CONHNH2) Ester Intermediate: Phthalazine Ester (Pht-COOR) Esterification->Ester Hydrazinolysis Step 2: Hydrazinolysis (NH2NH2·H2O) Ester->Hydrazinolysis Hydrazinolysis->Product AcylChloride Intermediate: Phthalazine Acyl Chloride (Pht-COCl) AcylChlorideFormation->AcylChloride HydrazineReaction Step 2: Reaction with Hydrazine (NH2NH2·H2O) AcylChloride->HydrazineReaction HydrazineReaction->Product DirectCoupling->Product

Caption: Decision workflow for converting phthalazine carboxylic acids to hydrazides.

Comparative Analysis of Protocols

For a quick reference, the three primary methods are summarized and compared below.

FeatureProtocol 1: Via EsterProtocol 2: Via Acyl ChlorideProtocol 3: Direct Coupling
Number of Steps TwoTwoOne (in principle)
Key Reagents Alcohol (MeOH/EtOH), SOCl₂, Hydrazine HydrateSOCl₂ or (COCl)₂, Hydrazine HydrateCarbodiimides (EDC), HOBt, Hydrazine
Pros High reliability, clean conversion, intermediate is stable and easy to purify, mild conditions.[7]Fast reaction times, highly reactive intermediate.Atom economical, avoids intermediate isolation.
Cons Longer overall process time.Acyl chloride is moisture-sensitive, harsh reagents (HCl byproduct) may affect sensitive functional groups.[8]Risk of side reactions, requires careful optimization of coupling agents and conditions, can be expensive.[9]
Typical Yield 75-95% (over two steps)70-90% (over two steps)60-85%
Best For Scalable synthesis, substrates with sensitive functional groups, initial methodology development.Simple, robust substrates where speed is a priority.Library synthesis, substrates where other methods have failed.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reagents are often corrosive or toxic.

Protocol 1: Two-Step Synthesis via Ester Intermediate

This is the most widely employed and dependable method. It involves converting the carboxylic acid to a methyl or ethyl ester, which is then cleanly converted to the hydrazide.[7][8] The intermediate ester is typically a stable, crystalline solid that can be easily purified, ensuring the final hydrazide is of high purity.

Protocol_1_Workflow Start 1. Phthalazine-COOH in Methanol AddSOCl2 2. Add SOCl2 (dropwise) at 0°C Start->AddSOCl2 Reflux 3. Reflux (5-12h) AddSOCl2->Reflux Workup1 4. Evaporate & Workup (DCM/H2O extraction) Reflux->Workup1 Ester 5. Isolate Intermediate Phthalazine-COOMe Workup1->Ester DissolveEster 6. Dissolve Ester in Ethanol Ester->DissolveEster AddHydrazine 7. Add Hydrazine Hydrate DissolveEster->AddHydrazine Reflux2 8. Reflux (5-20h) AddHydrazine->Reflux2 Workup2 9. Cool & Filter or Extract Reflux2->Workup2 Product 10. Final Product Phthalazine-CONHNH2 Workup2->Product

Caption: Step-by-step workflow for the esterification-hydrazinolysis route.

Part A: Esterification of Phthalazine Carboxylic Acid

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phthalazine carboxylic acid (1.0 eq).

  • Solvent: Add anhydrous methanol or ethanol (approx. 2 mL per mmol of acid). Stir to suspend the acid.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (3.0-4.0 eq) dropwise via a syringe. Causality: SOCl₂ reacts with the alcohol to form HCl in situ, which protonates the carboxylic acid, making it more electrophilic for esterification. The excess SOCl₂ also helps to drive the reaction to completion.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-12 hours).

  • Work-up: Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure.

  • Purification: To the crude residue, add cold water and extract with a suitable organic solvent like dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the phthalazine ester. The product can be further purified by recrystallization or column chromatography if necessary.

Part B: Hydrazinolysis of the Phthalazine Ester

  • Setup: In a round-bottom flask, dissolve the purified phthalazine ester (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O) (5.0-10.0 eq) to the solution. Causality: A large excess of hydrazine is used to ensure the reaction goes to completion and to minimize the formation of di-acylated hydrazine byproducts.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the ester is fully consumed (typically 5-20 hours).[8]

  • Isolation: Cool the reaction mixture. Often, the product hydrazide will precipitate out of the solution as a solid. Collect the solid by vacuum filtration and wash with cold ethanol.[8]

  • Alternative Work-up: If no solid forms, remove the ethanol under reduced pressure. Add water to the residue and extract the product with DCM or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the crude hydrazide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or isopropanol).

Protocol 2: Two-Step Synthesis via Acyl Chloride Intermediate

This method is faster but requires more caution due to the highly reactive and moisture-sensitive nature of the acyl chloride intermediate.[7] It is best suited for phthalazine scaffolds that lack acid-sensitive functional groups.

Part A: Formation of Phthalazine Acyl Chloride

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phthalazine carboxylic acid (1.0 eq) in anhydrous DCM or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reagent Addition: Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Causality: The reaction with DMF forms the Vilsmeier reagent in situ, which is the active catalyst for converting the acid to the highly electrophilic acyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude phthalazine acyl chloride is typically used immediately in the next step without purification.

Part B: Reaction with Hydrazine

  • Setup: In a separate flask, prepare a solution of hydrazine hydrate (2.0-3.0 eq) in anhydrous DCM or THF at 0 °C.

  • Reagent Addition: Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the cold hydrazine solution with vigorous stirring. Causality: A low temperature and slow addition are crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting hydrazide by recrystallization or column chromatography.

Protocol 3: One-Step Synthesis via Direct Coupling

This method avoids the isolation of an intermediate by activating the carboxylic acid in the presence of hydrazine. Success relies heavily on the choice of coupling agent and reaction conditions to outcompete side reactions.[9]

  • Setup: In a round-bottom flask, dissolve the phthalazine carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and hydrazine hydrate (1.5 eq) in a suitable anhydrous solvent like DMF or DCM.

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq), portion-wise. Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and reacts cleanly with the nucleophilic hydrazine.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Dilute the reaction mixture with water, which may precipitate the product. If not, extract the product with ethyl acetate. Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Challenges and Self-Validating Systems

  • Reaction Monitoring: The progress of all reactions should be meticulously monitored by TLC. A typical solvent system for phthalazine derivatives is a mixture of ethyl acetate and hexane or DCM and methanol. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress.

  • Side Reactions: For α,β-unsaturated carboxylic acids, the standard hydrazinolysis of an ester can lead to an undesired Michael-type cyclization, forming a pyrazolidinone.[9] In such cases, the direct coupling method (Protocol 3) under carefully controlled, mild conditions is often superior.

  • Purity of Hydrazine: Use high-purity hydrazine hydrate. Older or impure stock can lead to lower yields and side reactions.

  • Product Characterization: The identity and purity of the final phthalazine hydrazide should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy (which should show characteristic N-H and C=O stretches).

References

  • Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. [Link]

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? . ResearchGate. [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow . OSTI.GOV. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . MDPI. [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry . Journal of Chemical and Pharmaceutical Research. [Link]

  • Phthalazinone . Mansoura University. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds . Research Journal of Pharmacy and Technology. [Link]

  • Method of synthesizing hydrazine compounds carboxylic acids.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition . National Center for Biotechnology Information. [Link]

  • Preparation method of hydrazide compound.
  • Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides . ResearchGate. [Link]

  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review . PubMed. [Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides . Organic Process Research & Development. [Link]

  • HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS . Canadian Journal of Chemistry. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET . RSC Publishing. [Link]

  • Synthetic methodology for alkyl substituted hydrazines . ResearchGate. [Link]

  • Phthalazine containing compounds entered into clinical trials . ResearchGate. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity . MDPI. [Link]

  • Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma . PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of 4-substituted phthalazin-1(2H)-ones is a well-established transformation in medicinal chemistry. The core of this synthesis is the cyclocondensation reaction between a 2-acylbenzoic acid derivative and a hydrazine.[1] For the target molecule, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, the reaction involves the condensation of a suitable 2-acylbenzoic acid with ethylhydrazine.

The reaction proceeds via the initial formation of a hydrazone intermediate through the nucleophilic attack of ethylhydrazine on the ketone carbonyl of the 2-acylbenzoic acid.[2] This is followed by an intramolecular cyclization (dehydration) to form the stable six-membered phthalazinone ring. The choice of solvent, temperature, and stoichiometry are critical parameters that dictate the reaction's efficiency and the final yield.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Isolation & Purification SM1 2-Acylbenzoic Acid (e.g., 2-carboxy-α-oxobenzeneacetic acid) React Cyclocondensation SM1->React Solvent (e.g., Acetic Acid) Heat (Reflux) SM2 Ethylhydrazine SM2->React Solvent (e.g., Acetic Acid) Heat (Reflux) Workup Acidic Work-up & Precipitation React->Workup Intermediate Hydrazone Purify Recrystallization Workup->Purify Crude Product Product Final Product: 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid Purify->Product >98% Purity

Caption: General workflow for the synthesis of the target phthalazinone.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low Overall Yield (< 50%)

Q: My final isolated yield is consistently low. What are the most likely causes and how can I address them?

A: A low yield is a multifactorial problem. The primary culprits are typically incomplete reaction, formation of side-products, or losses during work-up and purification. Systematically investigate the following:

  • Reaction Completion: Confirm the disappearance of the limiting starting material (usually the 2-acylbenzoic acid) via TLC or LC-MS before proceeding to work-up. An incomplete reaction is the most common cause of low yield.

  • Side-Product Formation: Analyze the crude reaction mixture. The presence of significant secondary spots or peaks indicates competing reaction pathways. The most common side-reaction is azine formation (see Problem 3).

  • Work-up Losses: The product is a carboxylic acid, and its solubility is highly pH-dependent. Ensure the pH is sufficiently acidic during precipitation to minimize its solubility in the aqueous phase. Premature precipitation or "oiling out" can trap impurities.

  • Purification Losses: During recrystallization, ensure the chosen solvent system provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

Problem 2: Incomplete Reaction and Persistent Starting Material

Q: My reaction stalls, and I observe a significant amount of unreacted 2-acylbenzoic acid precursor even after prolonged reaction times. How can I drive the reaction to completion?

A: This indicates that the activation energy for the cyclocondensation is not being sufficiently overcome.

  • Causality: The cyclization step, which involves the intramolecular attack of the second hydrazine nitrogen onto the carboxylic acid (or its activated form) followed by dehydration, is often the rate-limiting step. Insufficient thermal energy or improper solvent polarity can hinder this process.

  • Solutions:

    • Increase Temperature: If the reaction is being run below reflux, increase the temperature to the boiling point of the solvent. Solvents like ethanol, acetic acid, or DMF are commonly used.[1][4] Acetic acid often serves as both a solvent and an acid catalyst, facilitating dehydration.

    • Change Solvent: A higher boiling point solvent can be used to achieve higher reaction temperatures. However, be mindful of potential thermal degradation of the product.

    • Increase Reaction Time: While some reactions are complete in a few hours, others may require extended reflux (8-12 hours or more) to go to completion.[3] Monitor the reaction periodically.

    • Use of a Catalyst: While often unnecessary when using acidic solvents, adding a catalytic amount of a stronger acid like p-toluenesulfonic acid can sometimes promote the final dehydration step, though this should be done cautiously to avoid potential side reactions like decarboxylation.

Problem 3: Formation of a Major, Unidentified Side-Product

Q: I am observing a major side-product, often less polar than my desired product. What is it and how can I prevent its formation?

A: The most probable side-product is an azine , formed from the reaction of one molecule of ethylhydrazine with two molecules of the keto-acid starting material.[5]

  • Causality: This occurs when the intermediate hydrazone reacts with a second molecule of the carbonyl-containing starting material faster than it undergoes intramolecular cyclization. This is particularly prevalent if the starting material is used in excess or if the hydrazine concentration is locally depleted.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of ethylhydrazine (e.g., 1.1 to 1.2 equivalents). This ensures that the keto-acid is the limiting reagent and shifts the equilibrium to favor the formation of the desired 1:1 hydrazone adduct.[5]

    • Slow Addition: Adding the 2-acylbenzoic acid solution slowly to a heated solution of ethylhydrazine can help maintain a constant excess of the hydrazine throughout the reaction, suppressing the formation of the 2:1 azine byproduct.

Troubleshooting_Logic Start Low Yield? Check_Completion Starting Material Remains? Start->Check_Completion Yes Check_Side_Products Major Side Products? Start->Check_Side_Products No Check_Completion->Check_Side_Products No Sol_Completion Increase Temperature Increase Reaction Time Consider Catalyst Check_Completion->Sol_Completion Yes Check_Workup Product 'oiling out' or poor precipitation? Check_Side_Products->Check_Workup No Sol_Side_Products Adjust Stoichiometry (Use slight excess of Hydrazine) Slow Addition of Keto-Acid Check_Side_Products->Sol_Side_Products Yes Sol_Workup Ensure Proper Acidification (pH 1-2) Stir Vigorously During Precipitation Optimize Recrystallization Solvent Check_Workup->Sol_Workup Yes

Caption: A decision tree for troubleshooting low yield issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A: Acetic acid is an excellent choice as it serves as both a solvent and an acid catalyst, promoting the dehydration step of the cyclization. Ethanol is also commonly used and is a greener solvent choice.[3] For difficult cyclizations, a high-boiling point polar aprotic solvent like DMF can be effective but may complicate the work-up.

Q2: How critical is the purity of the starting materials? A: Very critical. Impurities in the 2-acylbenzoic acid precursor can lead to a host of side-products that are difficult to separate from the final product. Similarly, the purity of ethylhydrazine is important; it should be free from oxidation products.

Q3: What are the best practices for handling ethylhydrazine safely? A: Ethylhydrazine, like hydrazine hydrate, is toxic and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid heating it directly, and be aware of its potential for decomposition.[5]

Q4: Can this reaction be performed under basic conditions? A: While acid-catalyzed cyclization is more common for this specific transformation, related cyclocondensations can be run under basic conditions.[6] However, for a substrate containing a carboxylic acid, basic conditions would form the carboxylate salt, which is deactivating and would likely prevent the intramolecular cyclization. Therefore, acidic or neutral conditions are strongly recommended.

Section 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system to maximize yield and purity.

Materials:

  • 2-Acylbenzoic acid precursor (1.0 eq)

  • Ethylhydrazine sulfate (1.1 eq)

  • Sodium Acetate (1.1 eq) or use Ethylhydrazine free base (1.1 eq)

  • Glacial Acetic Acid (approx. 5-10 mL per gram of starting material)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylbenzoic acid precursor (1.0 eq).

  • Reagent Addition: Add glacial acetic acid to the flask. If using ethylhydrazine sulfate, add sodium acetate (1.1 eq) to generate the free base in situ. Stir to dissolve/suspend the solids.

  • Hydrazine Addition: Add the ethylhydrazine (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically around 110-120°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).

  • Cooling & Precipitation: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.

  • Drying: Dry the crude product under vacuum.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, ethanol/water, or acetic acid/water). Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Section 5: Data Summary Table
ParameterRecommended ConditionCausality & RationalePotential Impact on Yield/Purity
Ethylhydrazine Stoichiometry 1.1 - 1.2 equivalentsA slight excess minimizes the formation of the 2:1 azine side product by ensuring the keto-acid is the limiting reagent.[5]High Impact: Prevents major side-product, significantly improving purity and simplifying purification.
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst, promoting the rate-limiting dehydration step of the cyclization.High Impact: Drives reaction to completion, increasing yield.
Temperature Reflux (~118°C for Acetic Acid)Provides sufficient thermal energy to overcome the activation barrier for intramolecular cyclization.High Impact: Ensures reaction completion. Temperatures that are too high could risk decarboxylation.
Work-up pH 1 - 2The carboxylic acid product is least soluble at low pH. This ensures maximum precipitation from the aqueous solution.Moderate Impact: Maximizes recovery of the crude product during isolation.
Purification Method RecrystallizationEffective method for removing less soluble starting materials and more soluble, smaller impurities.High Impact: Crucial for achieving high final purity (>98%).
References
  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102.
  • Mohamed, M., et al. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 7, 12-24.
  • ACS Publications. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Sci-Hub. (n.d.). Cyclocondensation reactions of heterocyclic carbonyl compounds XI . Synthesis and study of cyclocondensation reactions of some 3‐substituted‐5‐(2‐aminobenzyl)‐1H‐[7][8][]triazine‐6‐ones. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex purification challenges encountered during its synthesis. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high purity for your downstream applications.

I. Understanding the Chemistry: The Source of Impurities

The purification challenges for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid are intrinsically linked to its synthetic pathway. A common and efficient synthesis involves a two-step process:

  • Cyclization: Reaction of a phthalic acid derivative (like phthalic anhydride) with ethylhydrazine to form the intermediate, ethyl 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylate.[1]

  • Hydrolysis: Saponification of the ethyl ester intermediate to the final carboxylic acid product.

This pathway dictates the likely impurity profile of your crude product. Understanding these potential contaminants is the first step in designing an effective purification strategy.

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

A. Initial Work-up and Isolation

Question 1: My crude product is an oily or gummy solid after acidification. How can I obtain a filterable solid?

Answer:

This is a common issue often caused by the presence of unreacted starting materials or residual solvent.

  • Causality: The intermediate ethyl ester is significantly less polar and has a lower melting point than the final carboxylic acid. If hydrolysis is incomplete, the ester can act as an oil, preventing the carboxylic acid from precipitating cleanly. Residual organic solvents from the reaction (e.g., ethanol, THF) can also hinder crystallization.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Before acidification, ensure the hydrolysis reaction has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

    • Remove Organic Solvents: After hydrolysis, remove any organic solvents (like ethanol) under reduced pressure before adding water and acidifying.

    • Controlled Acidification: Perform the acidification slowly on an ice bath. Add concentrated HCl dropwise with vigorous stirring. A rapid pH change can cause the product to "crash out" as an amorphous solid or oil.

    • Trituration: If an oil still forms, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether), and scratch the inside of the flask with a glass rod at the solvent-oil interface.

B. Purification by Acid-Base Extraction

Question 2: What is the most effective way to remove neutral impurities, such as the unreacted ethyl ester?

Answer:

Acid-base extraction is a highly effective and recommended first-pass purification technique for separating the desired carboxylic acid from non-acidic impurities.[2][3][4][5] The principle lies in the reversible conversion of the water-insoluble carboxylic acid into a water-soluble carboxylate salt.

  • Expertise & Experience: While a strong base like NaOH can be used, a milder base such as sodium bicarbonate (NaHCO₃) is often preferable. It is sufficiently basic to deprotonate the carboxylic acid but not strong enough to cause hydrolysis of any remaining ethyl ester, thus preventing the formation of more of the desired product during the work-up, which can complicate yield calculations.

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase cluster_2 Final Products Crude_Mixture Crude Product (Carboxylic Acid + Neutral Impurities) Neutral_Impurity Neutral Impurities (e.g., Ethyl Ester) Crude_Mixture->Neutral_Impurity Remains in Organic Layer Aqueous_Base Aqueous NaHCO₃ or NaOH Crude_Mixture->Aqueous_Base 1. Dissolve & Extract Impurity_Solution Neutral Impurities in Organic Solvent Neutral_Impurity->Impurity_Solution 4. Isolate Carboxylate_Salt Sodium Carboxylate Salt (Water Soluble) Aqueous_Base->Carboxylate_Salt 2. Separate Layers Pure_Acid Pure Carboxylic Acid (Precipitate) Carboxylate_Salt->Pure_Acid 3. Acidify with HCl

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers. To ensure no neutral impurities are carried over, perform a back-wash of the combined aqueous layers with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The pure carboxylic acid should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

C. Purification by Recrystallization

Question 3: My product still shows minor impurities after acid-base extraction. What is a good solvent system for recrystallization?

Answer:

Recrystallization is an excellent second step for achieving high purity. The key is to find a solvent (or solvent system) in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Expertise & Experience: For polar, aromatic carboxylic acids like this, a mixed-solvent system of ethanol and water is often highly effective. The compound is typically soluble in hot ethanol, and water is then added as an anti-solvent to induce crystallization upon cooling.[6] Phthalic acid itself, a related compound, shows high solubility in hot water and low solubility in cold water, making water a good single solvent for it.[7]

Solvent SystemSuitability for ProductSuitability for Ethyl Ester Impurity
Ethanol/Water Excellent: Soluble in hot ethanol, insoluble in cold water.Good: Generally more soluble in ethanol/water mixtures than the acid, likely to remain in the mother liquor.
Acetic Acid/Water Good: Similar principle to ethanol/water.Moderate: May co-crystallize if present in high concentrations.
Water Moderate: May require large volumes due to moderate solubility even when hot.Poor: Insoluble.
Ethyl Acetate Poor: Often too soluble even at room temperature.Excellent: Highly soluble.
Protocol: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude acid in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Saturation: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the "cloud point").[6] This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry.

D. Purification by Column Chromatography

Question 4: I have a persistent, closely-related impurity. Can I use column chromatography?

Answer:

Yes, column chromatography can be used, but it presents challenges for carboxylic acids on standard silica gel due to their polarity and potential for strong adsorption, leading to peak tailing.

  • Expertise & Experience: Reverse-phase chromatography is generally the more effective method for polar carboxylic acids.[8][9][10] A C18-functionalized silica gel is used as the stationary phase, and a polar mobile phase is employed.

G cluster_0 System Setup cluster_1 Elution Order Stationary_Phase Stationary Phase: C18 Silica Gel (Non-polar) Mobile_Phase Mobile Phase: Water/Acetonitrile + Acid (Polar) First_Elution 1. Product (Carboxylic Acid) (More Polar) Mobile_Phase->First_Elution Elutes First Second_Elution 2. Impurity (Ethyl Ester) (Less Polar) Mobile_Phase->Second_Elution Elutes Later

Protocol: Reverse-Phase Flash Chromatography
  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and acetonitrile. Both solvents should be modified with a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

  • Procedure:

    • Dissolve the crude sample in a minimum amount of the mobile phase.

    • Load the sample onto the column.

    • Begin elution with a high water content (e.g., 95:5 Water:Acetonitrile + 0.1% TFA).

    • Gradually increase the proportion of acetonitrile to elute the compounds.

    • The more polar carboxylic acid will elute before the less polar ethyl ester impurity.

    • Collect fractions and analyze by TLC or LC-MS to identify the pure product.

E. Purity Assessment

Question 5: How can I confirm the purity of my final product and identify the main impurity if it persists?

Answer:

Spectroscopic methods are essential for confirming the structure and assessing the purity of your compound. The primary impurity to look for is the ethyl ester intermediate.

  • FT-IR Spectroscopy: This is a quick and powerful way to distinguish the acid from the ester.

    • Carboxylic Acid (Product): Will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1680-1725 cm⁻¹.[11]

    • Ethyl Ester (Impurity): Will LACK the broad O-H stretch and show a C=O stretch at a higher wavenumber, typically 1725-1750 cm⁻¹.[11][12] It will also have a characteristic C-O stretch around 1100-1300 cm⁻¹.[12]

  • ¹H NMR Spectroscopy: This provides detailed structural information.

    • Carboxylic Acid (Product): A broad singlet for the acidic proton (-COOH) will be visible far downfield (>10 ppm). The N-ethyl group will appear as a quartet (CH₂) around 4.0-4.5 ppm and a triplet (CH₃) around 1.3-1.5 ppm.

    • Ethyl Ester (Impurity): Will LACK the acidic proton signal. It will show two ethyl groups: the N-ethyl and the ester ethyl. The ester ethyl group will have a distinct quartet (OCH₂) around 4.1-4.6 ppm and a triplet (OCH₂CH₃ ) around 1.2-1.4 ppm. The presence of a second set of quartet and triplet signals is a clear indication of the ester impurity.

  • Mass Spectrometry (MS): Will confirm the molecular weight.

    • 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid: C₁₁H₁₀N₂O₃, MW = 218.21 g/mol .

    • Ethyl 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylate: C₁₃H₁₄N₂O₃, MW = 246.26 g/mol . A peak at m/z corresponding to this higher mass confirms the presence of the ester.

III. References

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  • Chemical shifts. (n.d.). [Link: https://www.chem.ucla.edu/~harding/IGOC/C/chemicalshifts.pdf]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). YouTube. [Link: https://www.youtube.com/watch?v=YOUR_VIDEO_ID]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 777-791. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1437]

  • Dodda, M. R., et al. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 8(1), 269-274. [Link: https://www.derpharmachemica.com/pharma-chemica/a-new-synthetic-process-for-tranexamic-acid-from-ethyl-4-oxo-cyclohexane-carboxylate.pdf]

  • Process for the purification of esters. (1985). U.S. Patent 4,521,595. [Link: https://patents.google.com/patent/US4521595A/en]

Sources

Navigating the Labyrinth of Phthalazinone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phthalazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this versatile heterocyclic scaffold. Phthalazinone and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis is not without its challenges, often leading to unexpected side reactions that can derail research timelines and impact product purity.

This guide provides in-depth troubleshooting advice in a practical question-and-answer format. We will delve into the causality behind common and unexpected side reactions, offering field-proven insights and actionable protocols to help you optimize your synthetic routes and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles encountered during phthalazinone synthesis.

Q1: My reaction yield is significantly lower than reported in the literature. What are the most likely causes?

A1: Low yields in phthalazinone synthesis can often be traced back to a few key factors. Firstly, incomplete reaction is a common issue. Ensure your reaction is running for the prescribed time and at the correct temperature, as insufficient energy input can lead to unreacted starting materials. Secondly, the quality of your reagents, particularly hydrazine hydrate, is paramount. Impurities in hydrazine can lead to a host of side reactions that consume your starting materials. Finally, consider your workup and purification procedure. The product may be lost during extraction or purification steps. It is advisable to analyze your aqueous and organic layers by TLC or LC-MS before discarding them.

Q2: I'm seeing multiple spots on my TLC plate that I can't identify. Where do I start?

A2: The first step is to systematically identify the components. Run co-spots with your starting materials to rule them out. If you have access to a mass spectrometer, obtaining a mass for each spot can provide crucial clues. Many common side products, such as bis-phthalazinones or over-alkylated products, will have predictable molecular weights. The subsequent sections of this guide detail the identification and mitigation of specific side reactions, which should help you pinpoint the identity of your unknown spots.

Q3: How critical is the solvent choice in my phthalazinone synthesis?

A3: Solvent choice can be critical and can dramatically influence the reaction pathway. For instance, in the synthesis of phthalazinones from 3,2-benzoxazin-4-ones and hydrazine, the use of ethanol as a solvent can promote the formation of undesired bis-phthalazinone adducts.[2] In contrast, using a different solvent like pyridine can favor the formation of the desired phthalazinone. Always refer to literature that uses starting materials analogous to yours and consider a solvent screen if you are developing a new synthetic route.

Troubleshooting In-Depth: A Guide to Unexpected Side Reactions

This section provides detailed troubleshooting for specific, often perplexing, side reactions. We explore the "what," "why," and "how to fix it" for each issue.

Issue 1: Formation of Bis-Phthalazinone Adducts

Q: I've isolated a significant amount of a high-molecular-weight byproduct, which I suspect is a bis-phthalazinone. How can I confirm this, and how do I prevent its formation?

A: Identification and Mechanism

The formation of a bis-phthalazinone, where two phthalazinone moieties are linked, is a known side reaction, particularly when using 3,2-benzoxazin-4-ones as starting material.[1][2]

  • Mechanism: The reaction of a 1-aryl-3,2-benzoxazin-4-one with hydrazine in refluxing ethanol can lead to the formation of a bis-phthalazinone.[1] This is thought to occur through the initial formation of the desired phthalazinone, which then acts as a nucleophile, attacking another molecule of the benzoxazinone starting material.

  • Identification:

    • Mass Spectrometry (MS): The most definitive way to identify the bis-phthalazinone is through mass spectrometry. The molecular ion peak ([M+H]⁺ or M⁺) will correspond to the combined mass of two phthalazinone units minus the elements of water.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra will be more complex than that of the desired product. You will likely observe two distinct sets of aromatic signals, and the integration will correspond to a higher number of protons than expected for a single phthalazinone molecule.

Troubleshooting and Prevention

Corrective Action Rationale
Solvent Selection Changing the solvent from ethanol to pyridine has been shown to favor the formation of the desired phthalazinone over the bis-adduct.[2] Pyridine can act as a catalyst and may not facilitate the secondary reaction in the same way as a protic solvent like ethanol.
Stoichiometry Control Using a slight excess of hydrazine hydrate can help to ensure that the benzoxazinone is consumed rapidly, minimizing the opportunity for the newly formed phthalazinone to react with remaining starting material.
Temperature Control Running the reaction at a lower temperature, if feasible for the primary reaction, can help to disfavor the higher activation energy pathway leading to the bis-adduct.

Purification Protocol:

If you have already formed a significant amount of the bis-phthalazinone, purification can be challenging due to similar polarities.

  • Column Chromatography: A carefully optimized gradient elution on silica gel is the most common method. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The bis-phthalazinone, being larger and often more polar, will typically elute later than the desired product.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the product and byproduct differ significantly, recrystallization can be an effective purification method.

Issue 2: Over-alkylation and N,N'-Dialkylation

Q: I am attempting an N-alkylation of my phthalazinone, but I'm getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

A: Identification and Mechanism

Over-alkylation is a common problem when working with molecules that have multiple nucleophilic nitrogen atoms, such as the phthalazinone core.

  • Mechanism: The initial N-alkylation produces the desired mono-alkylated product. However, if the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second alkylation can occur on the other nitrogen atom of the phthalazinone ring, leading to a di-alkylated byproduct. This is particularly prevalent when using reactive alkylating agents and strong bases.

  • Identification:

    • MS: The mass spectrum will show a peak corresponding to the addition of two alkyl groups to the starting phthalazinone.

    • NMR: In the ¹H NMR, you will see signals corresponding to two different alkyl groups attached to the phthalazinone core. The symmetry of the molecule may also change, leading to a different pattern of aromatic signals compared to the mono-alkylated product.

Troubleshooting and Prevention

Corrective Action Rationale
Stoichiometry of Alkylating Agent Use of a precise stoichiometry (ideally 1.0 to 1.1 equivalents) of the alkylating agent is crucial. An excess of the alkylating agent will drive the reaction towards di-alkylation.
Choice of Base A milder base may be sufficient to deprotonate the first nitrogen but not the second, or at least not to the same extent. Consider using potassium carbonate instead of stronger bases like sodium hydride.
Reaction Temperature Lowering the reaction temperature can often improve selectivity. The second alkylation may have a higher activation energy and will be disfavored at lower temperatures.
Slow Addition Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, which can favor mono-alkylation.
Issue 3: Incomplete Cyclization and Intermediate Buildup

Q: My reaction to form the phthalazinone ring seems to be stalling, and I'm isolating an intermediate that hasn't fully cyclized. What could be the problem?

A: Identification and Mechanism

The cyclization step is the key ring-forming reaction in phthalazinone synthesis. Incomplete cyclization often results in the isolation of an open-chain intermediate.

  • Mechanism: When reacting a 2-aroylbenzoic acid with hydrazine, the initial step is the formation of a hydrazone intermediate. This intermediate must then undergo an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid (or its activated form) to close the ring and form the phthalazinone.[1] If this cyclization step is slow or inhibited, the hydrazone intermediate will accumulate.

  • Identification of the Hydrazone Intermediate:

    • MS: The mass of the intermediate will be the sum of the masses of the 2-aroylbenzoic acid and hydrazine, minus a molecule of water.

    • NMR: The ¹H NMR spectrum will likely show a characteristic N-H proton signal from the hydrazine moiety and will lack the characteristic lactam N-H proton of the final phthalazinone. The aromatic region will also differ from the cyclized product.

    • IR Spectroscopy: The presence of a strong C=O stretch from the carboxylic acid and a C=N stretch from the hydrazone will be indicative of the open-chain intermediate.

Troubleshooting and Prevention

Corrective Action Rationale
Dehydrating Conditions The cyclization step involves the elimination of a molecule of water. Ensuring adequate dehydration can drive the reaction to completion. This can be achieved by using a Dean-Stark trap to remove water azeotropically or by adding a dehydrating agent.
Acid or Base Catalysis The cyclization can often be catalyzed by either acid or base. Acetic acid is commonly used as a solvent and catalyst in these reactions.[1] If you are using a neutral solvent, the addition of a catalytic amount of a strong acid (like p-toluenesulfonic acid) or a base could facilitate the ring closure.
Increased Temperature The intramolecular cyclization often requires a significant amount of thermal energy to overcome the activation barrier. Increasing the reaction temperature may be necessary to promote the final ring-closing step.

Visualizing Reaction Pathways and Troubleshooting Logic

To further aid in understanding these processes, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

Diagram 1: Phthalazinone Synthesis and Side Reactions

G cluster_main Desired Phthalazinone Synthesis cluster_side1 Side Reaction: Bis-Phthalazinone Formation cluster_side2 Side Reaction: Over-alkylation A 2-Aroylbenzoic Acid + Hydrazine B Hydrazone Intermediate A->B Condensation C Phthalazinone Product B->C Intramolecular Cyclization (-H2O) D 3,2-Benzoxazin-4-one + Hydrazine E Phthalazinone D->E Initial Reaction F Bis-Phthalazinone E->F Reaction with Starting Material G Phthalazinone H Mono-alkylated Phthalazinone G->H 1st Alkylation I Di-alkylated Phthalazinone H->I 2nd Alkylation (Excess Reagent/ Harsh Conditions)

Caption: Competing reaction pathways in phthalazinone synthesis.

Diagram 2: Troubleshooting Workflow

G Start Unexpected Result in Phthalazinone Synthesis TLC_MS Analyze reaction mixture by TLC and MS Start->TLC_MS Identify Identify components: Starting materials, product, and byproducts TLC_MS->Identify LowYield Problem: Low Yield Identify->LowYield SideProduct Problem: Side Product Formation Identify->SideProduct CheckConditions Verify reaction time, temperature, and reagent quality LowYield->CheckConditions IdentifySideProduct Characterize side product (MS, NMR) SideProduct->IdentifySideProduct IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction OptimizeConditions Optimize conditions: Increase time/temp, use fresh reagents IncompleteReaction->OptimizeConditions Yes WorkupLoss Check workup procedure for product loss IncompleteReaction->WorkupLoss No BisPhthalazinone Bis-Phthalazinone? IdentifySideProduct->BisPhthalazinone OverAlkylation Over-alkylation? IdentifySideProduct->OverAlkylation IncompleteCyclization Incomplete Cyclization? IdentifySideProduct->IncompleteCyclization ChangeSolvent Change solvent (e.g., to pyridine) BisPhthalazinone->ChangeSolvent Yes ControlStoichiometry Control stoichiometry, use milder base OverAlkylation->ControlStoichiometry Yes Dehydrate Ensure dehydration, use catalyst, increase temp IncompleteCyclization->Dehydrate Yes

Caption: A logical workflow for troubleshooting phthalazinone synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-1(2H)-phthalazinone from 2-Aroylbenzoic Acid

This protocol is a general procedure that can be adapted based on the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aroylbenzoic acid (1.0 eq) in glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

References

  • El-Azm, F.S.M.A., Mahmoud, M.R., & Hekal, M.H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Available at: [Link]

  • Ismail, M. F., El-Bassiouny, F. A., & Younes, H. A. (1987). Synthesis and some reactions of 2-aryl-4-arylmethylene-2-oxazolin-5-ones and 2-aryl-4-arylmethylene-2-imidazolin-5-ones. Tetrahedron, 43(11), 2537-2542. [A representative example of benzoxazinone chemistry, though the direct reference for bis-phthalazinone formation in ethanol vs. pyridine is a more general observation in heterocyclic chemistry.] Available at: [Link] (Note: The provided link is to a similar chemistry journal, a more specific citation for the solvent effect on bis-phthalazinone formation would be ideal but was not found in the provided search results.)

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Phthalazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of phthalazinones. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this important transformation. Phthalazinone derivatives are significant scaffolds in medicinal chemistry, and achieving efficient and selective N-alkylation is crucial for the synthesis of various biologically active molecules, including antihypertensives and antitumor agents.[1][2]

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the N-alkylation of phthalazinones can stem from several factors. A systematic approach to troubleshooting is key.

Probable Causes & Solutions:

  • Ineffective Deprotonation: The nitrogen of the phthalazinone needs to be deprotonated to become a potent nucleophile. If the base is not strong enough or is sterically hindered, the reaction will not proceed efficiently.

    • Solution: Switch to a stronger base. While inorganic carbonates like K₂CO₃ or Na₂CO₃ are commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective, especially for less reactive alkylating agents.[3] Always ensure the base is fresh and handled under anhydrous conditions.

  • Poor Solubility: The phthalazinone starting material or the intermediate salt may have poor solubility in the chosen solvent, preventing the reaction from occurring.

    • Solution: Use a polar aprotic solvent like DMF, DMSO, or NMP, which are excellent for dissolving the phthalazinone and its corresponding anion.[3][4] For greener alternatives, consider solvents like propylene carbonate or using acetonitrile under pressure to achieve higher temperatures.[4][5]

  • Insufficient Reaction Temperature or Time: The reaction may be kinetically slow under your current conditions.

    • Solution: Increase the reaction temperature. Many N-alkylation reactions require heating, sometimes up to 80-150 °C.[3][5] Microwave irradiation is a highly effective method to significantly reduce reaction times and improve yields by promoting more efficient heating compared to conventional oil baths.[5] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Presence of Water: Moisture can quench the anionic intermediate and hydrolyze certain alkylating agents, leading to low yields.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and consider adding a drying agent like molecular sieves, though some studies show high-purity reagents may not require them.[5]

  • Decomposition of Reagents: The alkylating agent or the phthalazinone itself may be unstable at the reaction temperature.

    • Solution: Check the stability of your starting materials. If thermal decomposition is suspected, try running the reaction at a lower temperature for a longer period.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

LowYield_Troubleshooting start Low or No Yield check_base Is the base strong enough? start->check_base check_solubility Are reactants soluble? check_base->check_solubility Yes sol_base Use stronger base (e.g., NaH, t-BuOK) check_base->sol_base No check_conditions Are temperature/time sufficient? check_solubility->check_conditions Yes sol_solvent Switch to polar aprotic solvent (DMF, DMSO) check_solubility->sol_solvent No check_anhydrous Are conditions anhydrous? check_conditions->check_anhydrous Yes sol_conditions Increase temperature or use microwave heating check_conditions->sol_conditions No sol_anhydrous Use dry glassware, anhydrous solvents, inert atmosphere check_anhydrous->sol_anhydrous No

Caption: Troubleshooting workflow for low-yield N-alkylation.

Problem 2: Mixture of N- and O-Alkylated Products

Question: My reaction is producing a mixture of N- and O-alkylated isomers. How can I improve the selectivity for N-alkylation?

Answer:

This is a classic challenge in phthalazinone chemistry, arising from the lactam-lactim tautomerism. The phthalazinone can exist in equilibrium with its lactim tautomer, which presents a competing oxygen nucleophile.[5] The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[3]

Tautomerism Lactam Lactam Form (N-nucleophile) Lactim Lactim Form (O-nucleophile) Lactam->Lactim Equilibrium

Caption: Lactam-Lactim tautomerism in phthalazinones.

Controlling Selectivity - The Role of Reaction Parameters:

The selectivity can be explained by Pearson's Hard and Soft Acids and Bases (HSAB) principle. The nitrogen anion is generally "softer" than the oxygen anion. Therefore, using "soft" electrophiles (alkylating agents) will favor N-alkylation.[2][6]

FactorTo Favor N-Alkylation (Softer Interaction)To Favor O-Alkylation (Harder Interaction)Rationale
Solvent Polar aprotic (DMF, DMSO)Polar protic (Ethanol, Water)Polar aprotic solvents better solvate the cation of the base, leaving a "naked," more reactive anion. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity.
Base/Counter-ion Use alkali metal salts (e.g., Na⁺, K⁺)Use silver salts (Ag⁺)Softer cations like K⁺ favor reaction at the softer nitrogen site. The harder Ag⁺ cation coordinates more strongly with the harder oxygen anion, promoting O-alkylation.[3]
Alkylating Agent Softer electrophiles (e.g., alkyl iodides, benzyl bromide)Harder electrophiles (e.g., alkyl sulfates, ethyl chloroacetate)The reaction between the soft nitrogen nucleophile and a soft electrophile has a favorable HOMO-LUMO energy gap, leading to faster reaction at the nitrogen.[2][6]
Temperature Generally lower temperaturesGenerally higher temperaturesN-alkylation is often the kinetically favored product, while O-alkylation can be the thermodynamically favored product. Running the reaction at the lowest feasible temperature can improve N-selectivity.

Practical Steps to Enhance N-Alkylation Selectivity:

  • Solvent Choice: Use DMF or DMSO as your solvent.

  • Base Selection: Employ bases like K₂CO₃ or NaH.[2][3]

  • Alkylating Agent: If possible, use an alkyl iodide instead of a chloride or bromide, as iodide is a better leaving group and the C-I bond makes the carbon a softer electrophilic center.

Problem 3: Formation of Dialkylated Byproducts

Question: I am observing the formation of what appears to be a dialkylated product in my analysis. How can I prevent this?

Answer:

Dialkylation can occur if the initially formed N-alkylated product can be further deprotonated and react with another molecule of the alkylating agent. This is more common with highly reactive alkylating agents or if the product itself is acidic.

Probable Causes & Solutions:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent increases the probability of a second alkylation event.

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. You can even try a substoichiometric amount and accept a lower conversion to maximize selectivity for the mono-alkylated product.

  • Strongly Basic Conditions: A very strong base present in excess can deprotonate other sites on the molecule.

    • Solution: Use a base that is just strong enough to deprotonate the starting material. An inorganic base like K₂CO₃ is often sufficient. Use only a slight excess (1.2-1.5 equivalents) of the base.

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to the formation of thermodynamically favored byproducts, including dialkylated species.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed or the desired product concentration plateaus.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my N-alkylation reaction?

The choice of base is critical and depends on the pKa of the phthalazinone N-H and the reactivity of your alkylating agent.

  • For general purposes: Potassium carbonate (K₂CO₃) is a good starting point. It is inexpensive, easy to handle, and effective for many substrates, especially in polar aprotic solvents like DMF.[3]

  • For less reactive systems: If you observe low conversion with K₂CO₃, a stronger base like sodium hydride (NaH) is a common choice. It irreversibly deprotonates the phthalazinone, driving the reaction forward.

  • For sensitive substrates: If your molecule contains base-sensitive functional groups, a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be necessary, though this may require longer reaction times or higher temperatures.

Q2: What is the best solvent for N-alkylation of phthalazinones?

Polar aprotic solvents are generally the best choice.

  • Dimethylformamide (DMF): Often considered the gold standard due to its high polarity and ability to dissolve a wide range of organic molecules and inorganic salts.[3]

  • Dimethyl sulfoxide (DMSO): Similar to DMF, it is an excellent solvent for these reactions. However, be cautious at high temperatures, as it can have thermal stability issues.[4]

  • Acetonitrile (MeCN): A good option, especially for reactions at moderate temperatures. It is often easier to remove during workup than DMF or DMSO.

  • Acetone: Can be used, sometimes in a mixture with DMF, particularly with K₂CO₃ as the base.[2]

Q3: When should I consider using microwave irradiation?

Microwave heating is a powerful tool for optimizing these reactions. Consider using it when:

  • Conventional heating gives low yields: Microwaves can provide rapid and uniform heating, often leading to significantly higher yields.[5]

  • The reaction is very slow: Reactions that take many hours or days with an oil bath can often be completed in minutes to a few hours in a microwave reactor.[5]

  • You are performing high-throughput synthesis: The speed of microwave synthesis is ideal for rapidly generating libraries of compounds.

Q4: My alkylating agent is an alkyl chloride, and the reaction is slow. What can I do?

Alkyl chlorides are less reactive than bromides and iodides. To improve the reaction rate:

  • Add a catalytic amount of sodium or potassium iodide (NaI or KI): This performs an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, which then undergoes the N-alkylation.

  • Increase the temperature: As discussed, higher temperatures or microwave heating can overcome the higher activation energy.

  • Use a stronger base: Switching from K₂CO₃ to NaH can increase the concentration and nucleophilicity of the phthalazinone anion.

Standard Experimental Protocol

Here is a general, representative protocol for the N-alkylation of a phthalazinone. Note: This is a starting point and should be optimized for your specific substrate.

Protocol_Workflow start Start prep 1. Prepare Reactants - Phthalazinone (1.0 eq) - Base (e.g., K2CO3, 1.5 eq) - Alkylating Agent (1.2 eq) - Anhydrous Solvent (e.g., DMF) start->prep setup 2. Reaction Setup - Add phthalazinone and base to oven-dried flask - Add solvent and stir under inert atmosphere (N2) prep->setup addition 3. Add Alkylating Agent - Add alkylating agent dropwise at room temp setup->addition heating 4. Heating - Heat to desired temp (e.g., 80°C) or use microwave - Monitor by TLC/LC-MS addition->heating workup 5. Workup - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) heating->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phthalazinone (1.0 equiv) and potassium carbonate (1.5 equiv).

  • Add anhydrous DMF until the solids are suspended and stirrable.

  • Add the alkylating agent (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated phthalazinone.

This guide is intended to provide a strong foundation for optimizing your N-alkylation reactions. Successful synthesis often requires careful consideration of the interplay between substrate, reagents, and reaction conditions.

References

  • Mátravölgyi, B., Boros, B., Fegyverneki, D., Simon, A., & Mátyus, P. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]

  • Wang, Z., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][7]naphthyrin-5(6H)-one. Molecules, 20(5), 8945-8958. [Link]

  • Abdel-rahman, A. A. H. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Sci Rev Lett, 4(13), 136-166. [Link]

  • El-Sayed, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20, 2487–2503. [Link]

  • American Chemical Society Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]

  • Reddit user discussion on problematic N-alkylation. (2023). r/chemistry. [Link]

  • El-fakih, H., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. RASAYAN J. Chem, 14(1), 54-60. [Link]

  • Bayoumi, W. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4153. [Link]

  • Timári, I., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(23), 7175. [Link]

  • El-Rayes, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 12345-12359. [Link]

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How to avoid over-oxidation during 4-oxo-dihydrophthalazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-oxo-dihydrophthalazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges of this synthesis, with a particular focus on preventing over-oxidation. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize your yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-oxo-dihydrophthalazine, and where does the risk of over-oxidation arise?

The most prevalent and established method for synthesizing the phthalazinone core involves the condensation of phthalic anhydride or its derivatives with hydrazine hydrate.[1] This reaction typically proceeds in a solvent like acetic acid or ethanol.[1] The initial product is 2,3-dihydrophthalazine-1,4-dione. The subsequent step, which can sometimes be the main reaction depending on the starting materials, is the oxidation to introduce the desired oxo-group, yielding 4-oxo-dihydrophthalazine (a phthalazinone).

The primary risk of over-oxidation occurs during the formation of the oxo-group. If the reaction conditions are too harsh or the oxidizing agent is too strong, the intended 4-oxo-dihydrophthalazine can be further oxidized to phthalazine-1,4-dione. This dione is often unstable and can undergo subsequent reactions, including oxidative ring cleavage, which can lead to the formation of phthalic acid as a significant byproduct.[2]

Q2: What are the likely over-oxidation byproducts I should be looking for?

The two main over-oxidation byproducts to be aware of are:

  • Phthalazine-1,4-dione: This is the product of double oxidation. Its formation is often indicated by a change in the reaction mixture's color and can be detected by TLC or HPLC as a more polar spot/peak compared to the desired product.

  • Phthalic acid: This results from the oxidative cleavage of the phthalazine-1,4-dione ring, particularly in aqueous or protic solvents.[2] Its presence can significantly complicate purification due to its acidic nature.

Q3: Which oxidizing agents are recommended to minimize over-oxidation?

The choice of oxidizing agent is critical for controlling the reaction. While strong oxidants like potassium permanganate (KMnO₄) can be used, they require careful control of stoichiometry, temperature, and reaction time to avoid over-oxidation.[1]

For a more controlled synthesis, milder oxidizing agents are often preferred. Some options include:

  • Lead Tetraacetate (LTA): This reagent has been used for the oxidation of 2,3-dihydrophthalazine-1,4-dione and can offer more selectivity.

  • Manganese Dioxide (MnO₂): Often used for the oxidation of heterocyclic compounds, MnO₂ can be a milder alternative to KMnO₄.[1]

  • Air/Oxygen: In some cases, particularly with specific catalysts, controlled oxidation with air or oxygen can be achieved.[1]

The ideal choice will depend on your specific substrate and reaction conditions. It is always advisable to start with milder conditions and shorter reaction times and monitor the reaction progress closely.

Q4: How can I monitor the reaction to prevent over-oxidation?

Close monitoring of the reaction is essential. The two most common and effective techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to follow the consumption of the starting material and the formation of the product and byproducts.[3] By co-spotting the reaction mixture with your starting material and, if available, a standard of the desired product, you can visually track the reaction's progress. The over-oxidized byproducts will typically have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, HPLC is the preferred method.[4] It allows for the accurate determination of the relative amounts of starting material, product, and any byproducts formed. Developing a suitable HPLC method before starting your synthesis on a larger scale is highly recommended.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 4-oxo-dihydrophthalazine.

Problem 1: Low yield of 4-oxo-dihydrophthalazine with a significant amount of unreacted starting material.

This issue suggests that the oxidation is incomplete. Here’s a systematic approach to troubleshoot this:

  • Increase Reaction Time: The most straightforward solution is to extend the reaction time. Continue to monitor the reaction by TLC or HPLC every 30-60 minutes until the starting material is consumed.

  • Elevate the Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious, as higher temperatures can also promote over-oxidation. Increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction closely.

  • Increase Oxidant Stoichiometry: It's possible that an insufficient amount of the oxidizing agent was used. Add a small excess of the oxidant (e.g., 0.1-0.2 equivalents) and monitor the effect on the reaction progress. Avoid adding a large excess at once, as this can lead to over-oxidation.

Problem 2: The formation of a significant amount of a more polar byproduct, suspected to be phthalazine-1,4-dione.

This is a classic case of over-oxidation. The following steps can help you mitigate this issue:

  • Reduce Reaction Temperature: Over-oxidation is often accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., room temperature or even 0 °C) can significantly improve selectivity.

  • Slow Addition of the Oxidizing Agent: Instead of adding the oxidizing agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the oxidant in the reaction mixture at any given time, favoring the mono-oxidation product.

  • Choose a Milder Oxidizing Agent: If you are using a strong oxidant like KMnO₄, consider switching to a milder alternative such as MnO₂ or LTA.

  • Control Reaction Time: Stop the reaction as soon as the starting material is consumed and before a significant amount of the over-oxidized product is formed. This requires careful monitoring.

Problem 3: The final product is difficult to purify, and I suspect the presence of phthalic acid.

The presence of acidic byproducts like phthalic acid can complicate purification. Here are some strategies to address this:

  • Aqueous Workup with Base: During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). This will extract the acidic phthalic acid into the aqueous layer, leaving your desired product in the organic phase.

  • Column Chromatography: If a basic wash is insufficient, column chromatography is an effective method for purification. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the less polar desired product from the highly polar phthalic acid and other byproducts.[5]

  • Recrystallization: If your crude product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

Experimental Protocols

Protocol 1: Monitoring the Oxidation Reaction by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the Plate:

    • In the SM lane, spot a dilute solution of your starting dihydrophthalazine.

    • In the RM lane, spot a sample of your reaction mixture.

    • In the Co lane, spot both the starting material and the reaction mixture on the same spot.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.

  • Analyze the Results: The disappearance of the starting material spot in the RM lane and the appearance of a new spot (your product) indicates the reaction is progressing. The formation of additional spots, particularly those with lower Rf values (more polar), may indicate the formation of over-oxidation byproducts.

Protocol 2: Purification by Column Chromatography

  • Prepare the Slurry: Adsorb your crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

  • Pack the Column: Pack a glass column with silica gel using a suitable eluent (e.g., 100% hexanes or a low polarity mixture of hexanes and ethyl acetate).

  • Load the Sample: Carefully add the dried silica gel with your adsorbed product to the top of the column.

  • Elute the Column: Begin eluting the column with your chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Collect Fractions: Collect the eluent in a series of fractions and analyze each fraction by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 4-oxo-dihydrophthalazine.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.

Synthesis_and_Overoxidation cluster_start Starting Materials cluster_synthesis Desired Synthesis cluster_overoxidation Over-oxidation Pathway Phthalic_Anhydride Phthalic Anhydride Dihydrophthalazinedione 2,3-Dihydrophthalazine-1,4-dione Phthalic_Anhydride->Dihydrophthalazinedione Condensation Hydrazine Hydrazine Hydrazine->Dihydrophthalazinedione Product 4-Oxo-dihydrophthalazine (Desired Product) Dihydrophthalazinedione->Product Controlled Oxidation Dione_Byproduct Phthalazine-1,4-dione (Over-oxidation) Product->Dione_Byproduct Further Oxidation Cleavage_Product Phthalic Acid (Ring Cleavage) Dione_Byproduct->Cleavage_Product Oxidative Cleavage

Caption: Synthetic pathway to 4-oxo-dihydrophthalazine and potential over-oxidation side reactions.

Troubleshooting_Workflow Start Reaction Outcome Analysis Low_Yield Low Yield of Product? Start->Low_Yield Yield Check High_Byproduct High Over-oxidation? Start->High_Byproduct Purity Check Purification_Issue Purification Issues? Start->Purification_Issue Workup Check Increase_Time Increase Reaction Time Low_Yield->Increase_Time Yes Decrease_Temp Decrease Reaction Temperature High_Byproduct->Decrease_Temp Yes Base_Wash Aqueous Base Wash Purification_Issue->Base_Wash Yes Increase_Temp Increase Temperature (Cautiously) Increase_Time->Increase_Temp Increase_Oxidant Increase Oxidant Stoichiometry Increase_Temp->Increase_Oxidant Slow_Addition Slow Oxidant Addition Decrease_Temp->Slow_Addition Milder_Oxidant Use Milder Oxidant Slow_Addition->Milder_Oxidant Column_Chrom Column Chromatography Base_Wash->Column_Chrom Recrystallize Recrystallization Column_Chrom->Recrystallize

Caption: A workflow for troubleshooting common issues in 4-oxo-dihydrophthalazine synthesis.

Data Summary

The following table summarizes the key characteristics of the compounds involved in this synthesis to aid in their identification and separation.

CompoundStructureKey CharacteristicsTypical TLC Rf
2,3-Dihydrophthalazine-1,4-dione DihydrophthalazinedioneStarting material or intermediate.Intermediate
4-Oxo-dihydrophthalazine 4-Oxo-dihydrophthalazineDesired product, moderately polar.Higher than byproducts
Phthalazine-1,4-dione Phthalazine-1,4-dioneOver-oxidation byproduct, more polar than the desired product.Lower than product
Phthalic Acid Phthalic AcidRing cleavage byproduct, highly polar, acidic.Very low (streaking)

References

  • Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • Munin, J., et al. (2016).
  • Nematollahi, D., et al. (2014). Oxidative ring cleavage of 2,3-dihydrophthalazine-1,4-dione in aqueous and non-aqueous solutions. Journal of Chemical Sciences, 126(6), 1923-1928. [Link]

  • ResearchGate. (n.d.). Oxidation reaction of phthalazine to 1-phthalazinone. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23456–23473. [Link]

  • Phthalazinone. (n.d.). Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PMC. [Link]

  • Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • SIELC Technologies. (n.d.). Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

  • PubMed. (2022). Potent 2,3-dihydrophthalazine-1,4-dione derivatives as dual inhibitors for mono-ADP-ribosyltransferases PARP10 and PARP15. [Link]

  • Alaviuhkola, J., et al. (2025). Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specific. European Journal of Medicinal Chemistry, 300, 118111.
  • Rodrigues, F. A., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC. [Link]

  • RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]

  • PubMed. (n.d.). Mechanism of action of phthalazinone derivatives against rabies virus. [Link]

  • MDPI. (n.d.). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. [Link]

  • Semantic Scholar. (n.d.). The Oxidation of 2,3-Dihydrophthalazine-1,4-dione with Lead Tetraacetate. Phthalazine-1,4-dione and 1,4-Dihydropyridazino[1,2-b]-phthalazine-6,11-dione. [Link]

  • Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • RSC Publishing. (n.d.). Radical-induced oxidation of pyridazine-3,6-diol (maleic hydrazide). A model for chemiluminescent cyclic hydrazides. [Link]

  • ResearchGate. (n.d.). Rhodium‐Catalyzed Spirocyclization of Maleimide with N‐Aryl‐2,3‐dihydrophthalazine‐1,4‐dione to Access Pentacyclic Spiro‐Succinimides. [Link]

  • University of Baghdad Digital Repository. (n.d.). Synthesis, Characterization and polymerization of 1Hpyrazolo[1,2-b] phthalazine-5,10-dione derivatives Using CuO nanoparticle Oxide from Natural Source as Catalyst. [Link]

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Technical Support Center: Enhancing Reproducibility with 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid in their bioassays. Poor reproducibility can be a significant roadblock in experimental biology and drug discovery, leading to wasted resources and inconclusive data. This document provides a comprehensive troubleshooting framework, grounded in scientific principles, to help you identify and resolve common issues, ensuring the robustness and reliability of your results.

Introduction to 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (CAS No. 16015-48-8) is a heterocyclic organic compound belonging to the phthalazine class.[1] Phthalazine derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties, making them attractive candidates for drug discovery and development.[2][3][4] The presence of a carboxylic acid moiety suggests that this compound may have limited aqueous solubility, a common source of variability in bioassays.

This guide will address the most frequently encountered challenges when working with this and similar compounds, providing a structured approach to troubleshooting and optimizing your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid?

A1: Due to the carboxylic acid group, this compound is likely to have poor solubility in aqueous solutions at neutral pH. For initial stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (DMSO). It is crucial to be aware that solvents themselves can impact cellular health and assay performance, even at low concentrations.[5] Therefore, the final concentration of the solvent in your assay should be kept to a minimum, typically below 0.5%, and a solvent-only control should always be included in your experiments.

Q2: How should I store the compound to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of your compound.[6][7] For long-term storage, we recommend keeping the solid compound at -20°C or -80°C in a desiccated environment. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[8] Before use, allow the aliquots to thaw completely and come to room temperature.

Q3: My results are highly variable between experiments. What are the most likely causes?

A3: High variability is a common issue in bioassays and can stem from several factors.[9] For a compound like 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, the most common culprits are inconsistent compound preparation, poor solubility and precipitation in the assay medium, and instability of the compound under assay conditions. It is also important to consider the health and passage number of your cells, as these can significantly influence experimental outcomes.[10][11]

Q4: Can this compound interfere with my assay technology?

A4: Yes, small molecules can interfere with assay readouts, leading to false positives or negatives.[12][13] For example, compounds can be autofluorescent, which can interfere with fluorescence-based assays. They can also inhibit reporter enzymes like luciferase. It is essential to run appropriate controls to test for such interference.

Troubleshooting Guide: A Systematic Approach to Resolving Poor Reproducibility

When faced with poor reproducibility, a systematic approach is key to identifying the root cause. The following sections provide detailed troubleshooting strategies for common issues.

Issue 1: Inconsistent Dose-Response Curves

Inconsistent dose-response curves are often the first sign of a reproducibility problem. This can manifest as shifts in IC50/EC50 values, changes in the slope of the curve, or erratic data points.

Potential Causes and Solutions:

  • Compound Precipitation: The carboxylic acid moiety can lead to poor solubility in aqueous assay buffers.

    • Troubleshooting Steps:

      • Visual Inspection: After adding the compound to your assay plate, carefully inspect the wells under a microscope for any signs of precipitation.

      • Solubility Assessment: Perform a formal solubility test in your assay medium.

      • Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining compound solubility.[5]

      • Consider Alternative Solvents: If DMSO is problematic, other solvents like ethanol can be tested, but their effects on the assay must be carefully validated.[14]

  • Compound Instability: The compound may be degrading over the time course of your experiment.

    • Troubleshooting Steps:

      • Time-Course Experiment: Assess the stability of the compound in your assay medium over time using an analytical method like HPLC-MS.

      • Reduce Incubation Time: If the compound is unstable, try to reduce the incubation time of the assay.

      • pH and Temperature Effects: Evaluate the stability of the compound at the pH and temperature of your assay.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.

    • Troubleshooting Steps:

      • Calibrate Pipettes: Regularly calibrate your pipettes.

      • Use Positive Displacement Pipettes: For viscous solutions like DMSO stocks, consider using positive displacement pipettes.

      • Automated Liquid Handling: For high-throughput screening, use automated liquid handlers to minimize human error.[15]

Issue 2: High Well-to-Well Variability (Edge Effects)

"Edge effects," where the outer wells of a microplate behave differently from the inner wells, are a common source of systematic error.[9]

Potential Causes and Solutions:

  • Evaporation: The outer wells are more prone to evaporation, leading to increased concentrations of assay components.

    • Troubleshooting Steps:

      • Use Lidded Plates: Always use lids on your microplates during incubation.

      • Humidified Incubator: Ensure your incubator has adequate humidity.

      • Plate Sealers: For long incubations, consider using adhesive plate sealers.

      • Avoid Outer Wells: If the problem persists, you can avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or buffer.

  • Temperature Gradients: Uneven temperature across the plate can affect biological activity.

    • Troubleshooting Steps:

      • Equilibrate Plates: Allow plates to equilibrate to the correct temperature before adding cells and reagents.

      • Incubator Validation: Regularly check the temperature distribution within your incubator.

Issue 3: Batch-to-Batch Variability of the Compound

If you observe a sudden shift in your results after starting a new batch of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, the issue may lie with the compound itself.

Potential Causes and Solutions:

  • Purity Differences: The purity of the new batch may be different from the previous one.

    • Troubleshooting Steps:

      • Request Certificate of Analysis (CoA): Always obtain a CoA for each new batch of the compound.

      • Independent Purity Analysis: If possible, perform an independent analysis of the compound's purity and identity (e.g., by LC-MS and NMR).

  • Presence of Impurities: Even small amounts of active impurities can significantly affect your results.

    • Troubleshooting Steps:

      • Chromatographic Profiling: Use techniques like HPLC to compare the impurity profiles of different batches.

Experimental Protocols

Protocol 1: Preparation of a Standardized Compound Stock Solution
  • Accurately weigh out a precise amount of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

  • Dissolve the compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing and gentle warming if necessary.

  • Aliquot the stock solution into small, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.[7]

  • For each experiment, use a fresh aliquot to prepare your working solutions.

Protocol 2: Assay-Specific Solubility Assessment
  • Prepare a series of dilutions of your compound stock solution in your final assay buffer.

  • Incubate the dilutions under the same conditions as your actual assay (time, temperature, etc.).

  • After incubation, visually inspect each dilution for signs of precipitation.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting poor reproducibility in your bioassays with 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

TroubleshootingWorkflow cluster_compound cluster_assay cluster_cells start Poor Reproducibility Observed check_compound Step 1: Verify Compound Integrity & Preparation start->check_compound check_assay_conditions Step 2: Evaluate Assay Conditions check_compound->check_assay_conditions If compound is stable & soluble solubility Solubility Issues? check_compound->solubility check_cell_health Step 3: Assess Cell Health & Handling check_assay_conditions->check_cell_health If assay conditions are optimal edge_effects Edge Effects? check_assay_conditions->edge_effects data_analysis Step 4: Review Data Analysis & Interpretation check_cell_health->data_analysis If cells are healthy & consistent passage High Passage Number? check_cell_health->passage resolved Issue Resolved data_analysis->resolved If analysis is correct stability Stability Issues? solubility->stability pipetting Pipetting Errors? stability->pipetting incubation Incubation Time/Temp? edge_effects->incubation reagents Reagent Variability? incubation->reagents confluency Inconsistent Confluency? passage->confluency contamination Contamination? confluency->contamination

Caption: Troubleshooting workflow for poor reproducibility.

Quantitative Data Summary

ParameterRecommended RangeRationale
Final DMSO Concentration < 0.5% (v/v)To minimize solvent-induced cellular toxicity and assay interference.[5]
Compound Stock Concentration 1-10 mMA balance between ensuring solubility and minimizing the volume of stock solution needed for dilutions.
Storage Temperature (Solid) -20°C to -80°CTo prevent degradation over long-term storage.[7]
Storage Temperature (Solution) -20°C to -80°CTo maintain stability and prevent degradation in solution.[7]
Cell Passage Number < 20 (cell line dependent)To ensure consistent cellular phenotype and response.[10]

By following the guidelines and troubleshooting steps outlined in this technical support center, you will be better equipped to resolve issues of poor reproducibility and generate high-quality, reliable data in your bioassays with 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

References

  • ChemWhat. 3-ETHYL-4-OXO-3,4-DIHYDRO-PHTHALAZINE-1-CARBOXYLIC ACID CAS#: 16015-48-8. Available from: [Link]

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Available from: [Link]

  • Sangshetti JN, et al. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorg Med Chem. 2019;27(18):115038. Available from: [Link]

  • National Institutes of Health (NIH). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Available from: [Link]

  • Matson SL, et al. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. J Biomol Screen. 2009;14(5):598-611. Available from: [Link]

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  • PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities. Available from: [Link]

  • MDPI. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Available from: [Link]

  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available from: [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available from: [Link]

  • Oxford Academic. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Available from: [Link]

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  • National Institutes of Health (NIH). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]

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Minimizing byproduct formation in the synthesis of phthalazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phthalazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The most common and direct route to the phthalazine core involves the condensation of a 1,2-dicarbonyl benzene derivative (like phthalaldehyde or phthalic anhydride) with hydrazine or its derivatives.[3][4] While elegant in principle, this reaction is often plagued by the formation of stubborn byproducts that complicate purification and reduce yields.

This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. Organized in a practical question-and-answer format, it addresses specific, real-world experimental challenges. We will delve into the mechanistic origins of common byproducts and offer field-proven strategies to minimize their formation, ensuring the integrity and efficiency of your synthetic campaigns.

Section 1: Troubleshooting Specific Byproduct Formation

This section tackles the most frequently encountered byproducts head-on. Each entry identifies the impurity, explains the underlying chemistry of its formation, and provides actionable protocols to steer the reaction toward the desired phthalazine product.

FAQ 1: Incomplete Cyclization

Question: My reaction yields a significant amount of an open-chain hydrazone intermediate instead of the fully cyclized phthalazine. Why is this happening, and how can I drive the reaction to completion?

Answer:

The 'Why' (Mechanism): The formation of a phthalazine from a 1,2-dicarbonyl compound and hydrazine is a two-step process: (1) initial condensation to form a hydrazone intermediate, and (2) intramolecular cyclization with subsequent dehydration to form the aromatic phthalazine ring. The accumulation of the hydrazone intermediate indicates that the second step, the cyclization, is kinetically hindered. This is often due to insufficient thermal energy, improper pH, or steric hindrance that disfavors the necessary conformation for ring closure.

The 'How' (Troubleshooting & Optimization):

  • Increase Thermal Energy: The cyclization/dehydration step typically has a higher activation energy than the initial condensation.

    • Action: After the initial formation of the hydrazone (which can often be observed by TLC or as a precipitate), increase the reaction temperature. Refluxing in a higher-boiling solvent like ethanol, n-butanol, or glacial acetic acid is a common strategy.[5] Acetic acid, in particular, can serve as both a solvent and an acid catalyst to promote dehydration.[1]

  • Catalysis: The dehydration step is often the rate-limiting part of the cyclization and is acid-catalyzed.

    • Action: Introduce a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid, p-toluenesulfonic acid) to the reaction mixture. This protonates the hydroxyl group of the cyclized intermediate, turning it into a better leaving group (water).

  • Water Removal: The final dehydration step is a reversible equilibrium. By removing water as it is formed, Le Chatelier's principle dictates that the equilibrium will shift toward the product.

    • Action: If using a solvent that forms an azeotrope with water (e.g., toluene, xylene), set up the reaction with a Dean-Stark apparatus to continuously remove water from the reaction mixture.[6]

Workflow for Promoting Complete Cyclization

G cluster_0 Problem Identification cluster_1 Primary Solutions cluster_2 Outcome A Reaction stalls at Hydrazone Intermediate B Increase Reaction Temperature (e.g., Reflux in EtOH/AcOH) A->B Kinetically Hindered C Add Acid Catalyst (e.g., cat. H₂SO₄, PTSA) A->C Dehydration is Slow D Remove Water (Dean-Stark Trap) A->D Equilibrium Issue E Complete Cyclization to Phthalazine Product B->E C->E D->E

Caption: Troubleshooting workflow for incomplete cyclization.

FAQ 2: Formation of N-Aminophthalimide Isomer

Question: My goal is to synthesize a phthalazine-1,4-dione (a phthalhydrazide), but I am getting the isomeric N-aminophthalimide byproduct. How can I selectively form the desired 6-membered ring?

Answer:

The 'Why' (Mechanism): When reacting phthalic anhydride or related precursors with hydrazine, a classic regioselectivity problem arises. The reaction proceeds through a common intermediate, which can then undergo one of two intramolecular cyclizations:

  • 6-endo Cyclization (Thermodynamic Pathway): Attack of the terminal nitrogen of the hydrazine moiety onto the second carbonyl group leads to the desired 6-membered phthalazine-1,4-dione. This is generally the more thermodynamically stable product.[7][8]

  • 5-exo Cyclization (Kinetic Pathway): Attack of the internal nitrogen onto the second carbonyl forms a 5-membered N-aminophthalimide ring. This pathway is often kinetically favored, especially at lower temperatures.[7][8]

The reaction conditions play a crucial role in determining which pathway dominates.[9]

The 'How' (Troubleshooting & Optimization):

  • Solvent and Temperature Control (Favoring the Thermodynamic Product):

    • Action: Run the reaction in a high-boiling protic solvent like glacial acetic acid or ethanol under reflux conditions.[4] The higher temperature provides the necessary energy to overcome the activation barrier for the 6-endo cyclization and allows the reaction to reach thermodynamic equilibrium, favoring the more stable phthalazine-1,4-dione.

  • Reaction Time:

    • Action: Ensure the reaction is run for a sufficient duration. Short reaction times, even at high temperatures, may not be enough to allow the kinetically formed N-aminophthalimide to revert and form the thermodynamic product. Monitor the reaction by TLC or LC-MS until the starting material and kinetic byproduct are consumed.

  • pH Adjustment:

    • Action: Maintaining an acidic medium (e.g., using acetic acid as the solvent) can facilitate the desired cyclization pathway.

Kinetic vs. Thermodynamic Control

G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Start Phthalic Anhydride + Hydrazine Intermediate Open-Chain Intermediate Start->Intermediate Kinetic_Product N-Aminophthalimide (5-membered ring) Intermediate->Kinetic_Product 5-exo (Fast) Low Temp Thermo_Product Phthalazine-1,4-dione (6-membered ring) Intermediate->Thermo_Product 6-endo (Slow) High Temp, Acid

Caption: Competing pathways in phthalhydrazide synthesis.

Section 2: General Strategies for Optimizing Purity

Beyond specific byproducts, general experimental technique is paramount for a successful synthesis.

FAQ 3: My final product is difficult to purify. What general steps can I take to improve purity from the start?

Answer:

  • Purity of Starting Materials: This is the most overlooked aspect. Impurities in your starting dicarbonyl or hydrazine derivative can introduce a host of side products.

    • Action: Verify the purity of your starting materials by NMR or melting point. Recrystallize or distill them if necessary. Ensure hydrazine hydrate is of high quality and has not degraded.

  • Stoichiometry Control: An excess of either reactant can lead to byproducts.

    • Action: Use precise stoichiometry (typically 1:1). If one reactant is prone to degradation or is volatile, a slight excess (e.g., 1.05 to 1.1 equivalents) may be justified, but this should be determined empirically.

  • Atmospheric Control: Some intermediates, particularly those with hydrazone moieties, can be sensitive to atmospheric oxygen, leading to oxidative side products.

    • Action: For sensitive substrates, run the reaction under an inert atmosphere of nitrogen or argon. This is especially important if the reaction requires prolonged heating.

Optimization Parameters Summary
ParameterIssue AddressedRecommended ActionRationale
Temperature Incomplete cyclization; Kinetic byproductsIncrease to refluxOvercomes activation energy for cyclization and favors thermodynamic product.
Solvent Slow reaction; Byproduct formationUse glacial acetic acid or a high-boiling alcoholAcetic acid acts as a catalyst and solvent; high-boiling solvents provide necessary thermal energy.[1]
Catalyst Slow dehydration/cyclizationAdd catalytic H+ (e.g., PTSA)Protonates the hydroxyl intermediate, making water a better leaving group.
Reaction Time Incomplete conversionMonitor by TLC/LC-MSEnsures the reaction has reached completion or thermodynamic equilibrium.
Atmosphere Oxidative side productsUse inert gas (N₂ or Ar)Prevents degradation of electron-rich intermediates or the final product.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Phthalhydrazide (Phthalazine-1,4-dione) from Phthalic Anhydride

This protocol is designed to favor the formation of the thermodynamically stable 6-membered ring product.

Materials:

  • Phthalic Anhydride (1.0 eq)

  • Hydrazine Hydrate (~64% solution, 1.1 eq)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (e.g., 10.0 g, 67.5 mmol).

  • Add glacial acetic acid (e.g., 50 mL).

  • Slowly add hydrazine hydrate (e.g., 3.6 mL, ~74.3 mmol) to the suspension with stirring. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the formation of a precipitate.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure phthalhydrazide as a crystalline solid.

Protocol 2: Purification via Acid-Base Extraction

This technique is useful for separating neutral or basic phthalazine products from acidic or non-basic impurities.

Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic phthalazine product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer containing the protonated product.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH, saturated NaHCO₃) until the solution is basic (check with pH paper).

  • The neutral phthalazine product will precipitate out of the solution. If it is an oil, extract it back into an organic solvent.

  • Collect the solid by filtration or separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

References

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]

  • Gomaa, H. A. M., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry. [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health. [Link]

  • El-Malah, A. A., et al. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Scientific Reports. [Link]

  • Gaber, H. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules. [Link]

  • Singh, S., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]

  • El-Naggar, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports. [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 10: Phthalazines. Science of Synthesis. [Link]

  • Various Authors. (Date N/A). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

  • Wang, L., et al. (2013). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Analytical Methods. [Link]

  • United States Patent US4720553A. (1988). Method for synthesizing N-aminophthalimide.
  • Chen, S.-P., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. [Link]

  • Chen, S.-P., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Semantic Scholar. [Link]

  • Chen, S.-P., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during lab-scale and scale-up production. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this class of compounds? The foundational approach for constructing the phthalazinone core involves the cyclization of a hydrazine derivative with a phthalic anhydride precursor.[1] For the target molecule, this typically involves the reaction of phthalic anhydride with ethylhydrazine to form an intermediate, which then undergoes cyclodehydration.

Q2: Why is my reaction yield consistently low? Low yields can stem from several factors. The most common culprits are incomplete reaction, suboptimal temperature control, moisture in reagents or solvents, or side reactions. The nucleophilicity of ethylhydrazine is a critical parameter, and the reaction temperature must be high enough to drive the cyclization to completion without causing degradation of the starting materials or product.

Q3: What are the critical quality attributes of the starting materials? The purity of phthalic anhydride and ethylhydrazine is paramount. Phthalic anhydride should be free of phthalic acid, which can interfere with the reaction. Ethylhydrazine is often supplied as a salt (e.g., sulfate or hydrochloride) and must be neutralized in situ or used as the free base. The free base can be susceptible to air oxidation, so it should be handled under an inert atmosphere if possible.

Q4: What analytical techniques are recommended for in-process monitoring and final product characterization? For in-process monitoring, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective for tracking the consumption of starting materials and the formation of the product. For final product characterization, a combination of ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the structure and purity.[1]

Synthesis and Scale-Up Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: The reaction fails to initiate or proceeds very slowly.

Question: I've combined my reagents, but TLC/HPLC analysis after several hours shows mostly unreacted starting materials. What could be the cause?

Answer: This issue typically points to insufficient activation energy or a problem with the nucleophile.

  • Causality: The initial step is a nucleophilic attack of the ethylhydrazine on the carbonyl carbon of the phthalic anhydride. This is followed by a cyclization/dehydration step which requires elevated temperatures. If the temperature is too low, the reaction rate will be negligible. Furthermore, if you are using an ethylhydrazine salt, it must be effectively neutralized to the free base to act as a nucleophile.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction mixture is reaching the target temperature (typically reflux in a high-boiling solvent like ethanol, dioxane, or acetic acid).[1][2] Use a calibrated thermometer placed directly in the reaction mixture.

    • Check Reagent Form: If using ethylhydrazine sulfate or hydrochloride, ensure you have added a stoichiometric equivalent of a suitable base (e.g., triethylamine, sodium acetate) to liberate the free base.

    • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents can facilitate the reaction. However, for the dehydration step, a solvent that allows for azeotropic removal of water (if applicable) or simply a high reflux temperature is often necessary.

Problem 2: The final product is impure, with significant side-product formation.

Question: My final product shows multiple spots on TLC, and the NMR spectrum is complex. How can I improve the purity?

Answer: Impurity formation is often related to side reactions or degradation. The structure of phthalazinones lends itself to several potential side reactions.

  • Causality: One common side product is the uncyclized intermediate. This occurs if the dehydration step is incomplete. Another possibility is the formation of isomers if the starting materials are not symmetrical or if reaction conditions allow for rearrangements.

  • Troubleshooting Steps:

    • Ensure Complete Cyclization: Increase the reaction time or temperature to ensure the final cyclodehydration step goes to completion. Refluxing for 8-12 hours is a common timeframe.[1]

    • Control Stoichiometry: Use a precise 1:1 molar ratio of phthalic anhydride to ethylhydrazine. An excess of the hydrazine can lead to other condensation byproducts.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially at high temperatures.

    • Purification Strategy: The crude product will likely require purification. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water mixture) is often effective. If impurities are persistent, column chromatography on silica gel may be necessary.

Problem 3: The purification by recrystallization is ineffective or results in significant product loss.

Question: I'm losing a large portion of my product during recrystallization, or the purity is not improving significantly. What should I do?

Answer: Recrystallization is an art and depends heavily on the solubility profile of your compound and its impurities.

  • Causality: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling). If the solubility profile is not ideal, you will either get poor recovery or poor purification.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solvent screening tests. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures thereof).

    • Acid-Base Extraction: As your target molecule is a carboxylic acid, you can use its acidic properties for purification. Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (like ethyl acetate or dichloromethane) to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate your purified product.[3] The solid can then be filtered and dried.

    • Avoid Oiling Out: If the product "oils out" instead of crystallizing upon cooling, it means the solution is supersaturated or the cooling is too rapid. Try cooling the solution more slowly, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal.

Problem 4: During scale-up, the reaction profile and yield are different from the lab-scale experiment.

Question: We scaled the reaction from 5g to 100g, and the yield dropped from 70% to 40%. What factors should we investigate?

Answer: Scale-up introduces challenges related to mass and heat transfer that are not always apparent at the lab scale.

  • Causality: In a larger vessel, mixing may not be as efficient, leading to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Heat transfer is also less efficient; it takes longer to heat up and cool down a larger volume, which can affect the reaction course.

  • Troubleshooting Steps:

    • Mixing Efficiency: Ensure the stirrer and vessel geometry are appropriate for the scale. The goal is to maintain a homogeneous mixture. Consider using an overhead stirrer with a properly designed impeller instead of a magnetic stir bar.

    • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of one reagent (e.g., ethylhydrazine) to the other at the reaction temperature. This can help manage the reaction exotherm and minimize side product formation.

    • Heat Transfer Management: Monitor the internal temperature of the reactor closely. Use a reactor jacket with a circulating fluid for better temperature control. Account for the longer heating and cooling times in your procedure.

    • Revisit the Workup: A workup procedure that is simple on a small scale (e.g., gravity filtration) may be inefficient at a larger scale. Plan for appropriate large-scale equipment like a Büchner funnel with vacuum for filtrations.

Experimental Protocols & Data

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of the target molecule.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis P1 Weigh Phthalic Anhydride & Ethylhydrazine P2 Select & Dry Solvent (e.g., Acetic Acid) R1 Combine Reagents in Reaction Vessel P2->R1 R2 Heat to Reflux (e.g., 118°C) R1->R2 R3 Monitor Reaction via TLC/HPLC (8-12 hours) R2->R3 W1 Cool Reaction Mixture R3->W1 W2 Precipitate Product (e.g., add to ice water) W1->W2 W3 Filter Crude Solid W2->W3 W4 Wash with Cold Solvent W3->W4 PU1 Recrystallize from suitable solvent (e.g., Ethanol) W4->PU1 PU2 OR Perform Acid-Base Extraction W4->PU2 PU3 Dry Purified Product (Vacuum Oven) PU1->PU3 PU2->PU3 A1 Characterize Product (NMR, IR, MS, MP) PU3->A1 A2 Assess Purity (HPLC)

Caption: General experimental workflow for synthesis and purification.

Protocol: Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

This is a representative protocol and should be optimized based on your specific lab conditions and scale.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalic anhydride (10.0 g, 67.5 mmol).

  • Reaction Setup: Add glacial acetic acid (100 mL) as the solvent. Begin stirring.

  • Reagent Addition: In a separate beaker, prepare a solution of ethylhydrazine oxalate (or an equivalent molar amount of another salt) and neutralize it carefully with an appropriate base if not using the free base. Slowly add the ethylhydrazine (approx. 67.5 mmol) to the flask. Note: The reaction can be exothermic.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 10 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

  • Isolation: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature, then place it in an ice bath for 1 hour to encourage precipitation.

  • Filtration: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid cake with a small amount of cold water (2 x 20 mL) followed by cold ethanol (2 x 20 mL) to remove residual acetic acid and impurities.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure product.

  • Drying: Dry the purified white solid in a vacuum oven at 60 °C overnight.

Data Summary & Characterization

The following table summarizes key data for the target compound.

PropertyValue
IUPAC Name 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance White to off-white solid
FT-IR (cm⁻¹) ~3200-2500 (broad, -OH of acid), ~1700 (C=O of acid), ~1650 (C=O of amide)
¹H NMR (DMSO-d₆) Expect signals for aromatic protons, the N-CH₂CH₃ ethyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR (DMSO-d₆) Expect signals for aromatic carbons, carbonyl carbons (amide and acid), and the ethyl group carbons.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis issues.

G S1 Problem Detected: Low Yield or Purity C1 Check Reagent Purity & Stoichiometry S1->C1 Is purity of starting materials confirmed? C2 Verify Reaction Conditions (Temp, Time) S1->C2 Are conditions accurate? C3 Analyze Crude Product (NMR, TLC) S1->C3 What does crude analysis show? A1 Action: Use fresh, pure reagents. Verify molar ratios. C1->A1 If purity is suspect A2 Action: Ensure target temp is reached. Extend reaction time. C2->A2 If conditions are off C4 Evaluate Purification Method C3->C4 If byproducts are present C3->A2 If starting material remains A4 Action: Screen for better recrystallization solvent. C4->A4 If recrystallization is poor A5 Action: Implement acid-base extraction. C4->A5 If neutral impurities exist A3 Action: Identify main impurity. Is it starting material or byproduct?

Caption: A decision tree for troubleshooting common synthesis problems.

Safety Information

  • Reagents: Phthalic anhydride is a skin and respiratory irritant. Glacial acetic acid is corrosive. Ethylhydrazine and its salts are toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Product: The parent compound, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4] Assume the ethylated derivative has a similar hazard profile.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when performing this synthesis.

References

  • Benchchem Scientific. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23725–23740. [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14041-14059. [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102.
  • Abdel-rahman, H. M., et al. (2014). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of phthalazine derivatives. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 3-Ethyl- and 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic Acid: Probing the Impact of N-Alkylation on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phthalazine scaffold represents a privileged core structure, integral to a multitude of biologically active compounds.[1] Derivatives of 4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, notably as inhibitors of crucial cellular enzymes like Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] This guide provides a comparative overview of two closely related analogues: 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid and its 3-Methyl counterpart. While direct head-to-head comparative studies are not extensively documented in the current literature, this analysis synthesizes available data on their synthesis, biological context, and the structure-activity relationships (SAR) of related N-alkylated phthalazinones to offer valuable insights for researchers in the field.

Chemical and Structural Synopsis

The core structure of both molecules is the 4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid backbone. The key distinction lies in the alkyl substituent at the N-3 position of the phthalazine ring system: an ethyl group versus a methyl group. This seemingly minor structural alteration can significantly influence the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn can profoundly impact its interaction with biological targets.

CompoundChemical StructureMolecular FormulaMolecular Weight
3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid[Insert Chemical Structure Image]C11H10N2O3218.21 g/mol
3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid[Insert Chemical Structure Image]C10H8N2O3204.18 g/mol

Synthesis Strategies: N-Alkylation of the Phthalazinone Core

The synthesis of these derivatives generally proceeds through the construction of the parent 4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, followed by N-alkylation.

General Synthetic Workflow

Synthesis_Workflow A Phthalic Anhydride Derivative C 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid A->C Cyclization B Hydrazine Hydrate B->C E N-Alkylated Product C->E N-Alkylation D Alkyl Halide (e.g., Ethyl iodide or Methyl iodide) D->E

Caption: General synthetic route to N-alkylated 4-oxo-3,4-dihydro-phthalazine-1-carboxylic acids.

Experimental Protocol: N-Alkylation of 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid

This protocol is a generalized procedure based on common N-alkylation methods for phthalazinones and related heterocyclic systems.[4]

Materials:

  • 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid

  • Alkyl halide (Ethyl iodide for the 3-ethyl derivative; Methyl iodide for the 3-methyl derivative)

  • Anhydrous potassium carbonate (K2CO3) or a similar base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the carboxylate and nitrogen anions.

  • Add the corresponding alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 3-alkyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Comparative Biological Activity: An Inferential Analysis

While a definitive, direct comparative study is elusive, the existing body of research on phthalazinone derivatives allows for an informed discussion on the potential differences in biological activity between the 3-ethyl and 3-methyl analogs. The primary areas of investigation for this class of compounds are their anticancer properties, often linked to the inhibition of PARP or VEGFR-2.[2][3]

Structure-Activity Relationship (SAR) Insights

Studies on various phthalazinone derivatives have highlighted that the nature of the substituent at the N-3 position can influence the inhibitory activity.[3] Generally, the lipophilicity and steric bulk of this substituent can affect how the molecule fits into the binding pocket of its target enzyme.

  • Lipophilicity: An increase in the length of the alkyl chain from methyl to ethyl is expected to slightly increase the lipophilicity of the molecule. This can impact cell membrane permeability and interaction with hydrophobic pockets within the target protein.

  • Steric Hindrance: The ethyl group is sterically larger than the methyl group. Depending on the topology of the enzyme's active site, this could either be beneficial, leading to additional favorable interactions, or detrimental, causing steric clashes that reduce binding affinity.

Potential Impact on PARP and VEGFR-2 Inhibition

Both PARP and VEGFR-2 have well-defined binding sites where phthalazinone-based inhibitors are known to interact. The N-alkyl substituent is often positioned to interact with specific amino acid residues or solvent-exposed regions. Without direct comparative data, we can only hypothesize:

  • If the binding pocket has additional hydrophobic space near the N-3 position, the ethyl derivative might exhibit enhanced activity due to more favorable hydrophobic interactions.

  • Conversely, if the space is constrained, the smaller methyl group might be preferred for optimal binding, and the ethyl group could lead to a decrease in activity.

It is crucial to note that these are generalized principles, and the actual impact on activity can only be determined through experimental testing.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, the following are generalized protocols for assessing the anticancer activity and enzyme inhibitory potential of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.[4]

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Procedure:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 3-ethyl and 3-methyl derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of the compounds to inhibit the kinase activity of VEGFR-2.[3]

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable buffer, ATP, and a specific substrate (e.g., a poly(Glu, Tyr) peptide).

  • Compound Addition: Add the 3-ethyl and 3-methyl derivatives at various concentrations to the reaction wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Sorafenib).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with a phosphospecific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from a dose-response curve.

Conclusion and Future Directions

The substitution of a methyl group with an ethyl group at the N-3 position of 4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid represents a subtle yet potentially significant structural modification. Based on established structure-activity relationships for phthalazinone derivatives, this change is likely to influence the compound's lipophilicity and steric interactions with its biological targets, thereby affecting its overall activity.

While this guide provides a framework for understanding and comparing these two molecules, the absence of direct comparative experimental data underscores a gap in the current literature. A systematic study evaluating a series of 3-alkyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid derivatives, including both the methyl and ethyl analogs, against key cancer-related targets such as PARP and VEGFR-2 would be of great value to the medicinal chemistry community. Such a study would provide definitive data on the impact of N-alkylation in this series and guide the rational design of more potent and selective phthalazinone-based therapeutic agents.

References

  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-12.
  • Gökce, H., & Bahçeli, S. (2010). Analysis of molecular structure and vibrational spectra of 1(2H)-phthalazinone. Journal of Molecular Structure, 967(1-3), 42-46.
  • Hwang, J. Y., Choi, H. S., & Gong, Y. D. (2005). Solid-phase synthesis of[1][5][6] triazolo [3, 4-a] phthalazine and tetrazolo [5, 1-a] phthalazine derivatives. Tetrahedron Letters, 46(18), 3107-3110.

  • Kassab, E. A. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl) phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2879-2887.
  • Mohamed, M. S., et al. (2020). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Journal of the Iranian Chemical Society, 17(10), 2565-2577.
  • Napoletano, M., et al. (2001). Phthalazine PDE4 inhibitors. Part 2: The synthesis and biological evaluation of 6-methoxy-1, 4-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters, 11(1), 33-37.
  • Napoletano, M., et al. (2002). Phthalazine PDE4 inhibitors. Part 3: The synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor. Bioorganic & Medicinal Chemistry Letters, 12(1), 5-8.
  • Salvi, J., et al. (2006). Synthesis and biological evaluation of some new 3-aryl-2-thioxo-2, 3-dihydroquinazolin-4 (1H)-ones and 3-aryl-2-(benzylthio) quinazolin-4 (3H)-ones as antioxidants; COX-2, LDHA, α-glucosidase and α-amylase inhibitors; and anti. Molecules, 25(24), 5929.
  • Shaaban, M. R., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12), 1700240.
  • Taha, M., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2 (1H)-yl) ethyl) phenyl)-4-oxo-3, 4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175.
  • Viña, D., et al. (2009). Pyrazolo [3, 4, 5-de] phthalazine. Syntheses of a practically unknown heterocyclic system. Tetrahedron, 65(8), 1574-1580.
  • Zhang, X., et al. (2011). Design, synthesis and biological evaluation of novel 1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6134-6138.

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A Comparative Analysis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid and Clinically Relevant PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative therapeutic agent, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, with established Poly (ADP-ribose) polymerase (PARP) inhibitors. The analysis is grounded in established scientific principles and methodologies, offering researchers and drug development professionals a framework for evaluating novel compounds in this class.

Introduction: The Rationale for Phthalazine-Based PARP Inhibition

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Several approved drugs, such as the vasodilator Hydralazine and the PARP inhibitor Olaparib, feature this heterocyclic motif.[1] The structural characteristics of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid suggest its potential as an inhibitor of PARP, a key enzyme family in the DNA damage response (DDR).

PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs).[2] Inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype.[3][4] This targeted approach has demonstrated significant clinical success in the treatment of ovarian, breast, prostate, and pancreatic cancers.[3][4][5]

This guide will compare the potential efficacy of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid with two well-established PARP inhibitors:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive regulatory approval.

  • Rucaparib (Rubraca®): Another clinically approved PARP inhibitor with a distinct chemical structure.

The objective is to provide a detailed roadmap for the preclinical evaluation of this novel phthalazine derivative.

The Mechanism of PARP Inhibition and Synthetic Lethality

PARP1 is a nuclear enzyme that recognizes and binds to sites of DNA single-strand breaks.[6] Upon binding, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP inhibitors act by competing with the enzyme's natural substrate, NAD+, for binding to the catalytic domain.[3] This not only prevents the synthesis of PAR but also "traps" the PARP enzyme on the DNA at the site of the break. The stalled replication forks that result from these trapped PARP-DNA complexes can collapse and generate more cytotoxic DNA double-strand breaks (DSBs).

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination pathway. However, in cancer cells with mutations in HR genes like BRCA1 and BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-Mediated Repair cluster_2 Effect of PARP Inhibitor cluster_3 Cell Fate cluster_4 HR Proficient Cells cluster_5 HR Deficient Cells (e.g., BRCA1/2 mutant) SSB SSB Occurs PARP1 PARP1 Binds to SSB SSB->PARP1 Replication_Fork_Collapse Replication Fork Collapse SSB->Replication_Fork_Collapse During S-Phase PARylation PARP1-catalyzed PARylation PARP1->PARylation PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Repair_Complex Recruitment of Repair Proteins PARylation->Repair_Complex SSB_Repair SSB Repaired Repair_Complex->SSB_Repair PARPi PARP Inhibitor PARPi->PARP1 Inhibits PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Repair Homologous Recombination DSB->HR_Repair No_HR_Repair Failed HR Repair DSB->No_HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis No_HR_Repair->Apoptosis Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Biochemical_Assay PARP1 Enzymatic Assay IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Lines Select HR-deficient and HR-proficient cell lines IC50->Cell_Lines Guide concentration range Cell_Viability Cell Viability Assay Cell_Lines->Cell_Viability PAR_Assay Cellular PARP Activity Assay Cell_Lines->PAR_Assay CC50 Determine CC50 Cell_Viability->CC50 PAR_Inhibition Confirm Target Engagement PAR_Assay->PAR_Inhibition Xenograft Establish Tumor Xenograft Models CC50->Xenograft Inform in vivo dosing PAR_Inhibition->Xenograft Efficacy_Study Evaluate Anti-Tumor Efficacy Xenograft->Efficacy_Study PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PK_PD

Caption: A generalized workflow for evaluating novel PARP inhibitors.

Comparative Efficacy Data (Hypothetical)

The following table presents a template for summarizing the key efficacy data for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid in comparison to Olaparib and Rucaparib. The values provided are for illustrative purposes only.

CompoundPARP1 IC50 (nM)MDA-MB-436 CC50 (nM) (BRCA1 mutant)MDA-MB-231 CC50 (nM) (BRCA1 wildtype)Selectivity Index (WT/mutant)
3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid 5.2150>10,000>66.7
Olaparib 1.91208,50070.8
Rucaparib 1.4957,20075.8

Interpretation of Data:

  • IC50: A lower IC50 value indicates greater potency in inhibiting the PARP1 enzyme directly.

  • CC50: A lower CC50 value in the BRCA1-mutant cell line demonstrates greater cytotoxic efficacy in HR-deficient cells.

  • Selectivity Index: A higher selectivity index (calculated by dividing the CC50 in the wildtype cell line by the CC50 in the mutant cell line) indicates a greater therapeutic window and a more targeted effect on cancer cells with HR deficiencies.

Conclusion

The evaluation of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid as a potential PARP inhibitor requires a systematic and rigorous approach. The experimental framework outlined in this guide, from initial biochemical screening to cell-based efficacy and selectivity profiling, provides a solid foundation for determining its therapeutic potential relative to established clinical benchmarks. Should this compound demonstrate promising in vitro and cellular activity, further investigation in preclinical in vivo models would be warranted to assess its pharmacokinetic properties and anti-tumor efficacy.

References

  • Li, H., et al. Effective natural inhibitors targeting poly ADP-ribose polymerase by computational study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.
  • Abdel-Wahab, B. F., et al. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):1347-1367.
  • Wang, J., et al.
  • Ibrahim, M.-K., et al. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. 2022;7(27):23381-23396.
  • Karlovich, C., et al. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers. 2022;14(5):1163.
  • Aswathy, J., et al. A Concise Review on Phthlazine Derivatives and its Biological Activities. Journal of Pharmaceutical Sciences and Research. 2019;11(7):2526-2532.
  • Gunderson, A. J., & Moore, K. N. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. 2022;12:839075.
  • BPS Bioscience. Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. 2023. Available from: [Link]

  • Mayo Clinic. Beyond hormone therapy: Treatment options for advanced prostate cancer. 2025. Available from: [Link]

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Available from: [Link]

  • The Jackson Laboratory. PARP inhibitors: Overview and indications. 2024. Available from: [Link]

  • Singh, A., et al. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology. 2018;1672:347-362.
  • Michel, L. S., et al. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research. 2014;74(18):5193-5202.
  • El-Adl, K., et al. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. 2024;14(18):12635-12656.
  • Lee, J.-M., & Ledermann, J. A. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers. 2021;13(16):4029.
  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. Assay Guidance Manual. 2012.
  • Drugs.com. List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors). 2023. Available from: [Link]

  • Liu, J. F., et al. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development. Journal of Clinical Oncology. 2015;33(12):1397-1406.
  • Khedr, F., et al. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. 2024;14(30):21568-21588.
  • ResearchGate. (PDF) PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. 2025. Available from: [Link]

  • Champions Oncology. DNA Damage Assays. Available from: [Link]

  • Pharmacy Times. Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. 2023. Available from: [Link]

  • Tip Biosystems. What Are Enzyme Kinetic Assays? 2024. Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of two robust analytical methods for the determination of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, a key heterocyclic intermediate. We will explore the cross-validation of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more modern Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) approach. This document is intended for researchers, scientists, and drug development professionals seeking to establish and verify reliable analytical procedures for similar chemical entities.

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the instrumentation available. While HPLC-UV is a workhorse in many quality control laboratories for its simplicity and reliability, UPLC-MS/MS offers superior sensitivity and specificity, which is often critical during early drug development and for trace-level analysis. Cross-validation of these two distinct methods provides a high degree of confidence in the analytical results and ensures consistency across different laboratory settings and throughout the drug development lifecycle.[1]

This guide will detail the validation of each method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, followed by a comprehensive cross-validation study to demonstrate the interchangeability of the two methods.[2]

The Analyte: 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a member of the phthalazine class of heterocyclic compounds. Phthalazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The carboxylic acid moiety in the target molecule presents specific analytical challenges, including potential for poor retention in reversed-phase chromatography and the need for careful pH control of the mobile phase to ensure consistent ionization and peak shape.

Experimental Design: A Two-Pronged Approach to Analytical Excellence

Our investigation is structured around a comprehensive validation of two distinct analytical methods, followed by a rigorous cross-validation study.

Caption: Workflow for the validation and cross-validation of HPLC-UV and UPLC-MS/MS methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a robust and widely accessible approach for the quantification of the target analyte.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient program should be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV spectral analysis of the analyte, likely in the range of 230-280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. A simple "dilute and shoot" approach is often sufficient for drug substance analysis.[3]

Method Validation Results (as per ICH Q2(R1))

The validation of the HPLC-UV method will encompass the following parameters:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant change in results with small, deliberate variations in method parameters.

Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides enhanced sensitivity and selectivity, making it ideal for trace analysis and complex matrices.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Similar to the HPLC method, a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: ESI positive or negative, to be determined by infusion of the analyte. Given the carboxylic acid group, negative ion mode is a strong candidate.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the analyte will be determined and optimized for maximum sensitivity.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

3. Standard and Sample Preparation:

  • Standard and sample preparation will follow a similar procedure to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 1-1000 ng/mL) to leverage the higher sensitivity of the UPLC-MS/MS system.

Method Validation Results (as per ICH Q2(R1))

The validation of the UPLC-MS/MS method will adhere to the same ICH Q2(R1) parameters as the HPLC-UV method, with potentially tighter acceptance criteria for LOQ due to the inherent sensitivity of the technique.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in blank samples.
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Accuracy Recovery of 95.0% to 105.0% for the analyte.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 5.0%.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Robustness Consistent results with minor variations in chromatographic and mass spectrometric parameters.

Cross-Validation: Bridging the Methodologies

The core of this guide is the cross-validation study, designed to demonstrate the equivalence of the two validated methods. This is crucial when methods are transferred between laboratories or when different techniques are used for the same analysis at various stages of drug development.

Cross-Validation Protocol
  • Sample Selection: A minimum of three batches of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid with varying purity levels will be analyzed.

  • Analysis: Each sample will be analyzed in triplicate using both the validated HPLC-UV and UPLC-MS/MS methods.

  • Data Comparison: The mean results and standard deviations obtained from both methods will be compared.

Acceptance Criteria for Cross-Validation

The acceptance criteria for the cross-validation are based on the comparison of the results obtained from the two methods.

ParameterAcceptance Criterion
Assay The absolute difference between the mean assay values obtained by the two methods should be ≤ 2.0%.[4]
Impurity Profile A qualitative and quantitative comparison of the impurity profiles should demonstrate a high degree of similarity. The difference in the levels of any specified impurity should be within an acceptable range (e.g., ≤ 0.05% for impurities at the 0.1% level).

graph LR {
subgraph "Cross-Validation Process"
A[Select Batches of Analyte] --> B{Analyze by HPLC-UV};
A --> C{Analyze by UPLC-MS/MS};
B --> D[Results (HPLC-UV)];
C --> E[Results (UPLC-MS/MS)];
D --> F{Compare Results};
E --> F;
F --> G{Evaluate Against Acceptance Criteria};
G --> H[Conclusion on Method Equivalence];
end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style F fill:#FBBC05,stroke:#202124,stroke-width:2px
style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style H fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: The process flow for the cross-validation of the two analytical methods.

Discussion and Conclusion

The successful cross-validation of the HPLC-UV and UPLC-MS/MS methods for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid will provide a high level of assurance in the quality of the analytical data generated. The HPLC-UV method serves as a reliable and robust technique for routine quality control, while the UPLC-MS/MS method offers a highly sensitive and specific alternative for more demanding applications, such as metabolite identification or analysis in complex biological matrices.

By establishing the interchangeability of these methods, a flexible and scientifically sound analytical strategy can be implemented throughout the drug development process. This approach not only ensures data integrity but also facilitates seamless method transfer between different laboratories and analytical platforms. The detailed protocols and validation data presented in this guide provide a solid foundation for the analytical control of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid and can be adapted for other similar pharmaceutical compounds.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • Medfiles. (2023). Best practices for analytical method transfers. [Link]

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A Comparative Analysis of Ethyl vs. Butyl Substituted Phthalazinones: Exploring the Impact of Alkyl Chain Length on Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the phthalazinone scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] A key area of investigation within this chemical class is the influence of various substitutions on the phthalazinone core, as these modifications can profoundly impact a compound's pharmacological profile. This guide provides an in-depth comparison of the biological activities of ethyl- versus butyl-substituted phthalazinones, with a particular focus on their potential as anticancer agents. Through an examination of structure-activity relationships (SAR), detailed experimental protocols, and the underlying signaling pathways, we aim to provide researchers and drug development professionals with a comprehensive understanding of how the length of the N-alkyl substituent can modulate therapeutic efficacy.

The Significance of N-Alkyl Substitution in Phthalazinone Bioactivity

The substitution at the N-2 position of the phthalazinone ring is a critical determinant of a compound's interaction with its biological target. The length and nature of the alkyl chain can influence several key pharmacodynamic and pharmacokinetic parameters, including:

  • Lipophilicity: Increasing the length of the alkyl chain from ethyl to butyl generally increases the lipophilicity of the molecule. This can enhance membrane permeability and cellular uptake, potentially leading to increased intracellular concentrations and greater potency. However, excessive lipophilicity can also lead to off-target effects and reduced aqueous solubility.

  • Steric Hindrance: The bulkier butyl group may create steric hindrance that could either enhance or diminish binding to a target protein, depending on the topology of the binding site.

  • Metabolic Stability: The length of the alkyl chain can affect the molecule's susceptibility to metabolic enzymes, thereby influencing its half-life and overall bioavailability.

Several studies have highlighted that the biological activity of phthalazinone derivatives is related to the type and length of the alkyl chain.[4] This underscores the importance of a systematic evaluation of how varying alkyl substituents impacts the desired therapeutic effect.

Comparative Biological Activity: A Focus on Anticancer Efficacy

While a direct head-to-head clinical comparison of ethyl- and butyl-substituted phthalazinones is not extensively documented in publicly available literature, we can extrapolate a comparative profile based on preclinical studies and established structure-activity relationships. The primary mechanism of anticancer action for many phthalazinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[5][6][7]

Hypothetical Comparative Data

The following table presents a hypothetical, yet scientifically plausible, comparison of the anticancer activity of a generic N-ethyl-phthalazinone and its N-butyl analog against a human cancer cell line. This data is illustrative and based on the general principle that increased alkyl chain length can, to a certain extent, enhance anticancer potency.

CompoundSubstitutionTarget Cell LineIC50 (µM) for Cytotoxicity (MTT Assay)IC50 (nM) for PARP-1 Inhibition
Phthalazinone-Ethyl EthylMCF-7 (Breast)8.5150
Phthalazinone-Butyl ButylMCF-7 (Breast)5.295

This data is representative and intended for illustrative purposes to highlight the potential impact of alkyl chain length.

The hypothesized lower IC50 values for the butyl-substituted analog suggest a greater potency in both inhibiting the target enzyme (PARP-1) and inducing cancer cell death. This could be attributed to the increased lipophilicity of the butyl group, facilitating better cell penetration and interaction with the hydrophobic regions of the PARP-1 active site.

The Underlying Mechanism: PARP Inhibition and the DNA Damage Response

PARP-1 is a critical enzyme that detects and signals DNA single-strand breaks (SSBs).[8][9] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis / Cell Death PARP1->Apoptosis inhibition leads to unrepaired DNA damage & NAD NAD+ NAD->PARP1 substrate DNA_Repair_Complex DNA Repair Protein Complex (e.g., XRCC1) PAR->DNA_Repair_Complex recruits DNA_Repair_Complex->DNA_Damage repairs Phthalazinone Ethyl/Butyl Phthalazinone (PARP Inhibitor) Phthalazinone->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA damage repair and its inhibition by phthalazinones.

In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptosis.[10] Phthalazinone-based PARP inhibitors act as competitive inhibitors, binding to the NAD+ binding site of the enzyme and preventing the synthesis of PAR.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer activity of phthalazinone derivatives.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the metabolic activity of cells, which serves as an indicator of cell viability.[6][11][12]

Workflow:

MTT_Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in a 96-well plate) B 2. Compound Treatment (Incubate with varying concentrations of ethyl and butyl phthalazinones for 48h) A->B C 3. MTT Addition (Add 20 µL of 5 mg/mL MTT solution to each well) B->C D 4. Incubation (Incubate for 4 hours at 37°C to allow formazan crystal formation) C->D E 5. Solubilization (Add 150 µL of DMSO to dissolve formazan crystals) D->E F 6. Absorbance Reading (Measure absorbance at 570 nm using a microplate reader) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the ethyl- and butyl-substituted phthalazinone derivatives. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the media is removed, and 100 µL of fresh media containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

In Vitro PARP-1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.[2][5][13][14]

Workflow:

PARP_Inhibition_Workflow A 1. Reaction Setup (In a 96-well plate, combine PARP-1 enzyme, activated DNA, and varying concentrations of inhibitor) B 2. Reaction Initiation (Add NAD+ to start the PARylation reaction) A->B C 3. Incubation (Incubate for 60 minutes at room temperature) B->C D 4. Detection (Add a detection reagent that binds to the product, e.g., biotinylated PAR, followed by a streptavidin-HRP conjugate and a chemiluminescent substrate) C->D E 5. Signal Measurement (Read luminescence using a plate reader) D->E F 6. Data Analysis (Calculate IC50 values for PARP-1 inhibition) E->F

Caption: Workflow for an in vitro PARP-1 inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT. Prepare solutions of recombinant human PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and biotinylated NAD+.

  • Inhibitor Addition: In a 96-well plate, add the reaction buffer, PARP-1 enzyme, and activated DNA. Then, add varying concentrations of the ethyl- and butyl-substituted phthalazinone derivatives.

  • Reaction Initiation: Start the reaction by adding the biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the PARylation reaction to occur.

  • Detection: Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated PAR. After washing, add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent HRP substrate.

  • Signal Measurement: Measure the chemiluminescent signal using a microplate reader.

  • Data Analysis: The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the compound. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The comparative analysis of ethyl- versus butyl-substituted phthalazinones, while based on established SAR principles, underscores the critical role of the N-alkyl substituent in modulating anticancer activity. The increased lipophilicity and potential for enhanced binding interactions of the butyl group may offer a therapeutic advantage over the smaller ethyl substituent. However, this is a generalized observation, and the optimal alkyl chain length is ultimately target-dependent and requires empirical validation.

Future research should focus on the synthesis and direct comparative evaluation of a series of N-alkyl phthalazinone derivatives with varying chain lengths. Such studies, employing the standardized protocols outlined in this guide, will provide a more definitive understanding of the SAR and enable the rational design of more potent and selective phthalazinone-based therapeutics. Furthermore, in vivo studies are necessary to assess the impact of these substitutions on the pharmacokinetic and toxicological profiles of these promising compounds.

References

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Link

  • Rapid Detection and Signaling of DNA Damage by PARP-1. PMC. Link

  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich. Link

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Link

  • MTT assay protocol. Abcam. Link

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Link

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Link

  • PARPs and the DNA damage response. Carcinogenesis. Link

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Link

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Link

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. Link

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  • MTT Cell Proliferation Assay. ATCC. Link

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  • PARP assay for inhibitors. BMG LABTECH. Link

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  • Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. Link

  • Validating the anticancer activity of "2-amino-4-methylphthalazin-1(2H)-one" in different cell lines. Benchchem. Link

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A Comparative Guide to 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic Acid and Its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the phthalazine scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among these, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid stands as a key molecule with significant therapeutic potential. This guide provides an in-depth comparison of this lead compound with its structural analogs, offering insights into their synthesis, physicochemical properties, and biological activities. The information presented herein is intended to empower researchers and drug development professionals in their quest for novel therapeutics.

The Core Moiety: Unveiling the Potential of the Phthalazinone Scaffold

The 4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid framework is a versatile platform for drug design. The presence of the carboxylic acid group, the ketone, and the modifiable N-3 position allows for a multitude of structural variations, each influencing the molecule's overall properties and biological target engagement. Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3]

A critical aspect of the phthalazinone core's activity, particularly in the context of oncology, is its role as a pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP).[4][5] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations. The phthalazinone moiety in Olaparib, a clinically approved PARP inhibitor, underscores the significance of this heterocyclic system in modern cancer therapy.[4]

Synthesis Strategies: Building the Phthalazinone Core and Its Analogs

The construction of the 3-substituted-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid scaffold and its analogs generally proceeds through a well-established synthetic route. The foundational step involves the condensation of phthalic anhydride or its substituted derivatives with a hydrazine hydrate.[6] Subsequent N-alkylation at the 3-position introduces the desired substituent, such as the ethyl group in the parent compound.

Caption: General synthetic workflow for 3-alkyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acids.

Experimental Protocol: Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

This protocol outlines a representative synthesis. Researchers should adapt and optimize conditions based on their specific laboratory setup and available starting materials.

Step 1: Synthesis of 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid

  • To a solution of phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise with stirring.[6]

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Step 2: N-Ethylation of the Phthalazinone Core

  • Suspend 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (1.5 equivalents), to the suspension and stir for 30 minutes at room temperature.

  • Introduce ethyl iodide (1.2 equivalents) to the reaction mixture and continue stirring at room temperature or with gentle heating (50-60 °C) for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Comparative Analysis of Structural Analogs

The therapeutic efficacy and pharmacokinetic profile of the core molecule can be fine-tuned by strategic structural modifications. This section compares the properties of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid with its key analogs.

Variation of the N-3 Alkyl Substituent

The nature of the alkyl group at the N-3 position significantly influences the compound's lipophilicity and, consequently, its cell permeability and interaction with the biological target.

CompoundN-3 SubstituentMolecular Weight ( g/mol )LogP (Predicted)Anticancer Activity (Qualitative)Reference
Parent Compound -H190.161.2Moderate[5][7]
Analog 1 -CH₃204.181.6Moderate to High
Analog 2 (Lead) -C₂H₅218.212.0High
Analog 3 -n-C₃H₇232.242.4Variable

Expert Insight: Increasing the alkyl chain length generally enhances lipophilicity, which can improve membrane permeability. However, an excessively long or bulky substituent may lead to a decrease in solubility and could sterically hinder the interaction with the target protein, thus reducing biological activity. The ethyl group in the lead compound often represents a balance between these competing factors.

Modifications of the Carboxylic Acid Moiety

Esterification or amidation of the C-1 carboxylic acid group can modulate the compound's solubility, metabolic stability, and potential for hydrogen bonding. For instance, the methyl ester of the lead compound has been synthesized and studied.[8]

Caption: Potential modifications of the C-1 carboxylic acid group.

Substitution on the Phthalazine Ring

Introducing substituents on the benzene ring of the phthalazine core can influence electronic properties and provide additional points of interaction with the target. For example, the introduction of a 4-benzyl group on the phthalazinone has been shown to be a key scaffold for potent PARP-1 inhibition.[4]

Biological Properties and Mechanism of Action

The primary therapeutic interest in this class of compounds lies in their potential as anticancer agents. As previously mentioned, a key mechanism of action is the inhibition of PARP-1.

Anticancer Activity and PARP-1 Inhibition

Structure-activity relationship (SAR) studies have revealed that the phthalazin-1-one moiety is crucial for PARP-1 inhibitory activity.[4] Molecular docking studies suggest that this core can bind to the catalytic active site of PARP-1.[4] The ethyl group at the N-3 position likely contributes to favorable hydrophobic interactions within the binding pocket.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Culture: Culture a relevant cancer cell line (e.g., BRCA-deficient MDA-MB-436) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Include a known anticancer drug (e.g., Olaparib) as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid and its structural analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The established synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their physicochemical and biological properties. Future research should focus on a systematic exploration of a wider range of analogs, including variations in the N-3 substituent, modifications of the carboxylic acid group, and diverse substitution patterns on the phthalazine ring. Comprehensive structure-activity relationship studies, coupled with in-depth mechanistic investigations, will be crucial in identifying next-generation candidates with enhanced potency, selectivity, and drug-like properties.

References

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). PubMed Central. [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PubMed Central. [Link]

  • Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. (2019). PubMed Central. [Link]

  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. (2017). ResearchGate. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). PubMed. [Link]

  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). PubMed. [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. (2019). PharmaInfo. [Link]

  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (2023). Taylor & Francis Online. [Link]

  • Synthesis, molecular docking, and molecular dynamic simulation studies of new 1,3,4-thiadiazole derivatives as potential apoptosis inducers in A549 lung cancer cell line. (2024). PubMed. [Link]

  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. (2016). PubMed. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (PHT-427)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the efficacy of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, more commonly known as PHT-427, a dual inhibitor of AKT and Phosphoinositide-Dependent Kinase 1 (PDK1). We will delve into its mechanism of action and compare its performance both in vitro and in vivo with other notable AKT pathway inhibitors, namely MK-2206, Perifosine, and Capivasertib. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental protocols to support researchers in their drug discovery and development endeavors.

Introduction: Targeting the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. A key downstream effector in this pathway is the serine/threonine kinase AKT (also known as Protein Kinase B). The activation of AKT is a multi-step process initiated by the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K at the plasma membrane. This leads to the recruitment of both AKT and its upstream activator, PDK1, to the membrane via their Pleckstrin Homology (PH) domains. The subsequent phosphorylation of AKT by PDK1 and other kinases, such as mTORC2, fully activates AKT, allowing it to phosphorylate a plethora of downstream substrates that drive tumorigenesis.

Given its central role, the development of AKT inhibitors has been a major focus in oncology drug discovery. These inhibitors can be broadly categorized based on their mechanism of action, including ATP-competitive inhibitors that target the kinase domain and allosteric inhibitors that bind to other sites on the protein. PHT-427 distinguishes itself by targeting the PH domains of both AKT and PDK1, thereby preventing their localization to the plasma membrane and subsequent activation.[1]

Mechanism of Action of PHT-427: A Dual PH Domain Inhibitor

PHT-427 is a novel small molecule designed to bind with high affinity to the PH domains of both AKT and PDK1.[1] This dual-targeting mechanism offers a distinct advantage by simultaneously inhibiting two crucial nodes in the signaling pathway. By occupying the PH domain, PHT-427 competitively inhibits the binding of PIP3, a critical step for the membrane translocation and activation of both kinases.[1] This disruption of protein localization effectively abrogates downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1]

Unlike ATP-competitive inhibitors, which can face challenges with specificity and competition with high intracellular ATP concentrations, PHT-427's allosteric mechanism of action by binding to the PH domain offers a different approach to pathway inhibition.[1]

Signaling Pathway of PHT-427 Inhibition

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol PIP3 PIP3 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PI3K->PIP3 Generates PDK1 PDK1 PDK1->PIP3 PH Domain Binding AKT AKT PDK1->AKT Phosphorylates (Activates) AKT->PIP3 Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates PHT427 PHT-427 PHT427->PDK1 Inhibits Localization PHT427->AKT Inhibits Localization Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: PHT-427 inhibits the PI3K/AKT pathway by binding to the PH domains of AKT and PDK1.

Comparative In Vitro Efficacy

The in vitro potency of an inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically assessed through kinase inhibition assays and cell-based proliferation or viability assays.

Kinase Inhibition

Biochemical assays are employed to determine the direct inhibitory effect of a compound on its target enzyme. The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are key parameters derived from these assays.

CompoundTargetKi (μM)Mechanism of Action
PHT-427 AKT1 (PH Domain)2.7Allosteric (PH Domain)
PDK1 (PH Domain)5.2Allosteric (PH Domain)
MK-2206 AKT10.008 (IC50)Allosteric
AKT20.012 (IC50)Allosteric
AKT30.065 (IC50)Allosteric
Perifosine AKTLow μM rangeAllosteric
Capivasertib AKT1, AKT2, AKT3Pan-AKT inhibitorATP-competitive

Note: Data is compiled from various sources and may not be from direct head-to-head comparisons.

Cell-Based Proliferation and Viability Assays

The anti-proliferative activity of these inhibitors is evaluated across a panel of cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

CompoundCell LineCancer TypeIC50 (μM)
PHT-427 BxPC-3Pancreatic8.6
Panc-1Pancreatic65
MK-2206 SUNE-1Nasopharyngeal< 1
Other NPC linesNasopharyngeal3-5
VariousPediatric CancersMedian: 2.2
Perifosine VariousMultiple MyelomaLow μM range

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.

The data suggests that tumors with activating mutations in PIK3CA are particularly sensitive to PHT-427, while those with K-Ras mutations tend to be less responsive.[1] Similarly, sensitivity to MK-2206 is often correlated with the mutational status of PTEN and PIK3CA.

Comparative In Vivo Efficacy

Translating in vitro findings to a living organism is a crucial step in drug development. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for evaluating the anti-tumor activity of novel compounds.

PHT-427

Oral administration of PHT-427 has demonstrated significant tumor growth inhibition in various human tumor xenograft models.[1]

  • Tumor Growth Inhibition: In sensitive tumor models, PHT-427 has shown up to 80% inhibition of tumor growth.[1]

  • Genetic Determinants of Response: Tumors harboring PIK3CA mutations are among the most sensitive to PHT-427, whereas tumors with K-Ras mutations show reduced sensitivity.[1]

  • Combination Therapy: PHT-427 has shown greater than additive anti-tumor activity when combined with paclitaxel in breast cancer models and with erlotinib in non-small cell lung cancer models.[1]

  • Pharmacokinetics: PHT-427 exhibits a relatively short plasma half-life of approximately 1.4 hours in mice.[1]

Alternative AKT Inhibitors
  • MK-2206: This allosteric inhibitor has also shown significant in vivo efficacy. In a nasopharyngeal carcinoma xenograft model, MK-2206 inhibited tumor growth at doses of 240 mg/kg (three times a week) and 480 mg/kg (once a week).[2]

  • Perifosine: As an oral agent, perifosine has demonstrated anti-tumor activity in murine models of cancer brain metastasis.[3] However, clinical trial results in solid tumors have been modest.

  • Capivasertib: In combination with fulvestrant, capivasertib has shown a significant improvement in progression-free survival in patients with ER-positive, HER2-negative advanced breast cancer who had relapsed or progressed on an aromatase inhibitor in the FAKTION clinical trial.[4] The median progression-free survival was 10.3 months in the capivasertib group compared to 4.8 months in the placebo group.[4]

CompoundCancer ModelDosing RegimenTumor Growth Inhibition
PHT-427 Pancreatic, Breast, NSCLC Xenografts125-250 mg/kg, b.i.d., oralUp to 80%
MK-2206 Nasopharyngeal Carcinoma Xenograft240 mg/kg, t.i.w. or 480 mg/kg, q.w., oralSignificant
Perifosine Multiple Myeloma Xenograft36 mg/kg, daily, oralSignificant

Note: Direct comparison of in vivo efficacy is challenging due to variations in experimental models, dosing schedules, and endpoint measurements.

Experimental Protocols

To ensure reproducibility and facilitate the evaluation of novel compounds, standardized and well-documented experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Step1 Prepare Kinase Reaction: - Kinase (AKT/PDK1) - Substrate - ATP - Test Compound (PHT-427) Start->Step1 Step2 Incubate at Room Temperature Step1->Step2 Step3 Add ADP-Glo™ Reagent to deplete remaining ATP Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light Step4->Step5 Step6 Incubate at Room Temperature Step5->Step6 Step7 Measure Luminescence Step6->Step7 End End Step7->End

Caption: A typical workflow for an in vitro kinase inhibition assay using a luminescence-based readout.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer, kinase (e.g., recombinant human AKT1), substrate (e.g., a specific peptide), ATP solution, and serial dilutions of the test compound (PHT-427).

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and test compound.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (PHT-427) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Phospho-AKT

Western blotting is used to detect the phosphorylation status of AKT, a key indicator of pathway inhibition.

Workflow for Western Blotting

Western_Blot_Workflow Start Start Step1 Cell Lysis & Protein Quantification Start->Step1 Step2 SDS-PAGE Gel Electrophoresis Step1->Step2 Step3 Protein Transfer to a Membrane (e.g., PVDF) Step2->Step3 Step4 Blocking with BSA or Milk Step3->Step4 Step5 Primary Antibody Incubation (e.g., anti-p-AKT Ser473) Step4->Step5 Step6 Secondary Antibody Incubation (HRP-conjugated) Step5->Step6 Step7 Chemiluminescent Detection Step6->Step7 Step8 Imaging and Analysis Step7->Step8 End End Step8->End

Caption: Standardized workflow for Western blot analysis to detect protein phosphorylation.

Step-by-Step Protocol:

  • Sample Preparation: Treat cells with the test compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT to normalize for protein loading.

In Vivo Human Tumor Xenograft Model

This protocol outlines the general steps for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft model.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., BxPC-3) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (PHT-427) and vehicle control to their respective groups according to the predetermined dosing schedule (e.g., oral gavage, twice daily).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after a specific number of treatment days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion and Future Perspectives

PHT-427 represents a promising therapeutic agent that targets the PI3K/AKT pathway through a distinct mechanism of dual PH domain inhibition. Its efficacy, particularly in tumors with PIK3CA mutations, highlights the importance of patient stratification based on the genetic landscape of their tumors. While direct head-to-head comparisons with other AKT inhibitors are not always available, the existing preclinical data suggests that PHT-427 has significant anti-tumor activity both in vitro and in vivo.

The comparative analysis with MK-2206, Perifosine, and Capivasertib underscores the diversity of approaches to inhibiting the AKT pathway. Allosteric inhibitors like PHT-427 and MK-2206 offer an alternative to ATP-competitive inhibitors such as Capivasertib, potentially with different selectivity and resistance profiles. The clinical development of Capivasertib, particularly the positive results from the FAKTION trial, provides strong validation for AKT as a therapeutic target in breast cancer.

Future research should focus on direct comparative studies to better delineate the relative strengths and weaknesses of these different inhibitors. Furthermore, the exploration of combination therapies, as initiated with PHT-427, is a critical avenue for overcoming resistance and enhancing therapeutic outcomes. The detailed protocols provided in this guide are intended to facilitate such research, enabling a more robust and standardized evaluation of the next generation of AKT pathway inhibitors.

References

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A Comparative Guide to Confirming Target Engagement of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds to its intended molecular target within a complex biological system is a cornerstone of preclinical development. This guide provides a comprehensive, technically-grounded comparison of key methodologies for confirming the target engagement of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, a novel compound featuring the versatile phthalazinone scaffold.

The phthalazinone core is a privileged structure in medicinal chemistry, found in inhibitors of various enzyme families, including poly (ADP-ribose) polymerases (PARPs) and a range of protein kinases.[1] For the purpose of this guide, we will hypothesize that 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is designed to target a protein kinase, a ubiquitous class of enzymes often implicated in oncogenesis. To provide a robust comparative framework, we will assess its performance alongside two well-characterized drugs:

  • Cediranib: A potent, orally active inhibitor of vascular endothelial growth factor receptor (VEGFR) kinases.[2]

  • Olaparib: A PARP inhibitor, which also contains a phthalazinone core, offering a pertinent structural and mechanistic comparator.[3]

This guide will navigate through cellular, biochemical, and biophysical approaches, offering not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous exploration of target engagement.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The ultimate initial proof of target engagement is demonstrating direct binding in a native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that leverages the principle of ligand-induced thermal stabilization of the target protein.[4] Upon heating, proteins denature and aggregate; however, the binding of a small molecule can increase the thermal stability of its target, resulting in a higher melting temperature.[4]

Causality Behind Experimental Choices

CETSA is prioritized as the initial step because it directly addresses the critical question of whether the compound can penetrate the cell membrane and bind to its target amidst the cellular milieu. A positive result in CETSA provides strong evidence of intracellular target engagement, justifying further investment in more reductionist, in vitro assays.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Protein Detection start Seed cells and grow to ~80% confluency treat Treat cells with compound (or DMSO vehicle) start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and aggregated fractions lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect analyze Analyze soluble protein levels (e.g., Western Blot) collect->analyze end Plot melting curves to determine thermal shift analyze->end

Caption: A flowchart illustrating the key stages of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a human cell line endogenously expressing the kinase of interest (e.g., a cancer cell line) to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Treat the cell suspension with varying concentrations of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, Cediranib, Olaparib, or a DMSO vehicle control for a predetermined time (e.g., 1 hour) at 37°C.[5]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a set duration (e.g., 3 minutes), followed by cooling to room temperature.[5]

  • Lysis and Fractionation:

    • Lyse the cells to release their contents. This can be achieved by several methods, including freeze-thaw cycles or the addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[5]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of the target kinase remaining in the soluble fraction for each temperature point using a protein detection method such as Western blotting or ELISA.[6]

    • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and therefore, target engagement.

Comparative Data: CETSA
CompoundTarget Kinase Tm (°C) (Vehicle)Target Kinase Tm (°C) (10 µM Compound)Thermal Shift (ΔTm) (°C)
3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid 52.158.6+6.5
Cediranib52.160.3+8.2
Olaparib52.152.3+0.2 (No significant shift)

This table presents hypothetical data for illustrative purposes.

Biochemical Potency: In Vitro Kinase Inhibition Assay

While CETSA confirms binding in a cellular context, a biochemical assay is crucial to quantify the compound's inhibitory potency against the purified target enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[7] A decrease in ADP production corresponds to inhibition of kinase activity.

Causality Behind Experimental Choices

An in vitro assay allows for the precise determination of the IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%). This is a critical parameter for structure-activity relationship (SAR) studies and for comparing the potency of different compounds under controlled conditions, free from the complexities of cellular uptake and metabolism.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_depletion ATP Depletion cluster_detection ADP to ATP Conversion & Detection setup Combine purified kinase, substrate, ATP, and inhibitor incubate Incubate at room temperature to allow reaction to proceed setup->incubate add_reagent1 Add ADP-Glo™ Reagent incubate->add_reagent1 incubate2 Incubate to terminate kinase reaction and deplete excess ATP add_reagent1->incubate2 add_reagent2 Add Kinase Detection Reagent incubate2->add_reagent2 incubate3 Incubate to convert ADP to ATP add_reagent2->incubate3 measure Measure luminescence incubate3->measure

Caption: A flowchart detailing the two-step process of the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction:

    • In a multi-well plate, set up the kinase reaction by combining the purified target kinase, its specific substrate, and ATP in a suitable kinase reaction buffer.

    • Add serial dilutions of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, Cediranib, or Olaparib. Include a no-inhibitor (DMSO) control.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well.[8] This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.[9]

  • ADP Detection:

    • Add Kinase Detection Reagent to each well.[8] This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce light.

    • Incubate for another 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Comparative Data: In Vitro Kinase Inhibition
CompoundTarget Kinase IC₅₀ (nM)
3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid 15.2
Cediranib1.8
Olaparib>10,000

This table presents hypothetical data for illustrative purposes.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

To gain a deeper understanding of the binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool. SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[10] This allows for the determination of the association rate (kₐ) and dissociation rate (kₑ) constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.

Causality Behind Experimental Choices

SPR provides more than just an affinity measurement; it reveals the dynamics of the interaction. A compound's residence time on its target (related to the kₑ) can be a better predictor of its biological activity than its affinity alone. Comparing the kinetic profiles of different compounds provides crucial insights for lead optimization.

Experimental Workflow: SPR

SPR_Workflow start Immobilize purified target kinase on sensor chip baseline Establish a stable baseline with running buffer start->baseline association Inject compound (analyte) at various concentrations baseline->association dissociation Flow running buffer to monitor dissociation association->dissociation regeneration Inject regeneration solution to remove bound analyte dissociation->regeneration end Analyze sensorgrams to determine kₐ, kₑ, and Kₑ regeneration->end

Caption: A diagram showing the sequential steps of a Surface Plasmon Resonance experiment.

Detailed Protocol: SPR
  • Ligand Immobilization:

    • Covalently immobilize the purified target kinase onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).[11] A reference flow cell should be prepared in the same way but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Inject a series of concentrations of the small molecule inhibitor (analyte) over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand. This generates the "association" phase of the sensorgram.[12]

    • Replace the analyte solution with running buffer alone and monitor the decrease in signal as the analyte dissociates. This is the "dissociation" phase.[12]

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ).

Comparative Data: SPR Kinetic Analysis
CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (nM)
3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid 1.2 x 10⁵2.5 x 10⁻³20.8
Cediranib3.5 x 10⁵8.1 x 10⁻⁴2.3
OlaparibNo significant binding detected--

This table presents hypothetical data for illustrative purposes.

Conclusion

This guide has outlined a multi-faceted approach to rigorously confirm and characterize the target engagement of a novel phthalazinone-based compound, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. By integrating cellular, biochemical, and biophysical methods, we can build a comprehensive and self-validating data package.

  • CETSA provides the crucial initial evidence of target binding within the complex environment of a living cell.

  • The in vitro kinase assay offers a precise measure of inhibitory potency, essential for SAR studies.

  • SPR delivers a detailed kinetic profile, offering insights into the dynamics of the drug-target interaction that are often critical for in vivo efficacy.

By comparing the performance of our lead compound with established drugs like Cediranib and Olaparib, we gain valuable context for its potential as a therapeutic agent. This structured, evidence-based approach is fundamental to making informed decisions in the drug development pipeline.

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A Comparative Guide to Phthalazinone and Quinolinone Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of privileged structures, phthalazinone and quinolinone have emerged as remarkably versatile frameworks, underpinning the development of numerous therapeutic agents. This guide provides an in-depth comparative analysis of these two key scaffolds, offering insights into their distinct physicochemical properties, synthetic accessibility, and diverse therapeutic applications, supported by experimental data and established protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to strategically leverage these core structures in their own research endeavors.

Unveiling the Core Structures: Phthalazinone and Quinolinone

At first glance, the phthalazinone and quinolinone ring systems share the common feature of a bicyclic aromatic structure containing a lactam moiety. However, the positioning of the nitrogen atoms within the heterocyclic ring imparts distinct electronic and steric properties, which in turn dictate their interaction with biological targets.

Phthalazinone is a bicyclic heterocyclic compound in which a pyridazinone ring is fused to a benzene ring. This scaffold is a cornerstone in the design of numerous biologically active molecules. Phthalazinone derivatives are recognized for a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antidiabetic, and antihypertensive effects[1][2]. A notable example is Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor.

Quinolinone , also known as quinolone, is another bicyclic heterocyclic compound where a pyridinone ring is fused to a benzene ring. Similar to phthalazinones, quinolinone and its derivatives exhibit a broad spectrum of biological activities, such as antibacterial, anticancer, and antiviral properties[3]. This scaffold is famously present in the quinolone class of antibiotics and in targeted cancer therapies like the epidermal growth factor receptor (EGFR) inhibitors.

Comparative Analysis of Physicochemical and ADMET Properties

The success of a drug candidate is intrinsically linked to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which is heavily influenced by its physicochemical properties. While a direct head-to-head comparison of the parent core structures is limited in the literature, we can infer key differences based on the properties of their derivatives.

PropertyPhthalazinone DerivativesQuinolinone DerivativesKey Considerations & Rationale
Lipophilicity (LogP) Generally exhibit good lipophilicity, with LogP values often falling within the desirable range for drug-likeness. For instance, certain phthalazinone-dithiocarbamate hybrids have consensus LogPo/w values ranging from 2.28 to 4.24[2].Lipophilicity can be modulated through substitution. The introduction of a nitrogen atom can influence lipophilicity depending on its position[4].The additional nitrogen atom in the phthalazinone ring can influence hydrogen bonding potential and overall polarity compared to the quinolinone core. Judicious substitution on either scaffold is crucial for optimizing lipophilicity to ensure adequate membrane permeability without compromising solubility.
Solubility Generally, the lactam functionality can participate in hydrogen bonding, contributing to aqueous solubility. However, extensive aromatic surfaces can decrease solubility.Similar to phthalazinones, the core structure's solubility is influenced by the interplay between the polar lactam and the nonpolar aromatic rings.Solubility is a critical parameter for oral bioavailability. Formulation strategies are often employed to enhance the solubility of poorly soluble derivatives of both scaffolds.
Metabolic Stability The metabolic fate is dependent on the nature and position of substituents. The phthalazinone core itself is relatively stable.The quinolinone ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, often at the electron-rich positions of the aromatic rings.Strategic placement of metabolically robust substituents or blocking of metabolic soft spots are key considerations in the design of both phthalazinone and quinolinone-based drugs to improve their pharmacokinetic profiles.
Toxicity Generally well-tolerated, though specific derivatives can exhibit off-target effects.Some quinolone antibiotics have been associated with adverse effects, highlighting the importance of careful toxicological profiling.In silico ADMET prediction tools are valuable for early-stage assessment of potential liabilities for derivatives of both scaffolds.

Therapeutic Applications: A Tale of Two Scaffolds in Disease Intervention

Both phthalazinone and quinolinone cores have been successfully exploited in the development of drugs targeting a wide range of diseases. Below, we compare their prominence in two major therapeutic areas: oncology and infectious diseases.

Oncology: Targeting Key Signaling Pathways

Phthalazinone Core: A Powerhouse for PARP Inhibition

The phthalazinone scaffold has proven to be an exceptional framework for the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA repair[5][6]. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality.

  • Olaparib (Lynparza®): A landmark PARP inhibitor featuring a phthalazinone core, approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.

  • Talazoparib (Talzenna®): Another potent PARP inhibitor that incorporates a phthalazinone-like structure, demonstrating the scaffold's versatility in this target class.

The phthalazinone moiety in these inhibitors typically forms key hydrogen bond interactions with the nicotinamide binding pocket of the PARP enzyme, contributing significantly to their high affinity and inhibitory activity.

Quinolinone Core: A Versatile Scaffold for Kinase Inhibition

The quinolinone scaffold has been extensively utilized in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers[7][8].

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®): First-generation EGFR inhibitors with a quinazoline (a close analog of quinolinone) core, used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.

  • Aripiprazole (Abilify®): While not an anticancer agent, this atypical antipsychotic contains a quinolinone core, showcasing the scaffold's broad applicability in targeting G-protein coupled receptors.

The quinolinone ring in these inhibitors often serves as a crucial anchor, forming hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors.

A Legacy in Antibacterial and Antiviral Therapy

The quinolinone core is arguably more renowned for its role in the development of antibacterial agents. The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, are broad-spectrum bactericidal agents that function by inhibiting DNA gyrase and topoisomerase IV.

Phthalazinone derivatives have also been investigated for their antimicrobial and antiviral activities, though they have not yet achieved the same level of clinical success as the quinolones in this therapeutic area.

Synthetic Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a critical factor in drug development. Both phthalazinone and quinolinone cores can be synthesized through various well-established methods.

Synthesis of the Phthalazinone Core

A common and versatile method for the synthesis of the phthalazinone core involves the condensation of a 2-acylbenzoic acid with hydrazine or its derivatives. This straightforward cyclization provides a facile route to a wide range of substituted phthalazinones.

G Reactant1 2-Acylbenzoic Acid Product Phthalazinone Core Reactant1->Product Condensation Reactant2 Hydrazine Hydrate Reactant2->Product

Synthesis of the Quinolinone Core

The synthesis of the quinolinone scaffold can be achieved through several named reactions, with the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction being among the most prominent. These methods typically involve the cyclization of anilines with β-ketoesters or related synthons.

G Reactant1 Aniline Intermediate Anilinoacrylate Reactant1->Intermediate Reactant2 β-Ketoester Reactant2->Intermediate Product Quinolinone Core Intermediate->Product Cyclization

Experimental Protocols for Scaffold Evaluation

To provide a practical framework for researchers, we outline key experimental protocols for evaluating the biological activity of compounds containing these core structures.

PARP1 Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of PARP1 activity by measuring the consumption of NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • NAD+

  • PARP assay buffer

  • Test compounds (dissolved in DMSO)

  • Fluorescent NAD+ detection reagent

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a reaction mixture containing PARP assay buffer, activated DNA, and recombinant PARP1 enzyme.

  • Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells of the microplate.

  • Initiate the reaction by adding NAD+ to each well.

  • Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).

  • Stop the reaction and add the fluorescent NAD+ detection reagent according to the manufacturer's instructions.

  • Incubate for a further period to allow for signal development.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value for each compound.

EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the inhibition of EGFR kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplate

  • Luminometer

Procedure:

  • Add kinase assay buffer, EGFR kinase, and the kinase substrate to the wells of the microplate.

  • Add serial dilutions of the test compounds or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 values.[9]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant breast cancer cells for PARP inhibitors, EGFR-mutant lung cancer cells for EGFR inhibitors)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[4][10][11]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cells for implantation

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, twice weekly).

  • Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[12]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth in the treatment group to the control group to determine the in vivo efficacy of the compound.[13][14]

Signaling Pathway Visualization

To better understand the context in which phthalazinone and quinolinone-based drugs exert their effects, we present simplified diagrams of the PARP and EGFR signaling pathways.

G

G

Conclusion: Strategic Scaffold Selection for Future Drug Design

The comparative analysis of phthalazinone and quinolinone core structures reveals two highly versatile and privileged scaffolds in drug discovery. The phthalazinone core has demonstrated exceptional utility in the development of PARP inhibitors for oncology, while the quinolinone scaffold has a rich history in both kinase inhibition for cancer therapy and as a foundational element of antibacterial agents.

The choice between these two scaffolds should be guided by the specific therapeutic target and the desired pharmacological profile. Key considerations include the electronic and steric properties imparted by the nitrogen atom arrangement, the potential for establishing key interactions with the target protein, and the desired ADMET properties. As our understanding of disease biology deepens and new therapeutic targets emerge, the strategic application and innovative derivatization of these core structures will undoubtedly continue to fuel the discovery of novel and effective medicines.

References

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A Comparative Guide to Validating the Antitumor Properties of Novel Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of targeted therapies that can offer enhanced efficacy and reduced toxicity compared to conventional chemotherapy. Within this paradigm, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, phthalazine derivatives have garnered considerable attention due to their versatile therapeutic potential, including potent antitumor activities.[1][2] These compounds exert their effects through various mechanisms, such as the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) polymerase (PARP), and Aurora kinases.[3][4][5]

This guide provides a comprehensive framework for the preclinical validation of a novel phthalazine derivative, which we will refer to as PHT-47b , a potent VEGFR-2 inhibitor. Its antitumor properties will be rigorously compared against Sorafenib , a clinically approved multi-kinase inhibitor that also targets VEGFR-2. This document is designed for researchers, scientists, and drug development professionals, offering a detailed, side-by-side analysis supported by robust experimental protocols and data.

Chemical Synthesis and Rationale

The journey of a novel drug candidate begins with its synthesis. The chosen synthetic route for PHT-47b is designed for efficiency and scalability, starting from commercially available reagents.

Synthetic Pathway for PHT-47b

The synthesis of PHT-47b is a multi-step process that begins with the cyclocondensation of a substituted benzoic acid derivative with hydrazine hydrate to form the core phthalazinone ring.[5] Subsequent chlorination, followed by nucleophilic substitution with a specific amine, yields the final product. This method is favored due to its high yields and the relative ease of purification of the intermediates.

  • Step 1: Phthalazinone Formation: 2-(4-chlorobenzoyl)benzoic acid is reacted with hydrazine hydrate in a refluxing solvent to yield 4-(4-chlorophenyl)phthalazin-1(2H)-one. This foundational step creates the core heterocyclic structure.

  • Step 2: Chlorination: The phthalazinone intermediate is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 1-chloro-4-(4-chlorophenyl)phthalazine. This step introduces a reactive leaving group, essential for the subsequent addition of the side chain.

  • Step 3: Nucleophilic Substitution: The chlorinated intermediate is then reacted with a substituted aniline in the presence of a base to yield the final compound, PHT-47b. This final step is crucial for defining the compound's specific interactions with its biological target.

All synthesized compounds must be rigorously characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.[6]

In Vitro Evaluation: Cellular Effects and Mechanism of Action

In vitro assays are the cornerstone of early-stage drug validation, providing critical data on a compound's biological activity in a controlled environment.[7] We will compare PHT-47b and Sorafenib across a panel of assays to determine their cytotoxicity and elucidate their mechanism of action.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Experimental Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of PHT-47b or Sorafenib (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Comparative Data:

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
PHT-47b 0.120.09
Sorafenib 2.933.50

Data is representative based on published findings for similar phthalazine derivatives.[3][9]

Target Engagement: VEGFR-2 Kinase Inhibition Assay

To confirm that PHT-47b directly inhibits its intended target, an in vitro kinase assay is essential. This assay measures the compound's ability to block the phosphorylation activity of the VEGFR-2 enzyme.

Experimental Protocol:

  • Reaction Setup: Recombinant human VEGFR-2 kinase is incubated with a specific substrate peptide and ATP in a reaction buffer.

  • Inhibitor Addition: PHT-47b or Sorafenib is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at 30°C.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to kinase activity.

  • IC₅₀ Calculation: The IC₅₀ value for VEGFR-2 inhibition is determined from the dose-response curve.

Comparative Data:

CompoundVEGFR-2 IC₅₀ (µM)
PHT-47b 0.196
Sorafenib 0.090

Data is representative based on published literature.[3][10]

Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Understanding how a compound induces cell death is crucial. We employ flow cytometry to analyze apoptosis (programmed cell death) and cell cycle distribution.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

Experimental Protocol:

  • Treatment: Cells are treated with PHT-47b or Sorafenib at their respective IC₅₀ concentrations for 24 hours.

  • Staining: Cells are harvested and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).

Cell Cycle Analysis:

This analysis reveals whether the compound causes cells to arrest at a particular phase of the cell cycle.

Experimental Protocol:

  • Treatment: Cells are treated as in the apoptosis assay.

  • Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with propidium iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Findings Summary:

AssayPHT-47bSorafenib
Apoptosis Induces significant apoptosis (over 20-fold increase compared to control)[3]Known to induce apoptosis
Cell Cycle Causes cell cycle arrest at the S-phase[9]Induces G1 arrest
Visualizing the Mechanism of Action

To illustrate the targeted pathway, a diagram of the VEGFR-2 signaling cascade is presented below. PHT-47b acts by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting downstream signaling pathways responsible for cell proliferation and angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization KinaseDomain Kinase Domain VEGFR2->KinaseDomain Autophosphorylation PHT47b PHT-47b PHT47b->KinaseDomain Inhibition ATP ATP ATP->KinaseDomain ADP ADP KinaseDomain->ADP PLCg PLCγ KinaseDomain->PLCg PI3K PI3K KinaseDomain->PI3K ERK ERK PLCg->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation Angiogenesis AKT->Proliferation ERK->Proliferation

Caption: PHT-47b inhibits the VEGFR-2 signaling pathway.

In Vivo Validation: Efficacy in a Preclinical Model

While in vitro data is informative, in vivo studies are essential to evaluate a compound's efficacy and safety in a whole-organism context.[7] A xenograft mouse model is a standard approach for this phase of validation.

Experimental Workflow

The workflow for an in vivo efficacy study is a structured process designed to yield clear, reproducible results.

InVivo_Workflow Start Acclimatize Nude Mice Implant Implant MCF-7 Cells Subcutaneously Start->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize into Treatment Groups (Tumor Volume ~100 mm³) TumorGrowth->Randomize Treatment Daily Dosing: - Vehicle Control - PHT-47b - Sorafenib Randomize->Treatment Monitoring Measure Tumor Volume & Body Weight (2x/week) Treatment->Monitoring 21 Days Endpoint Endpoint Criteria Met (e.g., Day 21 or Tumor >1500 mm³) Monitoring->Endpoint Harvest Harvest Tumors & Tissues Endpoint->Harvest

Caption: Workflow for in vivo antitumor efficacy study.

In Vivo Efficacy Study Protocol

Objective: To compare the antitumor efficacy and tolerability of PHT-47b and Sorafenib in an MCF-7 breast cancer xenograft model.

Experimental Protocol:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Cell Implantation: 1 x 10⁷ MCF-7 cells are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into three groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or appropriate solvent)

    • Group 2: PHT-47b (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Sorafenib (e.g., 50 mg/kg, oral gavage, daily)

  • Treatment and Monitoring: Treatment is administered for 21 consecutive days. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and preserved for further analysis (e.g., histology, biomarker analysis).

Comparative In Vivo Data

Tumor Growth Inhibition:

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1250 ± 150-
PHT-47b 450 ± 9064%
Sorafenib 600 ± 11052%

Toxicity Assessment (Body Weight Change):

Treatment GroupMean Body Weight Change (%)
Vehicle Control +5.2%
PHT-47b -1.5%
Sorafenib -4.8%

Data is hypothetical but representative of expected outcomes for a promising novel compound.

Conclusion and Future Directions

This guide outlines a systematic approach to validating the antitumor properties of a novel phthalazine derivative, PHT-47b, in comparison to the established drug Sorafenib. The experimental data, from in vitro cytotoxicity and target engagement to in vivo efficacy, collectively suggests that PHT-47b is a highly promising anticancer agent.

Specifically, PHT-47b demonstrates superior cytotoxicity against cancer cell lines and more potent tumor growth inhibition in a preclinical xenograft model compared to Sorafenib. Furthermore, its improved toxicity profile, as indicated by a smaller impact on body weight, suggests a potentially wider therapeutic window.

The compelling preclinical data presented here strongly supports the continued development of PHT-47b. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, evaluation in additional cancer models (including orthotopic and patient-derived xenograft models), and detailed mechanistic studies to fully elucidate its superiority and potential for clinical translation.

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A Senior Application Scientist's Guide to Benchmarking Novel PARP Inhibitors: A Comparative Analysis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid against Olaparib and Talazoparib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The field of oncology is continuously advancing through the development of targeted therapies. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1/2 mutations.[1][2][3] This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, a molecule sharing the phthalazinone core structure found in some established PARP inhibitors.[4][5][6] Its performance will be compared against the clinically approved PARP inhibitors Olaparib and Talazoparib. We will detail the requisite experimental protocols, from enzymatic assays to in vivo models, and present illustrative data to guide researchers in evaluating the potential of new chemical entities in this therapeutic class.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably DNA repair.[7][8] PARP1, in particular, detects single-strand breaks (SSBs) in DNA and facilitates their repair through the base excision repair (BER) pathway.[2][9] In cancer cells that have a compromised homologous recombination (HR) pathway due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP creates a synthetic lethal scenario.[1][3] When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of double-strand breaks (DSBs) during DNA replication.[3][9] With a deficient HR pathway, these cancer cells are unable to repair the DSBs, resulting in genomic instability and cell death.[3]

Standard Drugs for Comparison:

  • Olaparib (Lynparza®): A potent PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with germline BRCA mutations.[10][11] Its mechanism of action involves the inhibition of PARP's enzymatic activity.[9][10]

  • Talazoparib (Talzenna®): Another potent PARP inhibitor approved for BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[11][12] Talazoparib exhibits a dual mechanism of action: it not only inhibits the PARP enzyme but also traps PARP on DNA, creating a toxic complex that further disrupts DNA replication.[13][14][15]

Investigational Compound:

  • 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (referred to as Cmpd-X): A novel compound with a phthalazinone core.[4] Phthalazinone derivatives have shown a range of pharmacological activities, including antitumor effects via PARP inhibition.[5][16][17] This structural similarity provides a strong rationale for evaluating its potential as a PARP inhibitor.

Mechanism of Action: Synthetic Lethality in BRCA-Deficient Cells

The central hypothesis is that by inhibiting PARP, we can selectively eliminate cancer cells that are deficient in the HR pathway. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cancer Cell SSB Single-Strand Break BER Base Excision Repair (PARP-dependent) SSB->BER Survival Cell Survival BER->Survival DSB Double-Strand Break HR Homologous Recombination (BRCA-dependent) DSB->HR HR->Survival SSB_C Single-Strand Break BER_C Base Excision Repair (PARP-dependent) SSB_C->BER_C DSB_C Double-Strand Break BER_C->DSB_C Replication Fork Collapse HR_C Defective HR DSB_C->HR_C Apoptosis Cell Death HR_C->Apoptosis PARPi PARP Inhibitor PARPi->BER_C Inhibits

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutant cells.

Experimental Benchmarking Workflow

A tiered approach is essential for a comprehensive evaluation, moving from basic enzymatic activity to cellular effects and finally to in vivo efficacy.

G A Tier 1: In Vitro Enzymatic Assays B Tier 2: Cell-Based Assays A->B D Biochemical PARP1/2 Inhibition (IC50) A->D C Tier 3: In Vivo Xenograft Models B->C E Cellular PARP Activity (PARylation) B->E F Cytotoxicity in BRCA-Mutant vs. Wild-Type Cells (IC50) B->F G Tumor Growth Inhibition C->G H Pharmacokinetics & Pharmacodynamics C->H

Caption: Tiered experimental workflow for benchmarking novel PARP inhibitors.

Tier 1: In Vitro Enzymatic Assays

The initial step is to determine if Cmpd-X directly inhibits the enzymatic activity of PARP1 and PARP2. This is crucial for establishing a baseline potency and selectivity profile.

Protocol: PARP1/2 Inhibition Assay (Fluorometric)

This assay measures the incorporation of nicotinamide adenine dinucleotide (NAD+) into histone proteins, a reaction catalyzed by PARP.[18]

Methodology:

  • Reagent Preparation: Prepare recombinant human PARP1 or PARP2 enzyme, activated DNA (containing single-strand breaks), and biotinylated NAD+.

  • Compound Preparation: Serially dilute Cmpd-X, Olaparib, and Talazoparib in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, combine the PARP enzyme, activated DNA, and the test compounds. Incubate for 10-15 minutes at room temperature.[18]

  • Initiate Reaction: Add biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and add a detection reagent (e.g., streptavidin-HRP and a colorimetric substrate). Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Illustrative Data: Enzymatic Inhibition
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Cmpd-X 4.515.2
Olaparib 1.95.1
Talazoparib 1.12.8

Interpretation: This hypothetical data suggests that Cmpd-X is a potent inhibitor of PARP1, albeit slightly less so than the standard drugs. Its selectivity for PARP1 over PARP2 is comparable to Olaparib.

Tier 2: Cell-Based Assays

After confirming enzymatic inhibition, the next critical step is to assess the compound's activity in a cellular context. This includes verifying target engagement (inhibition of PARP activity within the cell) and evaluating the synthetic lethal effect.

Protocol: Cellular PARP Activity Assay (Immunofluorescence)

This assay measures the formation of poly(ADP-ribose) (PAR) chains in cells after inducing DNA damage, providing a direct readout of PARP activity.

Methodology:

  • Cell Culture: Plate a BRCA2-deficient cancer cell line (e.g., CAPAN-1) on glass coverslips.

  • Compound Treatment: Treat the cells with various concentrations of Cmpd-X, Olaparib, and Talazoparib for 2 hours.

  • DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) for 10 minutes.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal per nucleus. A reduction in signal indicates PARP inhibition.

Protocol: Cytotoxicity Assay (MTT/CellTiter-Glo®)

This assay determines the cytotoxic effect of the compounds on cancer cell lines with and without BRCA mutations to confirm the synthetic lethal effect.[19][20][21]

Methodology:

  • Cell Seeding: Seed both a BRCA1-mutant cell line (e.g., MDA-MB-436) and a BRCA-wild-type cell line (e.g., MCF-7) in 96-well plates.[22]

  • Compound Treatment: Add serial dilutions of Cmpd-X, Olaparib, and Talazoparib to the wells. Incubate for 72-96 hours.

  • Viability Measurement: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.[21][23]

  • Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each cell line.

Illustrative Data: Cellular Potency and Selectivity
CompoundCytotoxicity IC50 (nM) in MDA-MB-436 (BRCA1-mutant)Cytotoxicity IC50 (nM) in MCF-7 (BRCA-WT)Selectivity Index (WT/Mutant)
Cmpd-X 12.5>10,000>800
Olaparib 9.8>10,000>1020
Talazoparib 1.58,5005667

Interpretation: The illustrative data shows that Cmpd-X induces potent cytotoxicity specifically in the BRCA1-mutant cell line, with minimal effect on the wild-type cells. This high selectivity index is a hallmark of an effective PARP inhibitor operating through synthetic lethality. Talazoparib's superior potency may be attributed to its additional PARP trapping mechanism.[14]

Tier 3: In Vivo Efficacy Studies

The final stage of preclinical evaluation involves testing the compound's anti-tumor activity in an animal model. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard.[22][24][25]

Protocol: Ovarian Cancer Xenograft Model

Methodology:

  • Model Establishment: Subcutaneously implant a BRCA1-mutant ovarian cancer cell line (e.g., SNU-251) into immunodeficient mice.[26] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups: Vehicle control, Cmpd-X (e.g., 50 mg/kg, oral, daily), Olaparib (50 mg/kg, oral, daily), and Talazoparib (0.5 mg/kg, oral, daily).

  • Tumor Monitoring: Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., western blot for PAR levels).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Illustrative Data: In Vivo Anti-Tumor Efficacy
Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1550 ± 210-
Cmpd-X (50 mg/kg) 480 ± 9569%
Olaparib (50 mg/kg) 410 ± 8873.5%
Talazoparib (0.5 mg/kg) 295 ± 7581%

Interpretation: This hypothetical data demonstrates that Cmpd-X exhibits significant anti-tumor efficacy in a relevant in vivo model, comparable to the standard-of-care drug Olaparib. This provides a strong rationale for its further development.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to benchmarking the performance of a novel investigational compound, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, against established PARP inhibitors. The presented workflow, from enzymatic assays to in vivo models, provides a clear path to generating the critical data needed to assess its therapeutic potential.

Based on our illustrative data, Cmpd-X demonstrates promise as a potent and selective PARP inhibitor with significant in vivo anti-tumor activity. Further studies should focus on elucidating its potential for PARP trapping, conducting detailed pharmacokinetic and toxicology studies, and exploring its efficacy in combination with other anticancer agents. This comprehensive evaluation is essential for advancing novel therapeutic candidates from the laboratory to the clinic.

References

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper and safe disposal of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (CAS No: 16015-48-8), a heterocyclic carboxylic acid derivative utilized in pharmaceutical research and organic synthesis.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals who handle this compound.

The fundamental principle of laboratory waste management is that no procedure should be initiated without a clear plan for the disposal of all resulting waste streams, both hazardous and non-hazardous.[2] This document serves as a foundational resource, which must be supplemented by a thorough review of your institution's specific Environmental Health & Safety (EHS) guidelines and all relevant local and national regulations.

Section 1: Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the first step in managing its waste. While a specific, comprehensive safety data sheet (SDS) for the ethyl- derivative is not widely available, data from structurally similar analogues—such as the methyl and unsubstituted N-3 derivatives—provide a strong basis for risk assessment.

Based on these analogues, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid should be handled as a compound that is:

  • Harmful if swallowed.[3][4]

  • A cause of skin irritation.[3][5]

  • A cause of serious eye irritation.[3][5]

  • Potentially a cause of respiratory irritation.[3][5]

These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal procedures.

Chemical and Hazard Profile

The table below summarizes key identification and hazard information. Hazard codes are inferred from structurally related compounds and should be treated as a minimum precaution.

Identifier Value Reference
Chemical Name 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid[1]
CAS Number 16015-48-8[1]
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1]
Inferred GHS Hazard Codes H302, H315, H319, H335[3][4]
Inferred GHS Pictogram GHS07 (Exclamation Mark)[4]
Required Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.

Section 2: Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste is routed to the correct disposal facility.

Causality: Why Segregation is Critical

As a carboxylic acid, this compound can react exothermically with bases. As a complex organic molecule, it may have unknown incompatibilities. Mixing it with other waste streams, such as oxidizers or reactive metals, could lead to fire, explosion, or the release of toxic gases. Therefore, it must be collected in a designated container for non-halogenated solid organic acid waste.

Step-by-Step Collection Procedure
  • Container Selection: Obtain a dedicated, chemically compatible waste container from your institution's EHS department. This is typically a wide-mouth polyethylene or glass container clearly marked for "Solid Organic Waste" or "Non-Halogenated Solid Waste."[6]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, listing the full chemical name: "3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid." Do not use abbreviations.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid generating dust. If any material is spilled on the exterior of the container, decontaminate it immediately.

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, or paper towels used for cleanup, must also be disposed of as hazardous waste. Place these items in the same solid waste container.[2]

  • Container Closure: Securely close the container lid after each addition of waste. Do not leave the container open.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or as directed by your laboratory's safety plan. This area should be away from heat, ignition sources, and incompatible chemicals.

Section 3: Disposal Workflow and Decision Making

The following diagram outlines the decision-making process for managing waste streams containing 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. This workflow ensures that all forms of waste are handled safely and compliantly.

G start Waste Generation: 3-Ethyl-4-oxo-3,4-dihydro- phthalazine-1-carboxylic acid assess Assess Waste Form start->assess solid_waste Pure Solid or Reaction Residue assess->solid_waste Solid contaminated_labware Contaminated Labware (Gloves, Wipes, Weighing Paper) assess->contaminated_labware Contaminated spill Accidental Spill assess->spill Spill collect_solid Collect in labeled container for 'Non-Halogenated Solid Organic Waste' solid_waste->collect_solid collect_labware Place in the same container as solid waste or as per EHS guidance contaminated_labware->collect_labware spill_protocol Follow Spill Cleanup Protocol (See Section 4.2) spill->spill_protocol seal Ensure container is securely sealed and clean collect_solid->seal collect_labware->seal spill_protocol->seal store Store in designated Satellite Accumulation Area (SAA) seal->store pickup Arrange for disposal via Institutional EHS Department store->pickup

Caption: Disposal Decision Workflow for the Topic Compound.

Section 4: Recommended Disposal Procedures

The only acceptable final disposal route for this compound is through a licensed hazardous waste management facility, coordinated by your institution's EHS department. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [7][8]

Primary Disposal Method: Incineration

The standard and most effective method for destroying this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[9] This process ensures the complete thermal decomposition of the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.[10]

Protocol for Preparing Waste for EHS Pickup:

  • Follow the collection procedure outlined in Section 2.

  • Once the waste container is full or is no longer needed, ensure the hazardous waste label is complete and accurate.

  • Move the sealed container to the main accumulation area if required by your institution, or submit a chemical waste pickup request through your EHS department's online portal or designated contact.

  • Retain a record of the waste generated and its disposal date as per your laboratory's documentation practices.

Spill Management and Cleanup

In the event of a small-scale laboratory spill, follow these steps:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): If the spill is large or if dust is airborne, evacuate the area and contact EHS.

  • Don PPE: Wear the PPE specified in Section 1.2.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the spread of dust. Avoid dry sweeping.

  • Collection: Carefully scoop the contaminated absorbent into your designated solid hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the used cloth in the hazardous waste container.

  • Disposal: Treat all cleanup materials as hazardous waste and dispose of them in the sealed container.[7]

References

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Comprehensive Safety and Handling Guide for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (CAS No. 16015-48-8). The information herein is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Disclaimer: As of the date of this publication, a comprehensive Safety Data Sheet (SDS) for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid was not publicly available. The following recommendations are therefore based on the known hazards of structurally similar compounds, namely phthalazine derivatives and carboxylic acids. A conservative approach to handling is strongly advised until more specific data becomes available.

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, a thorough risk assessment must be conducted based on analogous compounds. The primary structural motifs are a phthalazine core and a carboxylic acid group.

  • Phthalazine Derivatives: Some phthalazine compounds are suspected of causing genetic defects.[1][2]

  • Carboxylic Acids: While often weak acids, they can be corrosive and pose other hazards.[3]

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (a close analog): GHS hazard statements for this compound indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Based on this information, it is prudent to handle 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid as a substance with the potential for:

  • Oral toxicity

  • Skin irritation/corrosion

  • Serious eye irritation/damage

  • Respiratory tract irritation

  • Possible mutagenicity

The following table summarizes the GHS hazard classifications for the closely related compound, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, which should be considered as potential hazards for the title compound.

Hazard Class GHS Classification Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

Data sourced from PubChem CID 776855 for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.[4]

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing personal protective equipment, it is crucial to implement the hierarchy of controls to minimize exposure risk.

Hierarchy of Controls cluster_0 Most Effective cluster_1 More Effective cluster_2 Less Effective Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of controls for handling chemical hazards.

For this specific compound, elimination and substitution are not practical. Therefore, the focus must be on robust engineering controls, administrative procedures, and finally, appropriate PPE.

Personal Protective Equipment (PPE): Your Last Line of Defense

Always wear the following PPE when handling 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

  • Hand Protection:

    • Requirement: Nitrile gloves.

    • Rationale: Nitrile provides good resistance to a broad range of chemicals, including acids.[5] Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. Contaminated gloves should be disposed of as chemical waste.[6]

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles. A face shield should be worn over the goggles if there is a splash hazard.

    • Rationale: This compound is presumed to cause serious eye irritation.[4][7] Standard safety glasses do not provide a sufficient seal against splashes or fine powders. Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin and Body Protection:

    • Requirement: A laboratory coat.

    • Rationale: A lab coat protects against incidental skin contact. Ensure the coat is fully buttoned. In the event of a significant spill, additional chemical-resistant clothing may be necessary.

  • Respiratory Protection:

    • Requirement: Not generally required if handled within a certified chemical fume hood.

    • Rationale: The potential for respiratory irritation necessitates that this compound be handled in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.[9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][10]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing risk.

Preparation and Weighing:

  • Designated Area: All handling of solid 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid should occur in a designated area, such as a chemical fume hood.

  • Ventilation: Ensure the fume hood is functioning correctly before starting work.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.

  • Avoid Dust Formation: Handle the compound gently to avoid creating airborne dust.[2]

Dissolving and Reactions:

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Container Choice: Use appropriately sized glassware to prevent spills. Ensure all containers are clearly labeled.

  • Incompatible Materials: Keep away from strong oxidizing agents and bases.[1][3]

Storage:

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[2]

  • Location: Store in a locked cabinet, segregated from incompatible materials.[1]

Emergency and Spill Response

Immediate and correct response to a spill is critical.

Spill Response Flowchart cluster_0 Initial Response cluster_1 Spill Control cluster_2 Cleanup Procedure Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess the spill size and risk Alert->Assess Minor_Major Minor or Major Spill? Assess->Minor_Major Minor_Cleanup Contain with absorbent material. Clean area with soap and water. Minor_Major->Minor_Cleanup Minor Major_Evacuate Evacuate the area. Contact emergency services. Minor_Major->Major_Evacuate Major Dispose Collect waste in a sealed container for hazardous disposal. Minor_Cleanup->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.